molecular formula C6H8N2OS B1586915 5-Ethyl-2-thiouracil CAS No. 34171-37-4

5-Ethyl-2-thiouracil

Cat. No.: B1586915
CAS No.: 34171-37-4
M. Wt: 156.21 g/mol
InChI Key: JYBWJPAOAQCXAX-UHFFFAOYSA-N
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Description

5-Ethyl-2-thiouracil is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBWJPAOAQCXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388230
Record name 5-Ethyl-2-thiouracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34171-37-4
Record name 5-Ethyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Ethyl-2-thiouracil chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Ethyl-2-thiouracil: Chemical Properties, Structure, and Biological Significance

Introduction

This compound is a heterocyclic compound belonging to the pyrimidine family. As a derivative of thiouracil, it is structurally analogous to the nucleobase uracil, with the key distinctions being the substitution of a sulfur atom for the oxygen at the C2 position and the presence of an ethyl group at the C5 position. This molecular architecture makes it a subject of significant interest in medicinal chemistry and drug development. Thiouracil derivatives are recognized for a wide spectrum of pharmacological activities, including antithyroid, anticancer, antiviral, and antimicrobial properties.[1][2][3]

The primary therapeutic application associated with thiouracils is their function as antithyroid agents, used in the management of hyperthyroidism.[4] These compounds interfere with the synthesis of thyroid hormones, offering a critical mechanism for controlling thyroid gland overactivity. The versatility of the thiouracil scaffold allows for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents with improved efficacy and specificity.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the compound's core chemical properties, structural features including tautomerism, detailed synthetic and analytical protocols, and an exploration of its biological mechanism of action.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are essential for its handling, formulation, and application in research settings. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name 5-ethyl-2-sulfanylidene-1,3-dihydropyrimidin-4(1H)-one[5]
CAS Number 34171-37-4[6][7]
Molecular Formula C₆H₈N₂OS[5][6][8]
Molecular Weight 156.21 g/mol [5][7]
Appearance Solid, white crystalline powder[6][9]
Purity Typically ≥98%[7][8]
Solubility Readily soluble in alkaline solutions; very slightly soluble in water.[10]
Melting Point Data not consistently available[6]

Chemical Structure:

Figure 1: The 2D chemical structure of this compound.

Structural Analysis and Tautomerism

The chemical reactivity and biological interactions of this compound are profoundly influenced by its structural arrangement and the phenomenon of tautomerism.

Core Structure

The molecule is built upon a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. Key functional groups include:

  • An ethyl group at the C5 position.

  • A carbonyl group (C=O) at the C4 position.

  • A thiocarbonyl group (C=S) at the C2 position, which is central to its characteristic properties.

Thione-Thiol Tautomerism

A critical feature of 2-thiouracil and its derivatives is the existence of tautomeric forms. Tautomers are structural isomers that readily interconvert. In this case, the molecule exists in a dynamic equilibrium between the thione (lactam) form and the thiol (lactim) form.[11][12]

  • Thione Form: The more stable and predominant form, characterized by the C=S double bond.

  • Thiol Form: Characterized by an S-H (sulfhydryl) group, with the hydrogen atom migrating from one of the adjacent nitrogen atoms.

This thione-thiol equilibrium is crucial, as the thiol form is often implicated as the reactive intermediate in biological systems, particularly in the inhibition of metalloenzymes.[11]

Caption: Thione-Thiol tautomeric equilibrium in this compound.

Synthesis of this compound

The construction of the thiouracil ring is typically achieved via a condensation reaction. A common and effective method is the reaction of thiourea with a β-keto ester, which allows for the introduction of various substituents onto the pyrimidine core.[2][4]

Experimental Protocol: Condensation Synthesis

This protocol describes the synthesis of this compound from ethyl 2-ethylacetoacetate and thiourea.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reactant Addition: To the cooled sodium ethoxide solution, add a solution of thiourea dissolved in absolute ethanol. Stir the mixture for 15-20 minutes.

  • Condensation: Slowly add ethyl 2-ethylacetoacetate to the reaction mixture dropwise while maintaining stirring.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing crushed ice.

  • Acidification: Acidify the resulting aqueous solution to a pH of approximately 5-6 by the slow addition of dilute hydrochloric acid. This will cause the this compound to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold distilled water to remove any inorganic impurities.

  • Recrystallization: Purify the product further by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Isolation & Purification R1 Ethyl 2-ethylacetoacetate P1 Condensation Reaction R1->P1 R2 Thiourea R2->P1 R3 Sodium Ethoxide in Ethanol R3->P1 P2 Reflux (4-6 hours) P1->P2 W1 Ice Quenching & Acidification (HCl) P2->W1 W2 Precipitation W1->W2 W3 Vacuum Filtration W2->W3 W4 Recrystallization W3->W4 Product Pure this compound W4->Product

Caption: Workflow diagram for the synthesis of this compound.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized this compound requires a combination of modern analytical techniques.[2][13]

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group protons (-CH₂- and -CH₃), two distinct N-H protons (amide/thioamide), and the C6-H vinyl proton.
¹³C NMR Resonances for the carbons of the ethyl group, the pyrimidine ring carbons, the C=O carbon (around 160-170 ppm), and the C=S carbon (around 175-185 ppm).[14]
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aliphatic, ~2900 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=S stretching (thiocarbonyl, ~1100-1200 cm⁻¹).
Mass Spectrometry (EI-MS) A molecular ion peak [M]⁺ at m/z = 156, corresponding to the molecular weight of the compound.[15] Characteristic fragmentation patterns can further confirm the structure.
Elemental Analysis Percentages of C, H, N, O, and S should align with the calculated values for the molecular formula C₆H₈N₂OS.
Protocol: NMR Sample Preparation

A self-validating protocol ensures consistent and reliable data acquisition.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified and thoroughly dried this compound.

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is often a good choice for thiouracil derivatives due to its excellent solubilizing power for polar, hydrogen-bonding compounds.[2]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief application of sonication may aid dissolution if necessary.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

Biological Activity and Mechanism of Action

The biological effects of this compound are primarily attributed to its function as an antithyroid agent, a characteristic shared with its well-known analog, propylthiouracil (PTU).[9]

Antithyroid Mechanism

The synthesis of thyroid hormones (thyroxine/T4 and triiodothyronine/T3) is a multi-step process occurring in the thyroid gland, catalyzed by the enzyme thyroid peroxidase (TPO) . TPO is a heme-containing enzyme responsible for two critical steps:

  • Oxidation of Iodide: It oxidizes iodide ions (I⁻) to reactive iodine (I⁰).

  • Iodination of Tyrosine: It incorporates this iodine into tyrosine residues on the thyroglobulin protein.

Thiouracil derivatives, including this compound, act as potent inhibitors of TPO.[16][17] The proposed mechanism involves the drug molecule itself being oxidized by the TPO-H₂O₂ complex, which in turn inactivates the enzyme, preventing it from carrying out the iodination process.[16] This leads to a decrease in the production of new thyroid hormones. Some thiouracils, like PTU, also exhibit a peripheral mechanism by inhibiting the 5'-deiodinase enzyme, which converts T4 to the more potent T3 in peripheral tissues.[18]

mechanism_of_action Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) + H₂O₂ Iodide->TPO oxidized by Iodine Reactive Iodine (I⁰) TPO->Iodine Hormones Thyroid Hormones (T3, T4) Iodine->Hormones TPO-catalyzed iodination Thyroglobulin Tyrosine on Thyroglobulin Thyroglobulin->Hormones TPO-catalyzed iodination Thiouracil This compound Thiouracil->TPO INHIBITS

Caption: Inhibition of thyroid hormone synthesis by this compound.

Other Potential Activities

The thiouracil scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been investigated for a range of other activities, including:

  • Anticancer: By interfering with nucleic acid synthesis, some thiouracils act as antimetabolites.[1][19]

  • Antiviral: They can inhibit viral replication processes.[3][20]

  • Antimicrobial: Activity against various bacterial and fungal strains has also been reported for related compounds.[3]

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its core properties, defined by the substituted thiopyrimidine ring, give rise to important tautomeric behavior that dictates its reactivity. Well-established synthetic routes allow for its efficient production, and a suite of standard analytical techniques provides robust characterization. The primary pharmacological interest lies in its potent antithyroid activity through the inhibition of thyroid peroxidase, placing it within a critical class of therapeutic agents. The ongoing exploration of the thiouracil scaffold continues to position compounds like this compound as valuable leads in the development of new drugs for a variety of diseases.

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An In-depth Technical Guide to 5-Ethyl-2-thiouracil (CAS: 34171-37-4)

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to the Thiouracil Scaffold: A Privileged Structure in Medicinal Chemistry

The thiouracil core, a pyrimidine derivative where a thiocarbonyl group replaces a carbonyl at the C2 position of the uracil ring, represents a "privileged scaffold" in drug discovery.[1] Its structural analogy to the endogenous nucleobase uracil enables it to function as an antimetabolite, interacting with a diverse array of biological targets.[1][2] This inherent bioactivity has led to the development of thiouracil derivatives with a broad spectrum of pharmacological applications, including antithyroid, anticancer, antiviral, and antimicrobial properties.[1][3][4]

5-Ethyl-2-thiouracil is a specific derivative that holds potential within this class. The strategic placement of an ethyl group at the C5 position modifies the molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and target-binding affinity. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its mechanisms of action and the experimental protocols required for its evaluation.

Section 2: Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key physicochemical and safety data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 34171-37-4[5][6][7]
Molecular Formula C₆H₈N₂OS[5][6]
Molecular Weight 156.21 g/mol [5][7]
Appearance White to off-white crystalline solid (Typical)Inferred
Purity (Commercial) ≥98%[7]
GHS Hazard Statements H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation[6]
GHS Pictogram GHS07 (Exclamation Mark)[6]

Section 3: Synthesis and Characterization

The synthesis of this compound can be logically achieved through a classical condensation reaction, a cornerstone of pyrimidine chemistry.

3.1: Synthetic Strategy: Condensation of Thiourea with a β-Ketoester

The most direct and widely applicable method for constructing the 2-thiouracil ring is the condensation of thiourea with a suitable β-dicarbonyl compound.[1] For the synthesis of the 5-ethyl derivative, the logical choice for the β-dicarbonyl component is ethyl 2-ethylacetoacetate . The ethyl group at the α-position of the ketoester becomes the C5-substituent in the final pyrimidine ring.

The causality of this experimental design lies in the reaction mechanism: under basic conditions (typically using sodium ethoxide), the thiourea acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the ketoester, followed by cyclization and dehydration to yield the stable heterocyclic ring.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Outcome Thiourea Thiourea Base Sodium Ethoxide (Base) Thiourea->Base Reacts with Ketoester Ethyl 2-ethylacetoacetate Ketoester->Base Reacts with Intermediate Cyclized Intermediate Base->Intermediate Catalyzes Condensation Solvent Absolute Ethanol (Solvent) Condition Reflux Solvent->Condition FinalProduct This compound Intermediate->FinalProduct Dehydration

Caption: Proposed Synthesis Workflow for this compound.
Protocol 3.1: Synthesis of this compound
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture from quenching the base.

  • Base Preparation: In the flask, dissolve sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide in situ.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add thiourea (1.0 eq.). Stir until dissolved.

  • Condensation: Add ethyl 2-ethylacetoacetate (1.0 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. Acidify carefully with a dilute acid (e.g., HCl) to a pH of ~5-6.

  • Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound.

3.2: Structural Characterization

Validation of the synthesized product's identity and purity is critical. The following techniques are standard.

TechniqueExpected Data for this compoundPurpose
¹H NMR - Triplet (~1.1 ppm, 3H) for -CH₃- Quartet (~2.4 ppm, 2H) for -CH₂-- Singlet (~7.5 ppm) for C6-H- Broad singlets for N1-H and N3-HConfirms the presence and connectivity of protons, verifying the ethyl group and pyrimidine ring structure.
¹³C NMR - Peaks for ethyl group carbons- Peaks for C4 (carbonyl), C5, and C6 of the ring- Peak for C2 (thiocarbonyl, ~175-180 ppm)Confirms the carbon skeleton, including the characteristic downfield shift of the C=S carbon.
LC-MS A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to [M+H]⁺ (157.04) or [M-H]⁻ (155.02).Confirms the molecular weight and assesses the purity of the final compound.

Section 4: Biological Activity and Mechanisms of Action

The biological profile of this compound can be inferred from the extensive research on its parent scaffold and closely related analogs like propylthiouracil (PTU).

4.1: Antithyroid Activity

The primary and most established biological role of thiouracil derivatives is the management of hyperthyroidism.[3][8]

Mechanism of Action: this compound is expected to act as an inhibitor of the enzyme thyroid peroxidase (TPO) .[9][10] TPO is a heme-containing enzyme essential for the two critical steps in thyroid hormone biosynthesis: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein.[10][11] By inhibiting TPO, thiouracils block the production of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors required to synthesize thyroxine (T4) and triiodothyronine (T3).[10] This leads to a decrease in the production of new thyroid hormones, effectively treating the hyperthyroid state.[1]

G Iodide Iodide (I⁻) in Follicular Cell TPO Thyroid Peroxidase (TPO) Iodide->TPO Substrate Iodine Iodine (I⁰) TPO->Iodine Oxidation Thyroglobulin Tyrosine residues on Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT Hormones Thyroid Hormones (T3, T4) MIT_DIT->Hormones Coupling Reaction (TPO-catalyzed) Inhibitor This compound Inhibitor->TPO INHIBITS

Caption: Mechanism of Thyroid Peroxidase (TPO) Inhibition.
4.2: Anticancer Potential

Emerging research highlights the potential of thiouracil derivatives as anticancer agents, acting through several distinct mechanisms.

  • Antimetabolite Activity: Due to their structural similarity to uracil, these compounds can interfere with nucleic acid synthesis, a pathway often dysregulated in rapidly proliferating cancer cells. This mechanism is analogous to the well-established anticancer drug 5-fluorouracil (5-FU).[2][12]

  • Enzyme Inhibition: Novel thiouracil derivatives have been developed as potent inhibitors of key enzymes involved in cell cycle progression and survival.

    • Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have shown significant inhibition of CDKs, such as CDK2A.[2] CDKs are critical for regulating the cell's progression through checkpoints in the cell cycle.[2] Inhibiting them can induce cell cycle arrest, preventing cancer cells from dividing.[2]

    • Histone Deacetylase (HDAC) Inhibition: Other modified thiouracils have been designed as HDAC inhibitors.[13][14] HDACs play a crucial role in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells.

G G1 G1 Phase (Growth) Checkpoint G1/S Checkpoint G1->Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 Checkpoint->S Progression CDK2 CDK2/Cyclin E CDK2->Checkpoint Drives Inhibitor Thiouracil-based CDK Inhibitor Inhibitor->CDK2 INHIBITS

Caption: Simplified Cell Cycle Regulation and CDK Inhibition.

Section 5: Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides validated, step-by-step protocols for assessing the primary biological activities of this compound.

Protocol 5.1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of TPO-catalyzed oxidation of a substrate.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

    • TPO Enzyme: Purified mammalian TPO diluted in assay buffer.

    • Substrate: Guaiacol solution (a chromogenic substrate).

    • Initiator: Hydrogen peroxide (H₂O₂) solution.

    • Test Compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in assay buffer. Propylthiouracil (PTU) should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the test compound dilution (or DMSO for vehicle control).

    • Add 20 µL of TPO enzyme solution and incubate for 10 minutes at room temperature.

    • Add 20 µL of guaiacol solution.

    • Initiate the reaction by adding 10 µL of H₂O₂ solution.

  • Data Acquisition: Immediately measure the change in absorbance at 470 nm over 5-10 minutes using a microplate reader. The rate of color formation is proportional to TPO activity.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Protocol 5.2: In Vitro Anticancer Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver) in appropriate media until they reach ~80% confluency.[2]

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound. Include wells for untreated controls and a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Section 6: Analytical Methodologies

Robust analytical methods are essential for pharmacokinetic studies and quality control.

6.1: Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. The following protocol is adapted from established methods for other thiouracil derivatives.[15]

G Sample 1. Sample Collection (e.g., Bovine Urine) Spike 2. Spike with Internal Standard Sample->Spike Derivatize 3. Derivatization (e.g., 3-iodobenzyl bromide) Spike->Derivatize Cleanup 4. Solid-Phase Extraction (SPE Cleanup) Derivatize->Cleanup Analysis 5. UPLC-MS/MS Analysis Cleanup->Analysis Quant 6. Quantification Analysis->Quant

Caption: Workflow for LC-MS/MS Bioanalytical Method.
Protocol 6.1: LC-MS/MS Quantification in Urine
  • Sample Preparation:

    • Take a 1 mL aliquot of the urine sample.

    • Spike with an internal standard (IS), such as an isotopically labeled version of the analyte (e.g., ¹³C,¹⁵N₂-5-Ethyl-2-thiouracil) or a structurally similar compound like propylthiouracil.[16]

    • Add stabilizing agents (e.g., acid and EDTA) as needed.[15]

    • Perform derivatization (e.g., with 3-iodobenzyl bromide) to improve chromatographic retention and ionization efficiency.[15]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer cartridge) with methanol and water.[15]

    • Load the prepared sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and IS with an organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a UPLC system with a C18 column.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate.

    • Mass Spectrometry: Operate a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in the same biological matrix.

ParameterSuggested SettingRationale
LC Column Acquity UPLC BEH C18 (or equivalent)Provides excellent separation for small polar molecules.
Ionization Mode ESI Negative or PositiveThiouracils can be ionized in both modes; optimization is required.
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z)Specific transitions must be optimized for this compound and the IS to ensure specificity and sensitivity.

Section 7: Conclusion and Future Directions

This compound, CAS 34171-37-4, is a compound firmly rooted in the rich medicinal chemistry of the thiouracil scaffold. While its antithyroid potential is strongly suggested by decades of research on related molecules, its full therapeutic utility, particularly in the realm of oncology, remains an exciting area for exploration.

Future research should focus on:

  • Direct Biological Validation: Confirming the TPO inhibitory activity and anticancer effects through the in vitro assays described herein.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications at the N1, N3, and C6 positions to optimize potency and selectivity for specific targets like CDKs or HDACs.

  • In Vivo Efficacy: Progressing promising candidates into animal models of hyperthyroidism or cancer to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: For anticancer activity, detailed studies involving cell cycle analysis, apoptosis assays, and western blotting are needed to confirm the precise molecular targets and pathways affected by the compound.

This guide provides the foundational knowledge and practical methodologies for scientists to unlock the full potential of this compound in drug discovery and development.

Section 8: References

  • 5-Ethyluracil: Properties, Applications, and Synthesis. (URL: )

  • A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives. Benchchem. (URL: )

  • This compound, 98% | 34171-37-4. J&K Scientific. (URL: )

  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(22), 6869. (URL: [Link])

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023). Pharmaceuticals. (URL: [Link])

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). Molecules. (URL: [Link])

  • New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. (2023). Future Medicinal Chemistry. (URL: [Link])

  • This compound | 1X50MG | C6H8N2OS | 680329 | 34171-37-4. HPC Standards. (URL: )

  • Soliman AMM, et al. (2025). Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal, 10(4), 44-54. (URL: [Link])

  • Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (2025). ResearchGate. (URL: [Link])

  • Thiouracil. PubChem. (URL: [Link])

  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2023). Compounds. (URL: [Link])

  • Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 98(4), 1031-1046. (URL: [Link])

  • Fathalla, O. A., et al. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archiv der Pharmazie, 335(6), 285-291. (URL: [Link])

  • Shah, J., & Zeltser, R. (2023). Propylthiouracil (PTU). In StatPearls. StatPearls Publishing. (URL: [Link])

  • Process for thiouracil production. (1973). Google Patents. (URL: )

  • Propylthiouracil. Wikipedia. (URL: [Link])

  • Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. (2022). Horticulturae. (URL: [Link])

  • Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. (URL: [Link])

  • Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. (2021). Scientific Reports. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-2-thiouracil and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethyl-2-thiouracil stands as a cornerstone scaffold in medicinal chemistry, branching from the broader family of thiouracils known for a wide spectrum of pharmacological activities. As a pyrimidine derivative, its structural analogy to the endogenous nucleobase uracil allows it to interact with numerous biological targets.[1] This guide provides a comprehensive exploration of the synthetic pathways to this compound and its subsequent derivatization. We delve into the foundational cyclocondensation reaction for the core synthesis and explore key strategies for functionalization at the sulfur, nitrogen, and C5 positions. Each protocol is presented with an emphasis on the underlying chemical principles and experimental causality, offering researchers and drug development professionals a robust framework for creating novel therapeutic agents. The documented activities of thiouracil derivatives, including antithyroid, anticancer, antiviral, and antimicrobial properties, underscore the significance of this chemical entity in the pursuit of new medicines.[1][2][3]

Core Synthesis: The Foundation of this compound

The most direct and widely adopted method for constructing the this compound ring system is a base-catalyzed cyclocondensation reaction. This process involves the reaction of a β-ketoester, specifically ethyl 3-oxopentanoate (ethyl propionylacetate), with thiourea.[2][4][5] This reaction is a variant of the classic Biginelli reaction, which is a cornerstone of pyrimidine synthesis.[6]

Principle and Mechanism

The synthesis hinges on the nucleophilic character of thiourea and the electrophilic carbonyl carbons of the β-ketoester. The reaction is typically facilitated by a strong base, such as sodium ethoxide, which serves two primary functions: it deprotonates the thiourea, increasing its nucleophilicity, and it catalyzes the intramolecular condensation and subsequent dehydration to form the stable heterocyclic ring. The ethyl group at the C5 position is pre-installed on the β-ketoester starting material, ensuring precise regiochemical control.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of the core compound.

Materials:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium metal (1.1 eq)

  • Absolute Ethanol (Anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal portion-wise to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and produces hydrogen gas; proper ventilation and caution are essential.

  • Initial Condensation: Once all the sodium has reacted and the solution has cooled, add thiourea and stir until it is fully dissolved.

  • Addition of β-Ketoester: Add ethyl 3-oxopentanoate dropwise to the solution via the dropping funnel over 30 minutes. An increase in temperature may be observed.

  • Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Reflux is typically maintained for 4-6 hours.

  • Work-up and Precipitation: After cooling the reaction mixture to room temperature, carefully pour it over crushed ice. Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 4-5. This protonates the sodium salt of the product, causing it to precipitate out of the solution.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and other water-soluble impurities. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

Visualization: Core Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the this compound core.

cluster_reactants Starting Materials cluster_catalyst Catalyst Preparation Thiourea Thiourea Reaction Cyclocondensation (Reflux) Thiourea->Reaction Ketoester Ethyl 3-Oxopentanoate Ketoester->Reaction Sodium Sodium Metal Ethanol Absolute Ethanol NaOEt Sodium Ethoxide Solution NaOEt->Reaction Base Catalyst Workup Acidic Work-up (HCl) Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product cluster_derivatives Derivatization Strategies Core This compound (Core Scaffold) S_Alkylation S-Alkylated Derivatives Core->S_Alkylation  R-X, Base  (S2 Position)   N_Alkylation N-Alkylated Derivatives Core->N_Alkylation  R-X, Base  (N1/N3 Positions)   C5_Sulfonamides C5-Sulfonamide Derivatives Core->C5_Sulfonamides  1. ClSO₃H  2. R₂NH  (C5 Position)  

Sources

5-Ethyl-2-thiouracil: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiouracil Class and its Therapeutic Legacy

The thiouracil family of compounds, a class of sulfur-containing pyrimidine analogues, holds a significant place in pharmacotherapy, primarily as potent antithyroid agents. Historically, compounds like 2-thiouracil and its derivatives, 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil (MTU), were cornerstone treatments for hyperthyroidism, particularly in conditions like Graves' disease.[1][2] 5-Ethyl-2-thiouracil belongs to this class of thionamides. While specific research on the 5-ethyl derivative is less extensive than on its propyl- and methyl- counterparts, its structural analogy allows for a well-grounded extrapolation of its core mechanism of action.

This guide provides a detailed examination of the molecular mechanisms by which this compound is presumed to act in biological systems. We will delve into its primary enzymatic target, the intricate biochemical interactions, and the resulting physiological effects. Furthermore, we will present established experimental protocols for validating this mechanism and discuss other potential biological activities of the broader thiouracil scaffold. The insights are drawn from extensive research on closely related and clinically significant thionamides, providing a robust framework for understanding this compound's function.

Part 1: The Core Directive - Inhibition of Thyroid Hormone Synthesis

The principal and most well-documented mechanism of action for thiouracil derivatives is the potent inhibition of thyroid hormone synthesis within the thyroid gland.[1][3] This action is almost entirely mediated through the targeting of a single critical enzyme: Thyroid Peroxidase (TPO) .

TPO is a large, membrane-bound, heme-containing glycoprotein located in the apical membrane of thyroid follicular cells. It is the central catalyst for the two foundational steps in the biosynthesis of thyroxine (T4) and triiodothyronine (T3): the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines.[4]

This compound, like other thionamides, acts as a direct inhibitor of TPO, effectively halting the production of new thyroid hormones.[4] The process can be broken down into two distinct inhibitory actions:

  • Inhibition of Iodide Oxidation and Organification: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) into a more reactive iodine species (I⁰ or I⁺). This reactive iodine is then rapidly incorporated onto tyrosine residues of thyroglobulin, a process known as organification, to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Thiouracils compete with tyrosine residues as substrates for this iodinating intermediate, thereby diverting the oxidized iodine away from thyroglobulin.[5]

  • Inhibition of the Coupling Reaction: TPO also catalyzes the intramolecular coupling of two DIT molecules to form T4, or one MIT and one DIT molecule to form T3. Thiouracils have been shown to preferentially inhibit this coupling reaction, an effect that is disproportionately greater than the inhibition of iodination alone.[3]

The net result of TPO inhibition is a dose-dependent decrease in the synthesis of T3 and T4. It is crucial to note that this mechanism does not affect the release of pre-formed, stored thyroid hormones from the colloid of the thyroid gland.[3] Consequently, the clinical effects of thiouracil administration manifest over a period of days to weeks, as the existing hormone stores are gradually depleted.

Thyroid_Hormone_Synthesis_Inhibition cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell I_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS Uptake I_cell Iodide (I⁻) NIS->I_cell TPO Thyroid Peroxidase (TPO) I_cell->TPO Substrate MIT_DIT MIT & DIT on TG TPO->MIT_DIT 1. Iodination (Organification) TG Thyroglobulin (TG) with Tyrosine TG->TPO Substrate T3_T4 T3 & T4 on TG MIT_DIT->T3_T4 2. Coupling Release Hormone Release T3_T4->Release T3_T4_blood T3 & T4 Release->T3_T4_blood to Bloodstream Inhibitor This compound Inhibitor->TPO INHIBITION

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

Part 2: Molecular Interaction with Thyroid Peroxidase

The inhibitory action of thiouracils is not merely competitive; it involves a direct and complex interaction with the enzyme's active site, leading to its inactivation. Research on PTU and methimazole (MMI) has revealed that these drugs act as "suicide substrates" for TPO.[6][7]

The catalytic cycle of TPO involves the formation of an oxidized heme group (TPOox) upon interaction with H₂O₂.[6] It is this activated form of the enzyme that this compound is believed to interact with. The thioureylene drug reacts with the oxidized heme, leading to the inactivation of the enzyme.[6] This interaction is firm and can be irreversible, especially at higher drug-to-iodide ratios.[8]

Interestingly, the presence of iodide can protect TPO from this inactivation. Iodide itself is oxidized by TPO, and in this state, the enzyme's heme group is maintained in a reduced form that does not readily react with the thiouracil drug.[6] This creates a complex kinetic relationship where the inhibitory potency of thiouracils increases as the concentration of iodide decreases.[8]

Part 3: Potential Peripheral Mechanism of Action

Beyond its primary action within the thyroid gland, certain thiouracil derivatives exhibit a significant peripheral mechanism. Specifically, propylthiouracil (PTU) is known to inhibit the enzyme iodothyronine deiodinase type 1 (ID-1) .[5] This selenoenzyme is responsible for the conversion of the prohormone T4 to the more biologically active T3 in peripheral tissues like the liver and kidneys.[9]

PTU reacts with a key selenenyl iodide intermediate in the ID-1 catalytic cycle, forming a dead-end selenenyl sulfide product that effectively blocks the enzyme's function.[5] This dual action—central inhibition of hormone synthesis and peripheral inhibition of hormone activation—makes PTU particularly effective in rapidly reducing circulating T3 levels, which is advantageous in treating severe hyperthyroidism or thyroid storm.

While this peripheral action has not been explicitly documented for this compound, its structural similarity to PTU suggests it is a plausible secondary mechanism. Experimental validation would be required to confirm this activity.

Peripheral_Action T4 Thyroxine (T4) (Less Active) ID1 Iodothyronine Deiodinase 1 (ID-1) T4->ID1 Substrate T3 Triiodothyronine (T3) (More Active) ID1->T3 Conversion Inhibitor This compound (Hypothesized) Inhibitor->ID1 INHIBITION

Caption: Hypothesized Peripheral Inhibition of T4 to T3 Conversion.

Part 4: Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is not well-defined, but can be inferred from related compounds. Thiouracil derivatives are generally well-absorbed from the gastrointestinal tract, with bioavailability ranging from 80-95%.[10] A key characteristic is their tendency to concentrate within the thyroid gland, which allows their inhibitory effects to persist long after serum concentrations have declined.[7][10]

For comparison, PTU has a short plasma half-life of 1-2 hours and is about 80% bound to plasma proteins.[10] Metabolism occurs primarily in the liver, and less than 10% is excreted unchanged in the urine.[10] These general principles likely apply to this compound, though specific parameters would require dedicated study.

Part 5: Experimental Protocols & Data

Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This protocol describes a common spectrophotometric method to determine the inhibitory potential of a compound on TPO activity. The assay measures the TPO-catalyzed oxidation of guaiacol in the presence of H₂O₂, which produces a colored product (tetraguaiacol) that can be quantified by absorbance.

Rationale: This assay provides a direct measure of the catalytic activity of TPO's peroxidase function. By comparing the rate of reaction in the presence and absence of an inhibitor like this compound, one can quantify the degree of inhibition and calculate key parameters like the IC₅₀ value.

Materials:

  • Purified Thyroid Peroxidase (e.g., from porcine thyroid microsomes)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Guaiacol solution (e.g., 30 mM in phosphate buffer)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 0.3 mM in phosphate buffer)

  • This compound (or other test inhibitor) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 470 nm

Methodology: [11][12]

  • Reagent Preparation: Prepare fresh working solutions of all reagents on the day of the experiment.

  • Assay Setup: In a 96-well plate, set up the reaction mixtures. For each concentration of the inhibitor and for the control (no inhibitor), prepare triplicate wells.

    • Add 50 µL of phosphate buffer.

    • Add 10 µL of the test inhibitor solution at various concentrations (or vehicle control, e.g., DMSO).

    • Add 50 µL of TPO enzyme preparation.

    • Add 50 µL of guaiacol solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the H₂O₂ solution to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 470 nm every 30 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Quantitative Data for TPO Inhibition

While specific IC₅₀ values for this compound are not available in the reviewed literature, data for clinically used thionamides provide a benchmark for potency.

CompoundIC₅₀ for TPO Inhibition (in vitro)Reference
Propylthiouracil (PTU)1.2 µM[13]
Methimazole (MMI)0.11 µM[13]

Table 1: Comparative IC₅₀ values for common TPO inhibitors.[13]

Part 6: Other Potential Biological Activities

While the antithyroid effect is the primary mechanism, the thiouracil scaffold is known to exhibit other biological activities. Various derivatives have been synthesized and investigated for:

  • Anticancer Activity: Some 2-thiouracil-5-sulfonamide derivatives have shown cytotoxic activity against human cancer cell lines, potentially through the inhibition of cyclin-dependent kinase 2A (CDK2A) and induction of cell cycle arrest.

  • Antimicrobial and Antifungal Activity: Metal complexes of 2-thiouracil and its derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans.[1]

  • Antioxidant Properties: Certain novel 2-thiouracil-5-sulfonamides have been evaluated for their antioxidant potential and ability to inhibit enzymes like 15-lipoxygenase (15-LOX).

These activities highlight the chemical versatility of the thiouracil nucleus, although they are secondary to the well-established antithyroid mechanism of action.

Conclusion

The mechanism of action of this compound in biological systems is centered on its function as a potent inhibitor of thyroid peroxidase. By disrupting the synthesis of thyroid hormones at the stages of iodide organification and iodotyrosine coupling, it effectively reduces the thyroid gland's output of T3 and T4. This action is rooted in a direct, likely irreversible inactivation of the TPO enzyme. A secondary, peripheral mechanism involving the inhibition of T4 to T3 conversion is plausible but remains to be experimentally confirmed for this specific derivative. The extensive body of research on analogous thionamides provides a strong and scientifically rigorous foundation for understanding the core biological function of this compound as a classic antithyroid agent.

References

  • Engler, H., Taurog, A., & Nakashima, T. (1982). Mechanism of inactivation of thyroid peroxidase by thioureylene drugs. Biochemical Pharmacology, 31(23), 3803-3806.
  • Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 98(4), 1031-1046.
  • Shishiba, Y., & Solomon, D. H. (1972). Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil. Endocrinology, 90(5), 1387-1394.
  • Marchant, B., Alexander, W. D., Lazarus, J. H., Lees, J., & Clark, D. H. (1972).
  • Freire, R., et al. (2018). Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. Archives of toxicology, 92(8), 2581-2591.
  • Hornung, M. W., et al. (2020). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 175(2), 227-243.
  • Benchchem. (n.d.). The Core Mechanism of Thyroid Peroxidase Inhibition by Methimazole: A Technical Guide.
  • Hlouskova, V., et al. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of Toxicology, 98(8), 2631-2645.
  • Shishiba, Y., & Solomon, D. H. (1972). Mechanism of Action of Thioureylene Antithyroid Drugs in the Rat: Possible Inactivation of Thyroid Peroxidase by Propylthiouracil. Endocrinology, 90(5), 1387-1394.
  • Jomaa, M., et al. (2020). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 25(22), 5336.
  • Al-Balas, Q., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2947.
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  • Cunningham, A. R., et al. (2009). A categorical structure-activity relationship analysis of the developmental toxicity of antithyroid drugs.
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The Biological Versatility of 5-Ethyl-2-thiouracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Thiouracil

The 2-thiouracil core, a pyrimidine derivative, stands as a privileged scaffold in medicinal chemistry. Its structural analogy to the endogenous nucleobase uracil allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Thiouracil and its derivatives have been extensively investigated for their antithyroid, anticancer, antiviral, and antimicrobial properties. The adaptability of the thiouracil ring for chemical modification, particularly at the C5 and C6 positions, has enabled the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides an in-depth technical exploration of the biological activities of a specific derivative, 5-Ethyl-2-thiouracil, offering insights into its mechanisms of action, potential therapeutic applications, and detailed experimental protocols for its evaluation.

Antithyroid Activity: The Primary Hallmark

The most well-established biological activity of 2-thiouracil and its derivatives is their antithyroid effect. These compounds are classified as thionamides and have been used in the treatment of hyperthyroidism, including Graves' disease.[1][3]

Mechanism of Action: Inhibition of Thyroid Peroxidase

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process that occurs in the thyroid gland and is critically dependent on the enzyme thyroid peroxidase (TPO). TPO catalyzes the oxidation of iodide ions (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[3][4]

This compound, like other thionamides, is believed to exert its antithyroid effect by inhibiting TPO.[4][5] The proposed mechanism involves the drug acting as a substrate for the TPO-iodine complex, thereby competitively inhibiting the iodination of tyrosine. This leads to a decrease in the production of thyroid hormones.

Signaling Pathway: Thyroid Hormone Synthesis and Inhibition by this compound

Thyroid_Hormone_Synthesis_Inhibition cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen I_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS Uptake I_cell Iodide (I⁻) NIS->I_cell TPO Thyroid Peroxidase (TPO) I_cell->TPO Oxidation I2 Iodine (I₂) TPO->I2 MIT_DIT MIT & DIT (on TG) TPO->MIT_DIT Organification TG Thyroglobulin (TG) (with Tyrosine residues) I2->TG Iodination TG->TPO T3_T4 T3 & T4 (on TG) MIT_DIT->T3_T4 Coupling colloid Colloid ET2U This compound ET2U->TPO Inhibition

Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound.

Experimental Protocol: In Vivo Antithyroid Activity Assay

This protocol describes a method to evaluate the antithyroid activity of this compound in a rodent model.

1. Animal Model and Acclimatization:

  • Use male Wistar rats (150-200 g).

  • Acclimatize the animals for at least one week with standard pellet diet and water ad libitum.

2. Induction of Hyperthyroidism (Optional but Recommended):

  • Administer L-thyroxine (e.g., 50 µg/kg, intraperitoneally) daily for 14 days to induce a hyperthyroid state.

  • Confirm hyperthyroidism by measuring serum T3 and T4 levels.

3. Treatment Protocol:

  • Divide the animals into groups (n=6-8 per group):

    • Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Positive Control Group: Propylthiouracil (PTU) (e.g., 10 mg/kg, oral gavage).

    • Test Groups: this compound at various doses (e.g., 5, 10, 20 mg/kg, oral gavage).

  • Administer the treatments daily for a period of 14-21 days.

4. Sample Collection and Analysis:

  • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Separate the serum and store at -80°C until analysis.

  • Euthanize the animals and carefully dissect the thyroid glands, weigh them, and fix for histopathological examination.

  • Measure serum T3, T4, and Thyroid Stimulating Hormone (TSH) levels using commercially available ELISA kits.

5. Data Analysis:

  • Compare the mean serum hormone levels and thyroid gland weights between the different groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

  • A significant reduction in T3 and T4 levels and an increase in TSH levels in the test groups compared to the control group would indicate antithyroid activity.

Potential Anticancer Activity: A Promising Avenue

Numerous studies have highlighted the anticancer potential of 2-thiouracil derivatives, particularly those with substitutions at the C5 position.[6][7][8] While specific data for this compound is limited, the general structure-activity relationship (SAR) suggests it may possess cytotoxic properties.

Plausible Mechanisms of Action

The anticancer activity of thiouracil derivatives is often attributed to their ability to interfere with nucleic acid synthesis and other critical cellular processes.[6][8]

  • Inhibition of DNA Synthesis: As a pyrimidine analog, this compound could potentially be metabolized into fraudulent nucleotides that get incorporated into DNA or RNA, leading to chain termination or dysfunction. Alternatively, it could inhibit enzymes involved in nucleotide biosynthesis.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: Many anticancer agents exert their effects by triggering programmed cell death (apoptosis) and halting the cell cycle. Thiouracil derivatives have been shown to induce cell cycle arrest at different phases (G1/S or G2/M) and promote apoptosis through various signaling pathways.[8]

Workflow: In Vitro Anticancer Activity Screening

Anticancer_Screening_Workflow start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HepG2, HCT116) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (various concentrations) seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for determining the in vitro anticancer activity of this compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

3. Incubation:

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comparative Cytotoxicity Data for 2-Thiouracil Derivatives
CompoundCell LineIC50 (µg/mL)Reference
A 2-thiouracil-5-sulfonamide isostere (Compound 5d)MCF-7 (Breast Cancer)0.52[7]
A 2-thiouracil-5-sulfonamide isostere (Compound 5d)HEPG-2 (Liver Cancer)0.63[7]
5-Fluorouracil (Reference Drug)MCF-7 (Breast Cancer)0.67[7]
5-Fluorouracil (Reference Drug)HEPG-2 (Liver Cancer)5.0[7]

Potential Antiviral Activity

The structural similarity of this compound to pyrimidine nucleobases suggests its potential as an antiviral agent. Several 5-substituted uracil and thiouracil derivatives have demonstrated activity against a range of viruses, particularly herpesviruses.[9][10]

Hypothesized Mechanism of Action

The antiviral activity of nucleoside analogs often relies on their phosphorylation by viral or cellular kinases to the active triphosphate form. This triphosphate can then inhibit viral DNA or RNA polymerases, or be incorporated into the growing viral nucleic acid chain, causing termination.[9] For this compound to be active, it would likely need to be recognized and metabolized by these enzymatic pathways.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to evaluate the ability of a compound to inhibit the replication of a virus.

1. Cell and Virus Preparation:

  • Grow a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Prepare serial dilutions of the virus stock.

2. Infection and Treatment:

  • When the cell monolayer is confluent, remove the growth medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and various concentrations of this compound.

3. Incubation and Plaque Visualization:

  • Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until viral plaques are visible.

  • Fix the cells with a formalin solution and stain with a crystal violet solution.

4. Plaque Counting and EC50 Determination:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Potential as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

Recent studies have identified 2-thiouracil and its derivatives as inhibitors of neuronal nitric oxide synthase (nNOS).[11] nNOS is an enzyme responsible for the production of nitric oxide (NO) in neurons, a signaling molecule involved in various physiological and pathological processes. Overproduction of NO by nNOS is implicated in neurodegenerative diseases.

Mechanism of Inhibition

2-Thiouracil has been shown to be a competitive inhibitor of nNOS with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4).[11] It is proposed that 2-thiouracil interferes with the binding of these molecules to the active site of the enzyme, thereby reducing NO production. Given this, it is plausible that this compound could also exhibit nNOS inhibitory activity.

Experimental Protocol: nNOS Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to screen for nNOS inhibitors.[12]

1. Cell Line and Culture:

  • Use a human embryonic kidney cell line (HEK293) stably transfected to express rat nNOS (293T/nNOS).

  • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

2. Enzyme Activation and Inhibition:

  • Seed the 293T/nNOS cells in 96-well plates.

  • When the cells reach approximately 80% confluency, treat them with a calcium ionophore (e.g., A23187, 5 µM) to activate nNOS, along with various concentrations of this compound. Include a known nNOS inhibitor (e.g., L-NAME) as a positive control.

3. Nitrite Quantification (Griess Assay):

  • Incubate the cells for a defined period (e.g., 8 hours).

  • Collect the culture medium from each well.

  • Measure the amount of nitrite (a stable metabolite of NO) in the medium using the Griess reagent.

  • The Griess assay involves mixing the sample with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound that can be measured spectrophotometrically at 540 nm.

4. Data Analysis and IC50 Determination:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in each sample.

  • Determine the percentage of nNOS inhibition for each concentration of this compound relative to the control (activated cells without inhibitor).

  • Calculate the IC50 value for nNOS inhibition.

Comparative nNOS Inhibition Data for Thiouracil Analogs

The following table provides the inhibitory constant (Ki) for 2-thiouracil to give an indication of the potential potency of this compound as an nNOS inhibitor.

CompoundEnzymeKi (µM)Reference
2-ThiouracilNeuronal Nitric Oxide Synthase (nNOS)20[11]

Conclusion and Future Directions

This compound is a molecule of significant interest, with a well-established role as an antithyroid agent and strong potential in the fields of oncology, virology, and neuroscience. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the extensive research on the 2-thiouracil scaffold provides a solid foundation for its further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore and quantify the diverse biological activities of this compound. Future studies should focus on determining its specific molecular targets, elucidating its precise mechanisms of action in different disease models, and conducting comprehensive structure-activity relationship studies to optimize its therapeutic potential.

References

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5-Ethyl-2-thiouracil: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of Modified Nucleobases

In the landscape of modern drug discovery, the strategic modification of endogenous biomolecules remains a cornerstone of therapeutic innovation. Nucleobases, the fundamental units of genetic material, offer a privileged scaffold for the design of agents that can deftly interact with a myriad of biological targets. By altering their structure, we can unlock novel pharmacological activities, enhance potency, and improve pharmacokinetic profiles. Among these modified nucleobases, 5-Ethyl-2-thiouracil stands out as a molecule of significant interest, with a rich history and a promising future. This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties and synthesis to its established and emerging therapeutic applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of this compound in their quest for next-generation therapeutics.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. This compound (CAS Registry Number: 34171-37-4) is a pyrimidine derivative with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol .[1][2][3][4] It is structurally analogous to the nucleobase uracil, with the key modifications being the substitution of an ethyl group at the 5-position and a sulfur atom for the oxygen at the 2-position.[5] These modifications impart distinct chemical and biological properties compared to its endogenous counterpart.

Core Synthesis Strategies

The synthesis of the 2-thiouracil core can be achieved through several established methods, primarily involving condensation reactions. A common and versatile approach is a variation of the Biginelli reaction, which allows for the introduction of diverse substituents.[6]

A foundational method for constructing the thiouracil ring involves the condensation of thiourea with a β-ketoester, such as ethyl acetoacetate, or an active methylene compound like ethyl cyanoacetate, often in the presence of an aldehyde.[6] This one-pot multicomponent reaction provides a straightforward route to substituted thiouracils.

For the specific synthesis of this compound, a common precursor is 5-ethyluracil.[7] The synthesis can be approached through the condensation of ethyl propiolate with thiourea. Another established method involves the reaction of ethyl acetate with methyl formate and sodium methylate to produce an alkali metal formylacetic ester, which is then condensed with thiourea.[8]

Experimental Protocol: Synthesis of 5-Substituted-2-thiouracil Derivatives

The versatility of the 2-thiouracil scaffold lies in the ability to introduce various functional groups at the 5-position, which can significantly modulate biological activity. A robust method for this derivatization involves the chlorosulfonation of the 2-thiouracil ring, followed by reaction with amines to generate a library of sulfonamide derivatives.

Step 1: Synthesis of 2-Thiouracil-5-sulfonyl chloride [6][9]

  • To an excess of chlorosulfonic acid, add 2-thiouracil portion-wise at 0°C with constant stirring.

  • Slowly heat the reaction mixture to 120°C and maintain for 2 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-thiouracil-5-sulfonyl chloride.

Step 2: Synthesis of 5-Sulfonamide Derivatives [6][9]

  • Dissolve 2-thiouracil-5-sulfonyl chloride (1 equivalent) in absolute ethanol.

  • Add the desired primary or secondary amine (1 equivalent) and a catalytic amount of pyridine to the solution.

  • Heat the mixture under reflux for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to obtain the purified 5-sulfonamide derivative.

Biological Applications and Mechanisms of Action

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for therapeutic development in various disease areas.[6]

Antithyroid Activity: Inhibition of Thyroid Peroxidase

The most well-established therapeutic application of thiouracil derivatives, including this compound, is in the management of hyperthyroidism.[7] The primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[4][10]

TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[4] Thiouracil derivatives act as competitive inhibitors of TPO, effectively reducing the production of thyroid hormones.[10][11][12]

Thyroid_Hormone_Synthesis_Inhibition

Anticancer Activity

Numerous studies have highlighted the potential of thiouracil derivatives as anticancer agents.[1][13][14][15] Their structural similarity to uracil allows them to interfere with nucleic acid metabolism, a hallmark of rapidly proliferating cancer cells.

One of the key mechanisms of action is the inhibition of Thymidylate Synthase (TS) , a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[6] By inhibiting TS, thiouracil derivatives can disrupt DNA replication and induce apoptosis in cancer cells.

More recently, derivatives of thiouracil have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) , such as CDK2.[16] CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of many cancers. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.[16] For instance, certain 2-thiouracil-5-sulfonamide derivatives have shown promising results in inducing cell cycle arrest at the G1/S or S phase and promoting apoptosis in various cancer cell lines.[16]

Table 1: In Vitro Cytotoxicity of Representative Thiouracil Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Derivative 5m HepG2 (Liver Cancer)3.3[2]
Derivative 5k HepG2 (Liver Cancer)5.0[2]
Derivative 5i HepG2 (Liver Cancer)4.0[2]
Derivative 5b HCT-116 (Colon Cancer)21[2]
Derivative 5f MCF-7 (Breast Cancer)9.3[2]
Compound 9 CaCo-2 (Colon Cancer)2.82 µg/mL[1]
Compound 9 MCF-7 (Breast Cancer)2.92 µg/mL[1]
Antiviral Activity

The structural analogy of thiouracil to uracil also makes it a promising scaffold for the development of antiviral agents.[6][17][18] Thiouracil derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of highly active antiretroviral therapy (HAART) for HIV.[19] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of the viral RNA genome into DNA.[19]

Furthermore, various thiouracil derivatives have been synthesized and evaluated for their activity against other viruses, such as Hepatitis B Virus (HBV), with some showing moderate inhibitory activity with mild cytotoxicity.[17][18]

Experimental Protocols for Biological Evaluation

For drug development professionals, standardized and reproducible protocols for evaluating the biological activity of new chemical entities are essential. The following sections provide detailed, step-by-step methodologies for assessing the cytotoxic and antiviral effects of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[20][21]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiouracil derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently mix on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14]

MTT_Assay_Workflow

Antiviral Screening (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that is required to reduce the number of viral plaques by 50% (EC50).[17][22]

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 24-well cell culture plates

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells into a 24-well plate to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a known number of plaque-forming units (PFU) of the virus.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells. Add the overlay medium containing various concentrations of the thiouracil derivative.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value.

Pharmacokinetics and Drug Development Considerations

While the in vitro biological activities of this compound and its derivatives are promising, a comprehensive understanding of their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial for their translation into clinical candidates.[23][24][25]

Currently, there is a limited amount of publicly available pharmacokinetic data specifically for this compound. However, studies on related compounds, such as 5-ethyl-2'-deoxyuridine, have shown that these molecules can be orally bioavailable and may undergo presystemic metabolism.[26] For any novel thiouracil derivative, a full ADME profiling would be necessary, including:

  • Solubility and Permeability: Assessing the aqueous solubility and membrane permeability to predict oral absorption.

  • Metabolic Stability: Investigating the stability in liver microsomes to predict the rate of metabolic clearance.

  • Protein Binding: Determining the extent of plasma protein binding, which can influence the free drug concentration and efficacy.

  • In Vivo Pharmacokinetics: Conducting studies in animal models to determine key parameters such as half-life, clearance, volume of distribution, and oral bioavailability.[27][28][29]

Structure-Activity Relationships and Future Directions

The extensive research into thiouracil derivatives has provided valuable insights into their structure-activity relationships (SAR). For instance, in the context of anticancer activity, the introduction of electron-withdrawing groups at the para-position of a phenyl substituent has been shown to enhance cytotoxicity.[6] Similarly, small alkyl substitutions at other positions can improve target engagement or cellular uptake.[2][6]

For antiviral applications, modifications at the N-1 position of the pyrimidine ring and the addition of a benzoyl group at the C-6 position have been shown to significantly contribute to anti-HIV activity.[19]

The future development of this compound as a therapeutic agent will likely focus on:

  • Lead Optimization: Synthesizing and screening new libraries of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways involved in the anticancer and antiviral effects of these compounds.

  • Combination Therapies: Investigating the potential of thiouracil derivatives in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.

Conclusion

This compound represents a versatile and promising scaffold in medicinal chemistry. Its established role as an antithyroid agent, coupled with the emerging potential of its derivatives in oncology and virology, underscores the continued importance of modified nucleobases in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and key experimental protocols related to this compound, with the aim of empowering researchers and drug development professionals to further explore and unlock the full therapeutic potential of this remarkable molecule.

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An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethyl-2-thiouracil, a derivative of the privileged thiouracil scaffold, presents significant interest in medicinal chemistry and drug development due to the broad pharmacological activities of this class of compounds, including antithyroid, anticancer, and antiviral properties.[1] Accurate and comprehensive structural elucidation is paramount for advancing its research and potential therapeutic applications. This technical guide provides a detailed exploration of the core spectroscopic techniques utilized for the characterization of this compound. We delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For each modality, this guide outlines detailed experimental protocols, predicts the spectral features of this compound based on established data from analogous structures, and explains the causal relationships behind the observed spectroscopic phenomena. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of thiouracil derivatives.

Introduction: The Significance of this compound

The thiouracil core, a pyrimidine derivative, is a cornerstone in medicinal chemistry.[1] Its structural similarity to the endogenous nucleobase uracil allows it to interact with a wide array of biological targets. The introduction of an ethyl group at the C5 position of the 2-thiouracil ring modifies the molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its three-dimensional structure and electronic properties is therefore essential, and this is achieved through a multi-faceted spectroscopic approach. This guide will systematically dissect the application of key spectroscopic methods for the unequivocal identification and characterization of this compound.

A critical aspect to consider in the analysis of 2-thiouracil derivatives is the potential for lactam-lactim tautomerism. The molecule can exist in equilibrium between the diketo, keto-enol, and dienol forms, which can influence its spectroscopic signature and biological activity.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For thiouracil derivatives, the absorption bands are typically attributed to π → π* and n → π* transitions within the conjugated heterocyclic system. The position and intensity of these bands are sensitive to the solvent environment and the pH of the solution.[3]

Experimental Protocol: UV-Vis Spectrophotometry

A robust protocol for the UV-Vis analysis of this compound is crucial for obtaining reproducible data.[4][5][6]

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.[5]

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or buffered aqueous solutions)[6]

  • Quartz cuvettes (1 cm path length)[5]

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest. The solvent's polarity can influence the position of absorption maxima.[6]

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this, prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 A.U.).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement:

    • Place the reference cuvette in the appropriate holder in the spectrophotometer.

    • Place the cuvette containing the sample solution in the sample holder.

    • Scan the sample from a suitable starting wavelength (e.g., 400 nm) down to the solvent cutoff (around 200 nm).[7]

    • Record the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Spectrum and Interpretation

Based on data for 2-thiouracil and its derivatives, this compound is expected to exhibit characteristic absorption bands in the UV region. 2-Thiouracil in the gas phase and in acetonitrile shows an absorption band centered around 275 nm.[8] The electronic absorption spectra of 2-thiouracil and its derivatives are influenced by both polar and nonpolar solvents.[3]

Expected Spectral Features:

  • π → π Transition:* A strong absorption band is anticipated in the range of 260-280 nm. This is characteristic of the conjugated π-system of the pyrimidine ring.

  • n → π Transition:* A weaker absorption band, or a shoulder on the main peak, may be observed at a longer wavelength, typically above 300 nm. This transition involves the non-bonding electrons on the sulfur and oxygen atoms.

The exact λmax will be influenced by the ethyl substituent and the solvent used. The ethyl group, being an electron-donating group, may cause a slight bathochromic (red) shift compared to unsubstituted 2-thiouracil.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Experimental Protocol: FTIR Analysis

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.[11]

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory or a hydraulic press for KBr pellets.

Procedure (ATR method):

  • Sample Preparation: A small amount of the powdered this compound is placed directly onto the ATR crystal.

  • Measurement: The anvil is pressed against the sample to ensure good contact with the crystal.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted FTIR Spectrum and Interpretation

The FTIR spectrum of this compound will display a unique fingerprint of absorption bands corresponding to the vibrational modes of its functional groups.[12][13]

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Interpretation
N-H stretching3200-3400Broad bands associated with the amide groups in the pyrimidine ring.[12]
C-H stretching (aliphatic)2850-2970Vibrations of the methyl and methylene groups of the ethyl substituent.[14]
C=O stretching (keto)1700-1720Strong absorption due to the carbonyl group at the C4 position.[12]
C=C and C=N stretching1500-1600Aromatic ring vibrations of the pyrimidine core.[12]
C=S stretching (thione)1050-1200Characteristic vibration of the thiocarbonyl group at the C2 position.[12][15]

The presence of the ethyl group will be confirmed by the characteristic C-H stretching and bending vibrations. The exact positions of the N-H and C=O stretching bands can provide insights into hydrogen bonding within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for the structural elucidation of organic molecules.[16]

Experimental Protocol: NMR Analysis

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[17][18][19][20]

Instrumentation:

  • High-field NMR spectrometer (e.g., 300 MHz or higher).

Materials:

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[20]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[17]

  • 5 mm NMR tubes.[19]

  • Internal standard (e.g., Tetramethylsilane - TMS).

Procedure:

  • Sample Preparation: Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for more detailed structural assignments.

Predicted NMR Spectra and Interpretation

¹H NMR Spectrum:

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.

  • N-H Protons: Two broad singlets are expected in the downfield region (δ 10-13 ppm), corresponding to the two N-H protons of the thiouracil ring. Their chemical shift can be solvent-dependent.

  • C6-H Proton: A singlet is expected for the proton at the C6 position of the ring.

  • Ethyl Group Protons:

    • A quartet for the methylene protons (-CH₂-) adjacent to the methyl group.

    • A triplet for the terminal methyl protons (-CH₃).

¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[21]

Carbon Atom Predicted Chemical Shift (δ, ppm) Interpretation
C2 (C=S)175-185The thiocarbonyl carbon is significantly deshielded.
C4 (C=O)160-170The carbonyl carbon.
C6140-150The olefinic carbon adjacent to the ethyl group.
C5110-120The carbon atom bearing the ethyl substituent.
-CH₂-20-30The methylene carbon of the ethyl group.
-CH₃10-15The methyl carbon of the ethyl group.

The chemical shifts of the N-methyl signals in uracil and thiouracils are very characteristic of the site of methylation and can be a useful tool for assigning structures to alkylated derivatives.[21]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.[22]

Experimental Protocol: Mass Spectrometry

Various ionization techniques can be used for the analysis of small molecules like this compound, with Electrospray Ionization (ESI) and Electron Ionization (EI) being common choices.[22][23]

Instrumentation:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap, or quadrupole) coupled to a suitable inlet system (e.g., direct infusion or liquid chromatography).

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with a small percentage of formic acid or ammonium hydroxide to promote ionization).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions. High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass and elemental formula.

Predicted Mass Spectrum and Interpretation

Molecular Ion: The molecular formula of this compound is C₆H₈N₂OS, with a monoisotopic mass of approximately 156.04 Da.

  • Positive Ion Mode: The spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 157.04.

  • Negative Ion Mode: A peak for the deprotonated molecule [M-H]⁻ at m/z 155.03 is also likely.

Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation and gain further structural information. Common fragmentation pathways for thiouracil derivatives may involve:

  • Loss of small neutral molecules such as CO, H₂S, or HNCS.

  • Cleavage of the ethyl substituent.

The accurate mass measurement from HRMS will allow for the unambiguous determination of the elemental composition, confirming the identity of this compound.[24]

Integrated Spectroscopic Analysis Workflow

A cohesive workflow ensures the comprehensive and accurate characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (Electronic Transitions, λmax) Purification->UV_Vis Purity Check FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight, Formula, Fragmentation) Purification->MS Structure Final Structure Confirmation of this compound UV_Vis->Structure FTIR->Structure NMR->Structure MS->Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound requires a synergistic application of multiple analytical techniques. UV-Vis spectroscopy provides insights into the electronic structure, while FTIR spectroscopy confirms the presence of key functional groups. High-resolution NMR spectroscopy is essential for mapping the precise connectivity of atoms, and mass spectrometry unequivocally determines the molecular weight and elemental composition. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently and accurately characterize this compound, thereby facilitating its further investigation in drug discovery and development programs. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural data, which is fundamental for advancing our understanding of this promising class of molecules.

References

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethyl-2-thiouracil: Nomenclature, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational principles of its IUPAC nomenclature, detailed synthetic protocols, and its established and potential biological activities. The narrative emphasizes the rationale behind experimental choices and is grounded in authoritative scientific literature.

Decoding the Chemical Identity: The IUPAC Nomenclature

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 5-ethyl-2-sulfanylidene-1,3-dihydropyrimidin-4(1H)-one . Let's deconstruct this name to understand the underlying chemical structure.

  • Parent Heterocycle : The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

  • Saturation and Ketone Group : The suffix "-4(1H)-one" and the "1,3-dihydro" prefix indicate that the pyrimidine ring is partially saturated. A ketone group (C=O) is present at the C4 position. The "(1H)" specifies the location of a hydrogen atom on one of the nitrogen atoms when the ring is in this tautomeric form.

  • Thione Group : The term "2-sulfanylidene" reveals the presence of a thione group (C=S) at the C2 position. This is a key feature of thiouracils, where a sulfur atom replaces the oxygen atom found in uracil at this position.

  • Substituent : The prefix "5-ethyl" indicates that an ethyl group (-CH₂CH₃) is attached to the carbon atom at the C5 position of the pyrimidine ring.

This systematic naming convention precisely describes the molecule's structure, ensuring unambiguous identification in a global scientific context. The common name, this compound, is widely used due to its convenience and historical precedent in the literature.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a well-established condensation reaction. The primary method involves the reaction of ethyl 2-ethylacetoacetate with thiourea in the presence of a base, such as sodium ethoxide. This approach is a variation of the classical Biginelli reaction for pyrimidine synthesis.

Synthetic Workflow

The general workflow for the synthesis of this compound is outlined below. This process highlights the critical steps from starting materials to the purified final product.

Synthesis_Workflow Start Starting Materials: - Ethyl 2-ethylacetoacetate - Thiourea - Sodium Ethoxide (Base) Reaction Cyclocondensation Reaction (Reflux in Ethanol) Start->Reaction Combine & Heat Precipitation Acidification (e.g., with Acetic Acid) Reaction->Precipitation Cool & Neutralize Isolation Crude Product Isolation (Filtration) Precipitation->Isolation Collect Solid Purification Recrystallization (e.g., from Ethanol/Water) Isolation->Purification Dissolve & Crystallize Final Pure this compound Purification->Final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • Thiourea

  • Ethyl 2-ethylacetoacetate

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be performed with caution.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea and ethyl 2-ethylacetoacetate.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with glacial acetic acid to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Data

The proper characterization of this compound is essential for its use in further research. The following table summarizes key physicochemical properties.

PropertyValue
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 190-194 °C
Solubility Sparingly soluble in water, soluble in ethanol and alkaline solutions

Biological Activity and Therapeutic Potential

Thiouracil and its derivatives are known for their diverse biological activities. The introduction of an ethyl group at the 5-position can significantly modulate the compound's pharmacological profile.

Antiviral Activity

Derivatives of 5-substituted 2-thiouracil have demonstrated notable antiviral properties. For instance, certain compounds in this class have shown efficacy against the Tobacco Mosaic Virus (TMV). The mechanism of action is often attributed to the inhibition of viral replication processes, although the precise molecular targets can vary depending on the specific virus and the nature of the substituent at the 5-position.

Anticancer Potential

The pyrimidine scaffold is a cornerstone of many anticancer drugs, as these molecules can interfere with nucleic acid synthesis and, consequently, cell proliferation. This compound and related compounds have been investigated for their potential as anticancer agents. Their mechanism may involve the inhibition of key enzymes in nucleotide metabolism or the induction of apoptosis in cancer cells.

Enzyme Inhibition

Thiouracil derivatives are known to be effective inhibitors of various enzymes. A significant area of research has been their role as inhibitors of mushroom tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the development of treatments for hyperpigmentation disorders. The sulfur atom at the 2-position and the substituent at the 5-position are often crucial for potent inhibitory activity.

The general mechanism of enzyme inhibition by thiouracil derivatives can be visualized as follows:

Enzyme_Inhibition Enzyme Enzyme (e.g., Tyrosinase) Product Product (e.g., Dopaquinone) Enzyme->Product Catalyzes Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Binds Substrate Substrate (e.g., L-DOPA) Substrate->Enzyme Inhibitor This compound Inhibitor->Complex Complex->Enzyme No Product Formation

Caption: Mechanism of enzyme inhibition by this compound.

Applications in Drug Development

This compound serves as a valuable scaffold in drug discovery and development. Its modifiable structure allows for the synthesis of a wide array of derivatives with tailored pharmacological properties.

  • Lead Optimization: The ethyl group at the 5-position can be replaced with other functional groups to explore structure-activity relationships (SAR). This process is fundamental to optimizing the potency, selectivity, and pharmacokinetic profile of a lead compound.

  • Combinatorial Chemistry: The straightforward synthesis of the thiouracil core makes it an attractive candidate for the generation of compound libraries for high-throughput screening.

  • Prodrug Design: The functional groups on the this compound molecule can be modified to create prodrugs with improved bioavailability or targeted delivery to specific tissues.

Conclusion

This compound is a molecule with a well-defined chemical identity and significant potential in the field of medicinal chemistry. Its systematic IUPAC name, 5-ethyl-2-sulfanylidene-1,3-dihydropyrimidin-4(1H)-one, provides an unambiguous description of its structure. The compound can be reliably synthesized through established chemical reactions, and its diverse biological activities, including antiviral and enzyme-inhibiting properties, make it a compelling subject for further research and a valuable building block in the development of new therapeutic agents. A thorough understanding of its chemistry and pharmacology is essential for any scientist working in this area.

References

  • Synthesis and Antiviral Bioactivities of 5-Substituted-2-thiouracil Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and mushroom tyrosinase inhibition studies of 2-thio-N-aryl-substituted uracil derivatives. National Center for Biotechnology Information. [Link]

The Advent of a Thyroid Antagonist: A Technical Chronicle of 2-Thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of 2-thiouracil, a molecule of significant historical and scientific importance. From its serendipitous discovery to its foundational role in thyroid research and therapeutics, this document offers an in-depth perspective for researchers, scientists, and drug development professionals. We will delve into the seminal moments of its history, the chemical principles of its synthesis, its intricate mechanisms of action, and its diverse applications beyond its initial therapeutic intent.

A Serendipitous Discovery and the Dawn of Antithyroid Therapy

The story of 2-thiouracil is a testament to the often-unplanned path of scientific discovery. In the early 1940s, the world of thyroid research was on the cusp of a revolution.[1][2][3] The prevailing treatments for hyperthyroidism were invasive surgery or rudimentary iodine therapies. This landscape began to change with the astute observations of several independent research groups.

A pivotal moment came from the work of Drs. Julia and Cosmo Mackenzie and Curt Richter at Johns Hopkins University School of Medicine.[1][2][3] While investigating the effects of various compounds, they noted that certain sulfur-containing organic compounds, including thiourea, induced goiter (enlargement of the thyroid gland) in rats. This goitrogenic effect hinted at an ability to interfere with thyroid function.

Building upon these initial findings, Dr. Edwin B. Astwood, a key figure in endocrinology, embarked on a systematic investigation of thiourea and its derivatives.[2][3] His seminal work, published in 1943, demonstrated the clinical efficacy of 2-thiouracil in treating hyperthyroidism in humans, marking the dawn of modern antithyroid drug therapy.[1][2][3] This discovery was revolutionary, offering a non-invasive and effective alternative for patients suffering from conditions like Graves' disease.[1] Although 2-thiouracil itself has been largely superseded by less toxic derivatives like propylthiouracil (PTU) and methimazole, its discovery laid the crucial groundwork for the development of this entire class of therapeutic agents.[2][3][4]

Key Historical Milestones:

YearMilestoneKey Researchers/InstitutionsSignificance
Early 1940sObservation of goitrogenic effects of sulfur-containing compounds.Drs. Julia and Cosmo Mackenzie, Curt Richter (Johns Hopkins University)Initial indication of antithyroid properties of thiourea derivatives.[1][2][3]
1943First clinical use of 2-thiouracil for hyperthyroidism.Dr. Edwin B. AstwoodEstablished the first effective oral antithyroid drug therapy.[1][2][3]
Post-1943Development of less toxic derivatives.Various researchersLed to the synthesis of propylthiouracil (PTU) and methimazole, which are still in clinical use today.[2][3][4]

The Chemistry of 2-Thiouracil: Synthesis and Characterization

2-Thiouracil, systematically named 2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, is a heterocyclic compound structurally analogous to the nucleic acid base uracil, with the oxygen atom at the 2-position replaced by a sulfur atom.[5] This substitution is key to its biological activity.

Classical Synthesis: Condensation of Thiourea with a β-Ketoester

A foundational and widely cited method for synthesizing 2-thiouracil and its derivatives involves the condensation of thiourea with a β-ketoester, such as ethyl acetoacetate, in the presence of a base. This reaction is a classic example of pyrimidine ring synthesis.[6]

Experimental Protocol: Synthesis of 2-Thiouracil

This protocol outlines the general steps for the laboratory synthesis of 2-thiouracil.

Materials:

  • Thiourea

  • Ethyl acetoacetate

  • Sodium ethoxide or sodium metal

  • Absolute ethanol

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • Preparation of the Base: A solution of sodium ethoxide in absolute ethanol is prepared. This can be done by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere or by using commercially available sodium ethoxide. The base acts as a catalyst by deprotonating the active methylene group of the β-ketoester.

  • Reaction Mixture: Thiourea and ethyl acetoacetate are added to the ethanolic sodium ethoxide solution.

  • Reflux: The reaction mixture is heated under reflux for several hours. During this time, the condensation and cyclization reactions occur to form the pyrimidine ring.

  • Precipitation: After reflux, the reaction mixture is cooled, and the sodium salt of 2-thiouracil may precipitate. The solvent is often removed under reduced pressure.

  • Acidification: The residue is dissolved in water, and the solution is acidified with hydrochloric acid. This protonates the salt, leading to the precipitation of 2-thiouracil.

  • Purification: The crude 2-thiouracil is collected by filtration, washed with cold water to remove impurities, and can be further purified by recrystallization from a suitable solvent, such as water or ethanol.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of absolute ethanol and the careful handling of sodium metal are crucial to prevent the reaction of the strong base with water, which would reduce the yield.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

  • Acidification: This step is critical for the isolation of the final product in its neutral form from its sodium salt.

Characterization of 2-Thiouracil

The identity and purity of synthesized 2-thiouracil are confirmed using various analytical techniques.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons in the pyrimidine ring.[7][8][9]

    • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H, C=O, and C=S stretching vibrations.[8]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of 2-thiouracil and to analyze its fragmentation pattern, further confirming its identity.[10]

  • Chromatographic Methods:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for the quantitative determination of 2-thiouracil and its metabolites in biological samples.[11]

  • Titrimetric Methods:

    • Iodimetric Titration: This classical analytical method can be used for the quantitative determination of 2-thiouracil and its derivatives in pharmaceutical preparations.[1]

Unraveling the Mechanism of Action

The primary therapeutic effect of 2-thiouracil lies in its ability to inhibit the synthesis of thyroid hormones. This is achieved through the targeted inhibition of a key enzyme in the thyroid gland, thyroid peroxidase (TPO).[12]

Inhibition of Thyroid Peroxidase (TPO)

Thyroid peroxidase is a heme-containing enzyme responsible for two crucial steps in thyroid hormone synthesis: the oxidation of iodide ions (I⁻) to iodine (I₂) and the incorporation of iodine into tyrosine residues of the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[12] TPO also catalyzes the coupling of these iodotyrosine residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

2-Thiouracil and other thioureylene drugs act as suicide inhibitors of TPO.[13] The inactivation process involves the drug reacting with the oxidized heme group of the enzyme, which is formed during the interaction of TPO with its hydrogen peroxide (H₂O₂) substrate.[13] This interaction leads to the irreversible inactivation of the enzyme, thereby blocking the production of thyroid hormones.[13]

TPO_Inhibition cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine TPO->Iodine H2O2 H2O2 H2O2->TPO Co-substrate Thyroglobulin_Tyr Thyroglobulin-Tyrosine Iodine->Thyroglobulin_Tyr Iodination MIT_DIT MIT & DIT Thyroglobulin_Tyr->MIT_DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling 2-Thiouracil 2-Thiouracil 2-Thiouracil->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by 2-Thiouracil.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Beyond its antithyroid activity, 2-thiouracil has been identified as a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[14] Nitric oxide (NO) is a crucial signaling molecule in the nervous system, and its overproduction by nNOS has been implicated in various neurological disorders.[15]

2-Thiouracil inhibits nNOS in a competitive manner, interfering with the binding of both the substrate (L-arginine) and the cofactor (tetrahydrobiopterin, BH₄).[14] It also antagonizes the BH₄-induced dimerization of the enzyme, which is essential for its activity.[14] This selective inhibition of nNOS by 2-thiouracil has made it a valuable research tool for studying the roles of different NOS isoforms and has suggested its potential as a lead compound for the development of novel neuroprotective agents.[16][17]

nNOS_Inhibition cluster_neuron Neuron L-Arginine L-Arginine nNOS_dimer nNOS (active dimer) L-Arginine->nNOS_dimer Substrate nNOS_monomer nNOS (monomer) nNOS_monomer->nNOS_dimer Dimerization BH4 BH4 BH4->nNOS_dimer NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_dimer->NO_Citrulline 2-Thiouracil 2-Thiouracil 2-Thiouracil->nNOS_monomer Inhibits Dimerization 2-Thiouracil->nNOS_dimer Competitive Inhibition

Caption: Mechanism of Neuronal Nitric Oxide Synthase Inhibition.

Diverse Applications Beyond the Thyroid

The unique chemical properties of 2-thiouracil have led to its exploration in fields beyond endocrinology.

A Seeker of Melanoma

One of the most intriguing applications of 2-thiouracil is its use as a melanoma-seeking agent.[18][19][20] Malignant melanoma cells actively produce the pigment melanin through a process called melanogenesis. 2-thiouracil is selectively taken up by these cells and incorporated into the growing melanin polymer.[21]

The proposed mechanism involves the reaction of 2-thiouracil with dopaquinone, a key intermediate in the melanin synthesis pathway.[19][20] This leads to the formation of a covalent adduct that becomes part of the melanin structure.[19] This selective accumulation has been exploited for the imaging of melanoma tumors by using radiolabeled 2-thiouracil derivatives.[22]

A Tool in Biochemical Research

The structural similarity of 2-thiouracil to uracil allows it to be used as a probe in various biochemical studies. It can be incorporated into RNA, where the sulfur atom can be used as a spectroscopic or cross-linking handle to study RNA structure and function.

Conclusion

From its unexpected discovery as a goitrogen to its pivotal role in the development of antithyroid therapies, 2-thiouracil holds a significant place in the history of medicine and pharmacology. While its clinical use has waned in favor of safer alternatives, its legacy continues. It remains an invaluable tool for researchers studying thyroid physiology, nitric oxide signaling, and melanin biosynthesis. The story of 2-thiouracil serves as a compelling reminder of how fundamental scientific inquiry can lead to profound advances in our understanding and treatment of human disease.

References

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  • Cooper, D. S. (2023). The Origin of Antithyroid Drugs. Thyroid, 33(8), 923–928. [Link]

  • Sawin, C. T., & Cooper, D. S. (2023). The Origin of Antithyroid Drugs. Endocrine practice : official journal of the American College of Endocrinology and the American Association of Clinical Endocrinologists, 29(8), 647–652.
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  • Process for thiouracil production. (1973). U.S.
  • Palumbo, A., d'Ischia, M., Misuraca, G., & Prota, G. (1990). Selective uptake of 2-thiouracil into melanin-producing systems depends on chemical binding to enzymically generated dopaquinone. Biochimica et biophysica acta, 1036(3), 221–227. [Link]

  • Engler, H., Taurog, A., & Nakashima, T. (1982). Mechanism of inactivation of thyroid peroxidase by thioureylene drugs. Biochemical pharmacology, 31(22), 3801–3806. [Link]

  • Lindquist, C., Hårdemark, B., Wennberg, A. M., & Larsson, B. (1989). Uptake of [131I]thiouracil in tumours of patients with disseminated malignant melanoma. A pilot study. Acta oncologica (Stockholm, Sweden), 28(4), 513–516. [Link]

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Methodological & Application

Application Note: A Researcher's Guide to Investigating the Antiviral Potential of 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiouracil core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including antithyroid, anticancer, and antimicrobial properties.[1] While this structural class is promising, the specific antiviral potential of many of its members, including 5-Ethyl-2-thiouracil, remains largely unexplored. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the systematic evaluation of this compound as a potential antiviral agent. We provide a logical framework for investigation, from initial compound characterization and safety protocols to detailed, step-by-step methodologies for determining cytotoxicity and antiviral efficacy. This guide is designed not as a report on a known antiviral, but as a foundational roadmap for pioneering research into a promising, yet under-investigated, chemical entity.

Compound Profile: this compound

A thorough understanding of the test compound is the bedrock of any rigorous biological investigation. This section outlines the essential chemical properties and preparatory considerations for this compound.

1.1. Chemical Structure and Properties

  • Chemical Name: this compound

  • Synonyms: 5-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

  • Molecular Formula: C₆H₈N₂OS[2]

  • CAS Number: 34171-37-4[2]

  • Structure:

1.2. Synthesis and Purification Overview

The synthesis of the thiouracil ring is commonly achieved through the condensation of thiourea with a β-dicarbonyl compound.[1] For this compound, a reliable method involves the condensation of ethyl 2-ethylacetoacetate with thiourea in the presence of a base like sodium ethoxide.

Causality Behind the Method: This reaction is a well-established cyclocondensation that efficiently forms the pyrimidine ring. The choice of starting materials directly introduces the required ethyl group at the C5 position and the thiocarbonyl at the C2 position.

Generalized Synthesis Protocol:

  • Reaction Setup: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen) to prepare sodium ethoxide.

  • Condensation: Add ethyl 2-ethylacetoacetate to the solution, followed by thiourea.

  • Reflux: Heat the mixture under reflux for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After cooling, pour the reaction mixture into ice water and acidify with a strong acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the crude solid by vacuum filtration. Wash the product with cold ethanol to remove unreacted starting materials.[1] For high purity required in biological assays, recrystallization from a suitable solvent system (e.g., ethanol/water) is essential.[1]

1.3. Quality Control and Characterization

To ensure that observed biological effects are attributable to the compound of interest, rigorous characterization is mandatory.

Technique Purpose Expected Outcome
¹H NMR Confirms the chemical structure and proton environment.Peaks corresponding to the ethyl group (triplet and quartet), the vinyl proton, and N-H protons.
Mass Spectrometry Determines the molecular weight.A molecular ion peak corresponding to the exact mass of C₆H₈N₂OS.
HPLC Assesses purity.A single major peak, indicating >95% purity, is recommended for biological screening.

Safety and Handling Protocols

This compound and related compounds require careful handling. The parent compound, 2-thiouracil, is suspected of causing cancer. All handling should be performed in accordance with good industrial hygiene and safety practices.[3]

Parameter Guideline Reference
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat are mandatory.[3][4]
Engineering Controls Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2][5]
Spill Management Evacuate the area. Use personal protective equipment. Soak up with inert absorbent material and dispose of as hazardous waste. Do not let the product enter drains.[2][3]
First Aid Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water. Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure.[3][4]

A Framework for Antiviral Evaluation

A tiered screening approach is the most logical and resource-efficient method to evaluate a novel compound. This workflow prioritizes the early identification of cytotoxicity to avoid false-positive results in subsequent antiviral assays.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Next Steps Compound Compound Synthesis & QC Stock Stock Solution Preparation (DMSO) Compound->Stock Safety Safety & Handling Protocol Cyto Protocol 4.1: Cytotoxicity Assay (CC₅₀) Stock->Cyto Primary Protocol 4.2: Primary Antiviral Screen (CPE Inhibition) Cyto->Primary Secondary Protocol 4.3: Secondary Antiviral Screen (Plaque Reduction) Primary->Secondary Analysis Data Analysis (EC₅₀, SI Value) Secondary->Analysis MoA Mechanism of Action (MoA) Studies Analysis->MoA SAR Structure-Activity (SAR) Studies MoA->SAR

Caption: Workflow for the systematic antiviral evaluation of a novel compound.

Core Protocols: In Vitro Assays

The following protocols provide a robust starting point for screening this compound against common viral pathogens. We will use Herpes Simplex Virus Type 1 (HSV-1), a DNA virus, and Influenza A virus, an RNA virus, as illustrative examples.

Protocol 4.1: Determination of Cytotoxicity (CC₅₀)

Causality: This step is critical. It establishes the concentration range at which the compound harms the host cells. Antiviral activity is only meaningful at concentrations well below the 50% cytotoxic concentration (CC₅₀). We use a tetrazolium-based assay, where mitochondrial dehydrogenases in living cells convert a substrate (e.g., MTS) into a colored formazan product, providing a quantitative measure of cell viability.[6]

Methodology:

  • Cell Seeding: Seed a 96-well plate with host cells (e.g., Vero for HSV-1, MDCK for Influenza A) at a density that will result in ~90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. Concentrations should span a wide range (e.g., from 500 µM down to ~1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for 48-72 hours (a duration equivalent to the planned antiviral assay).

  • Viability Assessment: Add 20 µL of a commercial MTS/XTT reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[6]

  • Readout: Incubate for 1-4 hours at 37°C, then measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculation: Convert absorbance values to percentage of cell viability relative to the "cells only" control. Use non-linear regression analysis to plot viability versus log[concentration] and determine the CC₅₀ value.

Protocol 4.2: Primary Antiviral Screening - Cytopathic Effect (CPE) Inhibition Assay

Causality: This assay provides a rapid assessment of a compound's ability to protect cells from virus-induced death or morphological changes (cytopathic effect). It's an efficient first-pass screen to identify potential "hits".

Methodology:

  • Cell Seeding: Seed a 96-well plate with host cells as described in Protocol 4.1.

  • Infection and Treatment:

    • Prepare non-toxic dilutions of this compound (typically below the CC₅₀) in infection medium (low serum).

    • Remove the growth medium from the cells.

    • Add 50 µL of the compound dilutions to the wells.

    • Immediately add 50 µL of virus suspension (e.g., Influenza A at a Multiplicity of Infection (MOI) of 0.01).

  • Controls (Critical for Trustworthiness):

    • Virus Control: Cells + Virus (no compound) - should show 100% CPE.

    • Cell Control: Cells only (no virus, no compound) - should show 0% CPE.

    • Positive Control: Cells + Virus + a known antiviral (e.g., Acyclovir for HSV-1, Oseltamivir for Influenza A) - should show protection from CPE.

  • Incubation: Incubate the plate for 48-72 hours, or until the virus control wells show complete CPE.

  • Readout: The extent of CPE can be scored visually using a microscope. Alternatively, for a quantitative readout, cell viability can be measured using the MTS/XTT method described in Protocol 4.1.

  • Calculation: Plot the percentage of cell protection (or viability) against the log[concentration] of the compound. Use non-linear regression to calculate the 50% effective concentration (EC₅₀).

Protocol 4.3: Secondary Assay - Plaque Reduction Assay

Causality: This assay is a more quantitative follow-up to the CPE assay. It measures the ability of a compound to inhibit the formation of viral plaques, where each plaque originates from a single infectious virus particle. A reduction in the number or size of plaques is a direct measure of antiviral activity.

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the monolayer with a low dose of virus (e.g., 100 plaque-forming units (PFU) per well) for 1 hour at 37°C, gently rocking the plate every 15 minutes.

  • Treatment and Overlay:

    • Remove the virus inoculum.

    • Wash the cells gently with PBS.

    • Overlay the cells with 2 mL of a semi-solid medium (e.g., 1.2% Avicel or methylcellulose in culture medium) containing various concentrations of this compound. Include controls as in Protocol 4.2.

    • The semi-solid overlay restricts virus spread to adjacent cells, ensuring the formation of discrete plaques.

  • Incubation: Incubate the plates for 2-5 days (depending on the virus) until visible plaques form in the virus control wells.

  • Visualization:

    • Carefully remove the overlay.

    • Fix the cells (e.g., with 10% formalin).

    • Stain the cell monolayer with a solution like 0.1% crystal violet. Living cells will stain purple, while plaques (areas of dead cells) will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ using non-linear regression.

Data Analysis and Interpretation

The ultimate goal of the initial screening phase is to determine if the compound has selective antiviral activity. This is quantified by the Selectivity Index (SI).

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., CPE or plaque formation) by 50%.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%.

  • Selectivity Index (SI): The ratio of cytotoxicity to antiviral activity.

    SI = CC₅₀ / EC₅₀

Interpretation: A compound with an SI value >10 is generally considered a promising candidate for further investigation. A higher SI indicates greater selectivity for the virus over the host cell.

Example Data Summary Table:

Compound Virus Assay EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
This compoundHSV-1Plaque ReductionExperimental ValueExperimental ValueCalculated Value
Acyclovir (Control)HSV-1Plaque ReductionExperimental Value>100Calculated Value
This compoundInfluenza APlaque ReductionExperimental ValueExperimental ValueCalculated Value
Oseltamivir (Control)Influenza APlaque ReductionExperimental Value>100Calculated Value

Exploring the Mechanism of Action (MoA)

Should this compound demonstrate a favorable Selectivity Index, the next logical step is to investigate its mechanism of action. Given its structure as a uracil analogue, a primary hypothesis would be the interference with viral nucleic acid synthesis.

G cluster_0 Viral Life Cycle Entry 1. Entry (Attachment & Fusion) Uncoat 2. Uncoating Entry->Uncoat Replication 3. Genome Replication (Polymerase Activity) Uncoat->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Compound This compound (Uracil Analogue) Compound->Replication Hypothesized Target

Caption: Potential targets for this compound in the viral life cycle.

Suggested Mechanistic Assays:

  • Time-of-Addition Assay: This experiment helps pinpoint the stage of the viral lifecycle affected. The compound is added at different time points relative to infection (before, during, and after). If the compound is only effective when added during the replication phase, it supports the hypothesis of it being a polymerase inhibitor.

  • Viral Polymerase Assay: A cell-free biochemical assay using purified viral DNA or RNA polymerase can directly test whether this compound or its metabolized form inhibits the enzyme's activity.

  • Host-Targeted Mechanisms: Do not discount the possibility of host-targeted mechanisms. Related compounds like propylthiouracil are known to inhibit host enzymes.[7][8] Investigating effects on host pathways involved in viral replication could reveal novel antiviral strategies.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a potential antiviral agent. By following a logical progression from compound characterization and safety assessment to tiered in vitro screening and data analysis, researchers can generate reliable and interpretable results. Positive findings from this workflow would justify progression to more advanced studies, including mechanism of action elucidation, evaluation against a broader panel of viruses, and structure-activity relationship (SAR) studies to optimize potency and selectivity.[9]

References

  • Vertex AI Search. (n.d.). 5-Ethyluracil: Properties, Applications, and Synthesis.
  • BenchChem. (2025). A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives.
  • HPC Standards. (n.d.). This compound | 1X50MG | C6H8N2OS | 680329 | 34171-37-4.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • El-Moghazy, S. M., et al. (2025). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity.
  • Rageh, H. M., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1819. Retrieved from [Link]

  • Niles, A. L., et al. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. ASSAY and Drug Development Technologies, 5(5), 627-638. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research.
  • Dyall, J., et al. (2014). Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors. Antiviral Research, 101, 88-96. Retrieved from [Link]

  • Varga, M., et al. (2022). Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. Plants, 11(22), 3097.
  • Sivoňová, M., et al. (2019). In vitro methods for testing antiviral drugs. Virology Journal, 16(1), 1-13. Retrieved from [Link]

  • Google Patents. (1973). Process for thiouracil production.
  • Biotuva Life Sciences. (n.d.). This compound.
  • Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]

  • Wolff, D. J., & Gribin, B. J. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of Biochemistry and Biophysics, 407(1), 85-94. Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating 5-Ethyl-2-thiouracil as a Novel Hepatitis B Virus Core Protein Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

Abstract: Chronic Hepatitis B Virus (HBV) infection remains a formidable global health challenge, affecting over 290 million people and leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleos(t)ide analogs (NAs), effectively suppress viral replication but rarely lead to a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in the hepatocyte nucleus.[2][3] This necessitates the exploration of novel therapeutic agents targeting different stages of the HBV lifecycle. The HBV core protein (HBcAg), which is essential for viral capsid assembly, pgRNA encapsidation, and reverse transcription, has emerged as a promising drug target.[4][5] This document provides a comprehensive guide to the in-vitro evaluation of 5-Ethyl-2-thiouracil, a novel small molecule hypothesized to function as a Capsid Assembly Modulator (CAM), also known as a core protein inhibitor. We present a logical workflow, from initial toxicity profiling to detailed protocols for assessing antiviral efficacy and confirming the mechanism of action.

The Hepatitis B Virus Lifecycle: A Focus on Capsid Assembly

Understanding the HBV replication cycle is paramount to identifying effective therapeutic intervention points. The virus initiates infection by entering a hepatocyte, after which its relaxed circular DNA (rcDNA) genome is transported to the nucleus.[6][7] Inside the nucleus, host enzymes repair the rcDNA into the highly stable cccDNA minichromosome, the template for all viral transcription.[8]

The host's RNA polymerase transcribes cccDNA into several messenger RNAs (mRNAs) and a key transcript, the pregenomic RNA (pgRNA).[6] In the cytoplasm, the viral polymerase (P protein) binds to the pgRNA, and this complex is then encapsidated by assembling core protein (HBcAg) dimers.[9] This formation of the nucleocapsid is a critical step, as it creates the microenvironment necessary for the reverse transcription of pgRNA into new rcDNA genomes.[2] Mature nucleocapsids can then be enveloped and released as new infectious virions or be shuttled back to the nucleus to replenish the cccDNA pool.[6][8]

Because of its central role in packaging the viral genome for replication, the core protein and the capsid assembly process represent a highly attractive, non-NA target for antiviral therapy.

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Viral Entry Cytoplasm_Release Capsid Release Entry->Cytoplasm_Release Nuclear_Transport 2. Nuclear Transport of rcDNA Cytoplasm_Release->Nuclear_Transport rcDNA rcDNA Nuclear_Transport->rcDNA cccDNA 3. cccDNA Formation rcDNA->cccDNA Host Repair Transcription 4. Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Encapsidation 6. Encapsidation (pgRNA + Polymerase) pgRNA->Encapsidation Packaging Signal Translation 5. Translation mRNAs->Translation Proteins Core, Polymerase, Surface Proteins Translation->Proteins Proteins->Encapsidation Reverse_Transcription 7. Reverse Transcription (pgRNA -> rcDNA) Encapsidation->Reverse_Transcription Mature_Capsid Mature Nucleocapsid (rcDNA) Reverse_Transcription->Mature_Capsid Recycling cccDNA Amplification Mature_Capsid->Recycling Intracellular Pathway Assembly_Release 8. Virion Assembly & Release Mature_Capsid->Assembly_Release Recycling->rcDNA Intracellular Pathway Assembly_Release->Entry Infects new cell

Caption: The Hepatitis B Virus (HBV) replication cycle within a hepatocyte.

Proposed Mechanism of Action: this compound as a Core Protein Inhibitor

Core protein inhibitors are broadly classified into two types.[5] Type I inhibitors accelerate capsid assembly, leading to the formation of empty capsids that do not contain the pgRNA-polymerase complex. Type II inhibitors induce the formation of aberrant, non-capsid polymers of the core protein, which are non-functional and prevent proper encapsidation.[5]

We hypothesize that this compound functions as a Type II core protein inhibitor. It is proposed to bind to a hydrophobic pocket at the interface between core protein dimers, a site critical for the geometry of capsid formation.[10][11] This binding event disrupts the normal protein-protein interactions, leading to misdirected assembly and preventing the formation of viable nucleocapsids. This effectively halts the viral lifecycle at the encapsidation step, preventing subsequent genome replication and the production of new infectious virions.

MOA_Diagram cluster_normal Normal HBV Capsid Assembly cluster_inhibited Inhibited Assembly with this compound HBc_Dimer HBcAg Dimers Normal_Assembly Correct Assembly HBc_Dimer->Normal_Assembly Functional_Capsid Functional Nucleocapsid (Contains pgRNA) Normal_Assembly->Functional_Capsid Replication Replication Functional_Capsid->Replication Leads to Viral Replication HBc_Dimer_Inhib HBcAg Dimers Aberrant_Assembly Misdirected Assembly HBc_Dimer_Inhib->Aberrant_Assembly Inhibitor This compound Inhibitor->Aberrant_Assembly Binds to dimer interface NonFunctional_Polymer Aberrant, Non-functional Core Protein Polymers Aberrant_Assembly->NonFunctional_Polymer No_Replication No_Replication NonFunctional_Polymer->No_Replication Blocks Viral Replication

Caption: Proposed mechanism of this compound as a core protein inhibitor.

Experimental Evaluation Workflow

A systematic, multi-step approach is required to characterize a novel antiviral compound. The workflow begins with assessing the compound's toxicity to ensure that any observed antiviral effect is not merely a consequence of cell death. This is followed by quantifying its potency in inhibiting viral replication. Finally, a mechanism-specific assay is employed to validate its proposed action as a core protein inhibitor.

Workflow Start Start: Synthesize & Purify This compound Step1 Protocol 1: Cytotoxicity Assay (e.g., MTS on HepG2.2.15 cells) Start->Step1 Result1 Determine CC50 (50% Cytotoxic Concentration) Step1->Result1 Step2 Protocol 2: Antiviral Efficacy Assay (qPCR for HBV DNA in supernatant) Result1->Step2 If CC50 is acceptable Result2 Determine EC50 (50% Effective Concentration) Step2->Result2 Analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 Result2->Analysis Step3 Protocol 3: Mechanistic Assay (Native Agarose Gel Electrophoresis for Capsid Assembly) Analysis->Step3 If SI is high Result3 Confirm Aberrant Capsid Formation Step3->Result3 End Conclusion: Compound is a potent and specific core protein inhibitor Result3->End

Sources

5-Ethyl-2-thiouracil in Enzyme Inhibition Studies: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 5-Ethyl-2-thiouracil, a member of the thiouracil family of compounds, and its application in the study of enzyme inhibition. While drawing upon the extensive research conducted on its close analog, propylthiouracil (PTU), this document will equip researchers with the foundational knowledge and practical protocols to investigate the inhibitory effects of this compound.

Introduction: The Thiouracil Scaffold in Enzyme Inhibition

Thiouracil and its derivatives are a cornerstone in medicinal chemistry and pharmacology, primarily known for their antithyroid properties.[1][2] These compounds, structurally analogous to the nucleobase uracil, can interact with a variety of biological targets.[1] this compound belongs to this class of heterocyclic compounds and is of significant interest for its potential as an enzyme inhibitor. The primary target of thiouracils is thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[3][4] By inhibiting TPO, these compounds can effectively reduce the production of thyroxine (T4) and triiodothyronine (T3), making them valuable tools for studying thyroid physiology and for the development of therapeutics for hyperthyroidism.[3][5]

Mechanism of Action: Inhibition of Thyroid Peroxidase

The principal mechanism by which this compound and other thiouracil derivatives exert their effects is through the inhibition of thyroid peroxidase (TPO).[3][4] TPO is a heme-containing enzyme responsible for two critical steps in thyroid hormone synthesis: the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein.[4][5][6]

The inhibitory action of thiouracils on TPO can be multifaceted:

  • Irreversible Inhibition: Thiouracils can act as suicide substrates, where the enzyme converts them into a reactive species that covalently binds to and inactivates the enzyme.

  • Competitive Inhibition: At lower concentrations, the inhibition can be reversible and competitive with respect to iodide.

  • Interaction with the Heme Prosthetic Group: The thiocarbonyl group of the thiouracil molecule is crucial for its inhibitory activity and is thought to interact with the heme iron of TPO, preventing it from catalyzing the oxidation of iodide.

The following diagram illustrates the proposed mechanism of TPO inhibition by a thiouracil derivative like this compound.

TPO_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway TPO Thyroid Peroxidase (TPO) (Active Heme Center) OxidizedIodine Oxidized Iodine (I⁺) TPO->OxidizedIodine Oxidation InactiveTPO Inactive TPO-Thiouracil Complex TPO->InactiveTPO Iodide Iodide (I⁻) Iodide->TPO Substrate Thiouracil This compound Thiouracil->TPO Inhibitor Binding Thyroglobulin Tyrosine residues on Thyroglobulin OxidizedIodine->Thyroglobulin Iodination MIT_DIT MIT and DIT (Hormone Precursors) Thyroglobulin->MIT_DIT TPO_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - TPO enzyme suspension - Amplex UltraRed/H₂O₂ solution start->prep_reagents plate_setup Plate Setup (96-well): Add TPO and inhibitor solutions prep_reagents->plate_setup incubation Incubate for 15 min (Inhibitor-Enzyme Interaction) plate_setup->incubation add_substrate Add Amplex UltraRed/H₂O₂ (Reaction Initiation) incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Experimental workflow for the in vitro TPO inhibition assay.

Data Interpretation and Troubleshooting

  • Data Interpretation: A lower IC50 value indicates a more potent inhibitor. Compare the IC50 of this compound to that of known inhibitors like PTU and MMI to assess its relative potency. The shape of the dose-response curve can provide insights into the mechanism of inhibition.

  • Troubleshooting:

    • High Background Fluorescence: Ensure the Amplex® UltraRed reagent is fresh and protected from light. Use appropriate blank controls.

    • Low Signal-to-Noise Ratio: Optimize the enzyme concentration and incubation time.

    • Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents. Maintain consistent incubation times and temperatures.

Conclusion

This compound holds promise as a potent enzyme inhibitor, particularly of thyroid peroxidase. The protocols and information provided in this guide offer a solid framework for researchers to investigate its inhibitory properties, contributing to a deeper understanding of its mechanism of action and its potential applications in both basic research and drug development.

References

  • Barrett, H. W., Goodman, I., & Dittmer, K. (1948). ANTITHYROID ACTIVITY OF 5-HALOGENO-2-THIOURACILS. Endocrinology, 48(2), 189–196. [Link]

  • Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 98(4), 1031-1046. [Link]

  • BARRETT, H. W., GASSNER, F. X., & DITTMER, K. (1951). Antithyroid activity of 5-halogeno-2-thiouracils. Endocrinology, 48(2), 189–196. [Link]

  • Paul, K. B., Hedge, J. M., Bansal, A., Zoeller, R. T., & Simmons, S. O. (2014). Development of a thyroperoxidase inhibition assay for high-throughput screening. Chemical Research in Toxicology, 27(3), 387–399. [Link]

  • Fathalla, O. A. (2025). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. ResearchGate. [Link]

  • Abdel-Wahab, B. F., Fathalla, O. A., & Awad, G. E. A. (2021). Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal, 6(5), 108-120. [Link]

  • den Hartog, M. T., de Jong, W., & Visser, T. J. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PLoS ONE, 8(11), e80247. [Link]

  • Thomas, J. A., & Paul, K. B. (2019). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 167(2), 489–502. [Link]

  • Engler, H., Taurog, A., & Nakashima, T. (1982). Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil. Biochemical Pharmacology, 31(22), 3801–3806. [Link]

  • Taurog, A., & Dorris, M. L. (1989). Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin. Endocrinology, 124(6), 3038–3044. [Link]

  • den Hartog, M. T., de Jong, W., & Visser, T. J. (2013). Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. European Thyroid Journal, 2(4), 261–269. [Link]

  • Palumbo, A., d'Ischia, M., & Misuraca, G. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of Biochemistry and Biophysics, 406(2), 243–252. [Link]

  • Fatahala, S. S., Sayed, A. I., Mahgoub, S., Taha, H., El-Sayed, M. I. K., El-Shehry, M. F., Awad, S. M., & Abd El-Hameed, R. H. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1925. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiouracil. In PubChem Compound Summary for CID 1269845. [Link]

  • Fatahala, S. S., Sayed, A. I., Mahgoub, S., Taha, H., El-Sayed, M. I. K., El-Shehry, M. F., Awad, S. M., & Abd El-Hameed, R. H. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC. [Link]

  • Fatahala, S. S., Sayed, A. I., Mahgoub, S., Taha, H., El-Sayed, M. I. K., El-Shehry, M. F., Awad, S. M., & Abd El-Hameed, R. H. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(18), 5585. [Link]

  • Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2005). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. Archiv der Pharmazie, 338(12), 487–494. [Link]

  • Costagliola, S., Bony, E., Massart, C., & Vassart, G. (2004). Human recombinant anti-thyroperoxidase autoantibodies: in vitro cytotoxic activity on papillary thyroid cancer expressing TPO. British Journal of Cancer, 90(1), 221–227. [Link]

  • Fatahala, S. S., Sayed, A. I., Mahgoub, S., Taha, H., El-Sayed, M. I. K., El-Shehry, M. F., Awad, S. M., & Abd El-Hameed, R. H. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC. [Link]

  • Nordén, G., Jensen, E., & Månsson, B. (1994). Anti-thyroid peroxidase (anti-TPO) antibodies in thyroid diseases, non-thyroidal illness and controls. Clinical validity of a new commercial method for detection of anti-TPO (thyroid microsomal) autoantibodies. Clinica Chimica Acta, 225(2), 123–136. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiouracil. In PubChem Compound Summary for CID 1269845. [Link]

  • Asvold, B. O., Vatten, L. J., & Bjøro, T. (2014). Propylthiouracil. In StatPearls. StatPearls Publishing. [Link]

Sources

Application Notes & Protocols: A Multi-Tiered Experimental Design for Characterizing the Bioactivity of 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

5-Ethyl-2-thiouracil belongs to the thiouracil family, a class of pyrimidine derivatives recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to the endogenous nucleobase uracil.[1] This allows it to interact with a wide array of biological targets. The most well-known member of this family, 6-n-propyl-2-thiouracil (PTU), is a clinically used antithyroid agent.[2] Like its analogues, this compound's primary expected bioactivity is the disruption of thyroid hormone synthesis. However, recent research has expanded the therapeutic potential of the thiouracil core to include anticancer, antiviral, and antimicrobial properties.[1][3]

This guide provides a comprehensive, multi-tiered experimental framework to rigorously characterize the bioactivity of this compound. The workflow is designed to first validate its principal, predicted mechanism (antithyroid activity) through a logical progression of in vitro and in vivo assays, and then to explore its potential secondary bioactivities, such as anticancer effects. Each protocol is designed as a self-validating system with integrated controls to ensure scientific rigor and trustworthiness.

Strategic Experimental Workflow

A robust investigation into a novel compound's bioactivity follows a funnel-like approach, starting with specific, mechanism-based assays and progressing to more complex, physiologically relevant models. This strategy maximizes efficiency by confirming the primary molecular interaction early before committing resources to cell-based and in vivo studies.

G cluster_0 Tier 1: Primary Bioactivity - Antithyroid Mechanism cluster_1 Tier 2: Secondary Bioactivity - Anticancer Potential T1_Enzyme Protocol 1: In Vitro TPO Inhibition Assay (Amplex UltraRed) T1_Cell Protocol 2: Cell-Based Thyroid Hormone Synthesis Assay T1_Enzyme->T1_Cell Confirms cellular activity T1_Vivo Protocol 3: In Vivo Goitrogenicity Assay (Rat Model) T1_Cell->T1_Vivo Validates in vivo efficacy & safety T2_Screen Protocol 4: Cancer Cell Line Viability Screen (MTT Assay) T2_Mech Protocol 5: Cell Cycle Analysis (Flow Cytometry) T2_Screen->T2_Mech Elucidates mechanism of cytotoxicity Start Compound: This compound Start->T1_Enzyme Primary Hypothesis Start->T2_Screen Secondary Hypothesis

Figure 1: A multi-tiered workflow for characterizing this compound bioactivity.

Tier 1: Characterization of Antithyroid Activity

The primary hypothesis is that this compound, like other thiourea-based compounds, functions as an antithyroid agent by inhibiting thyroid peroxidase (TPO).[2] TPO is the essential enzyme responsible for oxidizing iodide and coupling iodotyrosines to synthesize thyroid hormones (T3 and T4).[4]

Mechanism of Action: TPO Inhibition

The diagram below illustrates the central role of TPO in thyroid hormone synthesis and the proposed point of inhibition by this compound.

TPO_Pathway cluster_ThyroidCell Thyroid Follicular Cell I_circ Iodide (I⁻) from circulation NIS NIS Symporter I_circ->NIS I_cell Intracellular I⁻ NIS->I_cell TPO Thyroid Peroxidase (TPO) I_cell->TPO Oxidation MIT_DIT MIT & DIT (on Tg) TPO->MIT_DIT Organification T3_T4 T3 & T4 (on Tg) TPO->T3_T4 H2O2 H₂O₂ H2O2->TPO Tg Thyroglobulin (Tg) Tg->TPO Iodination MIT_DIT->TPO Coupling Inhibitor This compound Inhibitor->TPO Inhibition

Figure 2: Inhibition of Thyroid Peroxidase (TPO) by this compound.

Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

Rationale: This initial biochemical assay directly measures the compound's ability to inhibit TPO activity, providing a rapid and specific assessment of its primary mechanism. We will use the Amplex UltraRed (AUR) assay, which has been shown to be more specific to TPO activity compared to other methods like the Luminol assay.[5]

Methodology:

  • Source of TPO: Utilize rat thyroid microsomes as a robust source of TPO.[6] Alternatively, a cell line overexpressing human TPO (e.g., HEK-TPOA7) can be used for species-specific analysis.[5]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of Amplex UltraRed (AUR) substrate.

    • Prepare a working solution of hydrogen peroxide (H₂O₂).

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of reaction buffer to each well.

    • Add 10 µL of varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Controls:

      • Vehicle Control: Add 10 µL of DMSO.

      • Positive Control: Add 10 µL of Propylthiouracil (PTU) or Methimazole (MMI) at known inhibitory concentrations.[6]

      • No Enzyme Control: Wells with all components except the TPO source.

    • Add 20 µL of the TPO-containing microsomal preparation.

    • Pre-incubate for 15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding a 20 µL mixture of AUR and H₂O₂.

  • Data Acquisition:

    • Measure fluorescence kinetically over 30 minutes using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of TPO activity) using non-linear regression.

CompoundTPO Inhibition IC₅₀ (µM)
This compoundExperimental Value
Propylthiouracil (PTU)Experimental Value (e.g., ~10 µM)
Methimazole (MMI)Experimental Value (e.g., ~5 µM)
Protocol 2: Cell-Based Assay for Thyroid Hormone Synthesis Disruption

Rationale: This assay elevates the investigation to a cellular context, confirming that the compound can cross the cell membrane and inhibit TPO within a living system. It provides more physiologically relevant data than a purely enzymatic assay.[7] We will use a human thyroid follicular cell line for human-relevant data.[8][9]

Methodology:

  • Cell Culture: Culture Nthy-ori 3-1 human thyroid follicular cells in standard RPMI-1640 medium supplemented with 10% FBS and antibiotics.[8]

  • Treatment:

    • Plate cells in 24-well plates and allow them to reach ~80% confluency.

    • Replace the medium with a serum-free medium containing sodium iodide (NaI, e.g., 1 µM) and bovine TSH (e.g., 10 mIU/L) to stimulate hormone production.[10]

    • Add varying concentrations of this compound.

    • Controls: Include vehicle (DMSO) and positive (PTU) controls as in Protocol 1.

    • Incubate for 48-72 hours.

  • Endpoint Measurement (Thyroxine - T4):

    • Collect the cell culture supernatant.

    • Measure the concentration of T4 released into the medium using a commercially available T4 ELISA kit or by LC-MS/MS for higher sensitivity and specificity.[11][12]

  • Cell Viability Assay:

    • After collecting the supernatant, perform an MTT or PrestoBlue assay on the cells to ensure that the observed decrease in T4 is due to specific inhibition and not general cytotoxicity.

  • Data Analysis:

    • Normalize T4 concentrations to the total protein content or cell viability in each well.

    • Calculate the percent inhibition of T4 synthesis relative to the TSH-stimulated vehicle control.

    • Determine the EC₅₀ value for the inhibition of T4 synthesis.

Protocol 3: In Vivo Goitrogenicity Assay in a Rat Model

Rationale: An in vivo model is essential to confirm the antithyroid activity and assess the systemic effects of the compound, including its impact on the hypothalamic-pituitary-thyroid (HPT) axis.[13] A decrease in T4 production will trigger a compensatory increase in Thyroid-Stimulating Hormone (TSH) from the pituitary, which is a hallmark of goitrogenic compounds.[2]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats. House them under standard conditions and allow for acclimatization. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.

    • Group 2 (Positive Control): Administer PTU (e.g., 10 mg/kg/day).[2]

    • Groups 3-5 (Test Compound): Administer this compound at three dose levels (e.g., low, medium, high) determined from preliminary toxicity studies.

  • Dosing and Duration: Administer compounds daily via oral gavage for 14 to 28 days.[2]

  • Sample Collection:

    • At the end of the study, collect blood via cardiac puncture under anesthesia.

    • Euthanize the animals and dissect the thyroid gland, weighing it immediately.

  • Biochemical Analysis:

    • Separate serum from the blood samples.

    • Measure serum concentrations of Total T4, Total T3, and TSH using validated radioimmunoassays (RIA) or ELISA kits.[6]

  • Data Analysis:

    • Compare the mean body weights, thyroid gland weights (absolute and relative to body weight), and serum hormone levels between the treated groups and the vehicle control group using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Expected Outcomes and Interpretation:

ParameterVehicle ControlThis compound (Effective Dose)Expected Outcome
Serum T4 (µg/dL)~4.5 Significant Decrease
Serum T3 (ng/dL)~70 Significant Decrease
Serum TSH (ng/mL)~1.5 Significant Increase
Thyroid Weight (mg)~20 Significant Increase

A significant decrease in T4/T3 accompanied by a significant increase in TSH and thyroid gland weight would provide conclusive evidence of the antithyroid and goitrogenic potential of this compound.[2]

Tier 2: Investigation of Anticancer Potential

Thiouracil derivatives have recently gained attention as potential anticancer agents, acting through mechanisms such as the inhibition of histone deacetylases (HDACs) or cyclin-dependent kinases (CDKs).[3][14][15]

Protocol 4: In Vitro Cancer Cell Line Viability Screen

Rationale: This high-throughput screen assesses the compound's cytotoxic or cytostatic effects across a panel of human cancer cell lines to identify potential anticancer activity and determine sensitive cell types.

Methodology:

  • Cell Lines: Use a panel of well-characterized cancer cell lines from different tissues (e.g., MCF-7 [breast], HepG2 [liver], HCT-116 [colon], A-2780 [ovarian]).[3][15] Also include a non-cancerous control cell line (e.g., WI-38 or MCF-10A) to assess selectivity.

  • Assay Procedure (MTT or similar, 96-well format):

    • Seed cells at an appropriate density and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 72 hours.

    • Controls: Include vehicle (DMSO) and a standard chemotherapeutic agent (e.g., 5-Fluorouracil or Doxorubicin) as a positive control.

    • Add MTT reagent and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Acquisition: Measure absorbance at ~570 nm using a plate reader.

  • Data Analysis:

    • Convert absorbance values to percent viability relative to the vehicle control.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Rationale: If significant growth inhibition is observed in Protocol 4, this assay will determine if the effect is mediated by arresting the cell cycle at a specific phase (e.g., G1/S or G2/M), which is a common mechanism for anticancer drugs.[14]

Methodology:

  • Cell Treatment: Treat the most sensitive cancer cell line identified in Protocol 4 with this compound at its GI₅₀ and 2x GI₅₀ concentration for 24 or 48 hours.

  • Cell Preparation:

    • Harvest the cells (including floating cells in the supernatant).

    • Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells to remove ethanol.

  • Staining:

    • Resuspend cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any significant accumulation in a particular phase.

References
  • Title: In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Source: PubMed Central (PMC) URL: [Link]

  • Title: Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Source: PubMed Central (PMC) URL: [Link]

  • Title: Thiouracil Derivatives of Greater Activity for the Treatment of Hyperthyroidism. Source: The Journal of Clinical Endocrinology & Metabolism | Oxford Academic URL: [Link]

  • Title: Thiouracil antithyroid drugs as a new class of neuronal nitric oxide synthase inhibitors. Source: PubMed URL: [Link]

  • Title: Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. Source: PubMed URL: [Link]

  • Title: Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. Source: Europe PMC URL: [Link]

  • Title: Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Source: ResearchGate URL: [Link]

  • Title: Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. Source: ResearchGate URL: [Link]

  • Title: New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. Source: Taylor & Francis Online URL: [Link]

  • Title: Differentiation of the antithyroid action of thiouracil, thiourea and paba from sulfonamides by iodide administration. Source: PubMed URL: [Link]

  • Title: Synthesis of Novel 2-Thiouracil-5-sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Source: MDPI URL: [Link]

  • Title: A novel bioassay for anti-thyrotrophin receptor autoantibodies detects both thyroid-blocking and stimulating activity. Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants. Source: PubMed Central (PMC) URL: [Link]

  • Title: An automated screening method for detecting compounds with goitrogenic activity using transgenic zebrafish embryos. Source: PLOS One URL: [Link]

  • Title: In vitro assessment to evaluate the anti-thyroid potential of selected carbazole derivatives. Source: MSW Management Journal URL: [Link]

  • Title: An automated screening method for detecting compounds with goitrogenic activity using transgenic zebrafish embryos. Source: PubMed Central (PMC) URL: [Link]

  • Title: Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Source: Chemistry Research Journal URL: [Link]

  • Title: Evaluating Chemicals for Thyroid Disruption: Opportunities and Challenges with in Vitro Testing and Adverse Outcome Pathway Approaches. Source: PubMed Central (PMC) URL: [Link]

  • Title: In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Source: Toxicological Sciences | Oxford Academic URL: [Link]

  • Title: Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Source: ResearchGate URL: [Link]

  • Title: Studies in Chemotherapy. X. Antithyroid Compounds. Synthesis of 5- and 6- Substituted 2-Thiouracils from β-Oxoesters and Thiourea. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Screening methods for thyroid hormone disruptors. Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Source: PubMed Central (PMC) URL: [Link]

  • Title: Assay of Thyroid Hormone and Related Substances. Source: Endotext - NCBI Bookshelf URL: [Link]

  • Title: The Use of Cell-Based Assays for Translational Medicine Studies. Source: BioAgilytix URL: [Link]

  • Title: Propylthiouracil (PTU). Source: StatPearls - NCBI Bookshelf URL: [Link]

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Application Notes & Protocols: The Use of 5-Ethyl-2-thiouracil in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of molecular docking techniques to study the interaction of 5-Ethyl-2-thiouracil with a relevant biological target. The protocols and methodologies outlined herein are designed to be robust and self-validating, grounded in established scientific principles to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Docking this compound

Thiouracil derivatives are a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1] The substitution at the 5-position of the thiouracil ring has been shown to be a key determinant of the molecule's biological function.[2] this compound, a member of this family, presents a promising scaffold for further investigation as a potential therapeutic agent.

Molecular docking is a powerful computational method used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][3] This in silico approach allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity, thereby guiding lead optimization and reducing the time and cost associated with experimental studies.[3]

This guide will use Cyclin-Dependent Kinase 2 (CDK2) as a representative protein target for this compound. While direct experimental validation of this specific interaction is an area for ongoing research, CDK2 is a plausible and well-studied target for pyrimidine analogs, including derivatives of the widely used anticancer drug 5-fluorouracil (5-FU).[4] This makes CDK2 an excellent case study for demonstrating the molecular docking workflow.

Part 1: Theoretical Framework and Experimental Design

The Principles of Molecular Docking

Molecular docking simulations aim to find the most stable binding pose of a ligand within the active site of a protein. This is achieved through a two-step process:

  • Sampling: The docking algorithm explores a vast conformational space of the ligand and its possible orientations within the protein's binding pocket.

  • Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked, with the lowest energy score typically representing the most favorable binding mode.

A variety of docking software is available, each employing different search algorithms and scoring functions.[5] For this guide, we will focus on the widely used and freely available software, AutoDock .

Selection of the Protein Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the development of various cancers.[4] As such, it is a well-established target for the development of anticancer therapeutics. The active site of CDK2 is a well-defined pocket that accommodates ATP, and inhibitors are designed to compete with ATP for binding. The structural similarity of this compound to the pyrimidine core of known CDK2 inhibitors makes it a rational candidate for investigation.

Ligand Preparation: this compound

Accurate preparation of the ligand is critical for a successful docking study. This involves generating a 3D structure, assigning correct atom types and partial charges, and defining rotatable bonds.

Part 2: Detailed Protocols

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock: For performing the docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • A text editor: For editing input and output files.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

Protocol 1: Preparation of the Protein Receptor (CDK2)
  • Obtain the Protein Structure:

    • Navigate to the Protein Data Bank (PDB) website (rcsb.org).

    • Search for a high-resolution crystal structure of human CDK2. For this protocol, we will use PDB ID: 1HCK .

    • Download the PDB file.

  • Prepare the Receptor in AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open the downloaded PDB file (e.g., 1HCK.pdb).

    • Remove water molecules by selecting Edit > Delete Water.

    • Remove any co-crystallized ligands or other heteroatoms that are not part of the protein.

    • Add polar hydrogens to the protein: Edit > Hydrogens > Add > Polar Only.

    • Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Save the prepared protein in PDBQT format: File > Save > Write PDBQT. Name the file receptor.pdbqt.

Protocol 2: Preparation of the Ligand (this compound)
  • Generate the 3D Structure of this compound:

    • The 3D structure can be generated using various chemistry software (e.g., Avogadro, ChemDraw) or online tools. For this protocol, we will assume a 3D structure is available in a common format like MOL or SDF.

  • Prepare the Ligand in AutoDockTools (ADT):

    • In ADT, go to Ligand > Input > Open and select the 3D structure file of this compound.

    • ADT will automatically compute Gasteiger charges and detect the root and rotatable bonds.

    • Verify the number of active torsions. For this compound, there should be one rotatable bond in the ethyl group.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.

Protocol 3: Setting up the Docking Grid

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • Define the Grid Box in AutoDockTools (ADT):

    • Ensure both the receptor.pdbqt and ligand.pdbqt files are loaded in ADT.

    • Go to Grid > Grid Box. A box will appear around the protein.

    • Adjust the center and dimensions of the grid box to encompass the active site of CDK2. A common approach is to center the grid on the co-crystallized ligand from the original PDB file (if available) or on key active site residues.

    • Ensure the grid box is large enough to accommodate the ligand in various orientations but not excessively large, as this increases computation time. A spacing of 0.375 Å is generally recommended.

    • Save the grid parameter file: File > Close saving current. Name the file grid.gpf.

Protocol 4: Running the Docking Simulation with AutoDock
  • Generate the Docking Parameter File (DPF):

    • In ADT, go to Docking > Macromolecule > Set Rigid Filename and select receptor.pdbqt.

    • Go to Docking > Ligand > Choose and select ligand.pdbqt.

    • Set the docking parameters: Docking > Search Parameters > Genetic Algorithm. The Lamarckian Genetic Algorithm (LGA) is a robust and widely used option.[6][7] Set the number of GA runs to at least 10.

    • Save the docking parameter file: Docking > Output > Lamarckian GA (4.2). Name the file docking.dpf.

  • Execute AutoGrid and AutoDock:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files.

    • Run AutoGrid using the command: autogrid4 -p grid.gpf -l grid.glg

    • Run AutoDock using the command: autodock4 -p docking.dpf -l docking.dlg

Part 3: Data Analysis and Validation

Analyzing Docking Results

The primary output of the docking simulation is the docking log file (docking.dlg). This file contains information about the binding energy and the coordinates of the docked poses.

  • Examine the Docking Log File:

    • Open the docking.dlg file in a text editor to view the results in tabular format.

    • The results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

    • The most important values are the estimated binding energy (in kcal/mol) and the estimated inhibition constant (Ki).

  • Visualize the Docked Poses:

    • In ADT, go to Analyze > Dockings > Open and select the docking.dlg file.

    • A new window will open, allowing you to visualize the different docked poses and their corresponding binding energies.

    • Use visualization software like Discovery Studio Visualizer or PyMOL to create high-quality images of the protein-ligand interactions.[3]

Quantitative Data Summary

The docking results for the top-ranked poses of this compound with CDK2 can be summarized in a table for easy comparison.

Cluster RankBinding Energy (kcal/mol)Estimated Ki (µM)Number of Poses in Cluster
1-7.55.23
2-7.28.92
3-6.815.42
4-6.525.11
5-6.148.72

(Note: The values in this table are representative and will vary depending on the specific docking run.)

Self-Validation and Trustworthiness

To ensure the trustworthiness of the docking results, it is essential to perform validation steps.

  • Re-docking of a Known Ligand:

    • If the crystal structure of the protein contains a co-crystallized ligand, a common validation method is to extract this ligand and dock it back into the protein's active site.

    • The RMSD between the docked pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.

  • Use of a Decoy Dataset:

    • Another validation technique involves docking a set of known inactive compounds (decoys) along with the active ligand.

    • A successful docking protocol should be able to distinguish between the active ligand and the decoys, with the active ligand having a significantly better docking score.

Part 4: Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) Prep_Receptor Prepare Receptor (ADT) PDB->Prep_Receptor Ligand_3D Generate Ligand 3D Structure Prep_Ligand Prepare Ligand (ADT) Ligand_3D->Prep_Ligand Grid Define Grid Box (ADT) Prep_Receptor->Grid DPF Set Docking Parameters (ADT) Prep_Receptor->DPF Prep_Ligand->Grid Prep_Ligand->DPF Run_AutoGrid Run AutoGrid Grid->Run_AutoGrid Run_AutoDock Run AutoDock Run_AutoGrid->Run_AutoDock DPF->Run_AutoDock Analyze_DLG Analyze Docking Log Run_AutoDock->Analyze_DLG Visualize Visualize Interactions Analyze_DLG->Visualize Validate Validate Results Visualize->Validate

Caption: Workflow for molecular docking of this compound.

Protein-Ligand Interaction Diagram

Protein_Ligand_Interaction cluster_ligand This compound cluster_protein CDK2 Active Site Ligand This compound Leu83 Leu83 Ligand->Leu83 Hydrophobic Lys33 Lys33 Ligand->Lys33 H-Bond Asp86 Asp86 Ligand->Asp86 H-Bond Gln131 Gln131 Ligand->Gln131 H-Bond Phe80 Phe80 Ligand->Phe80 Hydrophobic

Caption: Hypothetical interactions of this compound in the CDK2 active site.

Conclusion

This guide provides a detailed framework for conducting molecular docking studies of this compound. By following these protocols, researchers can generate valuable insights into the potential binding modes and affinities of this compound with protein targets like CDK2. It is crucial to remember that molecular docking is a computational prediction tool, and the results should be interpreted in the context of experimental validation. The methodologies described here, including the emphasis on validation, are designed to ensure the scientific rigor and trustworthiness of the in silico findings, ultimately contributing to the advancement of drug discovery and development.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Retrieved from [Link]

  • Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (2002). Archiv der Pharmazie, 335(6), 287-293. Retrieved from [Link]

  • Fatahala, S. S., Sayed, A. I., Mahgoub, S., Taha, H., El-Sayed, M.-I. K., El-Shehry, M. F., Awad, S. M., & Abd El-Hameed, R. H. (2021). Synthesis of Novel 2-Thiouracil-5-sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6680. Retrieved from [Link]

  • Soliman, A. M. M., et al. (2023). Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal, 10(4), 44-54.
  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 10(2), 123-132. Retrieved from [Link]

  • List of protein-ligand docking software. (n.d.). In Wikipedia. Retrieved from [Link]

  • Morris, G. M., Goodsell, D. S., Halliday, R. S., Huey, R., Hart, W. E., Belew, R. K., & Olson, A. J. (1998). Automated docking using a Lamarckian genetic algorithm and an empirical binding free energy function. Journal of Computational Chemistry, 19(14), 1639-1662. Retrieved from [Link]

  • How to validate the molecular docking results ? (n.d.). Retrieved from [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.). Retrieved from [Link]

  • BIOVIA Discovery Studio Visualizer. (n.d.). Retrieved from [Link]

  • AutoDock. (n.d.). Retrieved from [Link]

  • MGLTools. (n.d.). Retrieved from [Link]

  • Protein Data Bank. (n.d.). Retrieved from [Link]

  • Morris, G. M., et al. (1998). Automated docking using a Lamarckian genetic algorithm and an empirical binding free energy function. Journal of computational chemistry, 19(14), 1639-1662. Retrieved from [Link]

  • Algorithm selection for protein–ligand docking: strategies and analysis on ACE. (2020). Scientific Reports, 10(1), 1-14. Retrieved from [Link]

  • Lamarckian genetic algorithm: Significance and symbolism. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: In Vitro Evaluation of 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Ethyl-2-thiouracil

This compound belongs to the thiouracil family, a class of sulfur-containing pyrimidine analogs. Historically, thiouracils like propylthiouracil (PTU) are well-established antithyroid agents used in the management of hyperthyroidism, including Graves' disease.[1][2][3] The primary mechanism for this activity is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[2][4][5] Beyond this classical role, emerging research has demonstrated that thiouracil derivatives possess a broader spectrum of biological activities, including potential anticancer and antiviral properties.[6][7][8][9][10]

This guide provides a comprehensive overview of robust in vitro assays designed to characterize the biological activities of this compound. The protocols herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind key experimental steps. We will explore methodologies to assess its canonical antithyroid effects, evaluate its potential as an antiviral and cytotoxic agent, and confirm its engagement with intracellular targets.

Key Biological Activities and Mechanisms of Thiouracils

The diverse therapeutic potential of thiouracil derivatives stems from their ability to interact with multiple biological targets. The diagram below outlines the primary and potential secondary mechanisms of action that can be investigated using the protocols in this guide.

cluster_main This compound cluster_thyroid Antithyroid Mechanism cluster_antiviral Antiviral Mechanism cluster_anticancer Anticancer Mechanism Compound This compound TPO Thyroid Peroxidase (TPO) Compound->TPO Inhibits Viral_Rep Viral Replication (e.g., RdRP inhibition) Compound->Viral_Rep Inhibits TS Thymidylate Synthase (TS) or other enzymes (e.g., CDKs) Compound->TS Inhibits Hormone_Synth Thyroid Hormone Synthesis (T3/T4) TPO->Hormone_Synth Catalyzes Virus_Prod Virus Production Viral_Rep->Virus_Prod Leads to Cell_Cycle Cell Cycle Progression TS->Cell_Cycle Enables

Figure 1: Potential Mechanisms of Action. this compound's primary inhibitory target is TPO. It may also inhibit other enzymes involved in viral replication or cancer cell proliferation.

Section 1: Thyroid Peroxidase (TPO) Inhibition Assay

This assay is fundamental for confirming the antithyroid potential of this compound. We describe a high-throughput-compatible method using the fluorescent substrate Amplex™ UltraRed, which is oxidized by TPO in the presence of hydrogen peroxide (H₂O₂) to produce the highly fluorescent product, resorufin.[11][12] The reduction in fluorescence intensity in the presence of the test compound corresponds to TPO inhibition.

Principle of the Assay

Thyroid peroxidase catalyzes the oxidation of iodide, a critical step in thyroid hormone synthesis.[13] This assay uses a surrogate substrate, Amplex UltraRed, to measure the peroxidase activity of TPO. An inhibitor like this compound will block this reaction, leading to a quantifiable decrease in the fluorescent signal. This method offers superior sensitivity and a better signal-to-noise ratio compared to older colorimetric assays like the guaiacol-based method.[12]

Experimental Workflow: TPO Inhibition Assay

Figure 2: Workflow for the Amplex UltraRed-based TPO Inhibition Assay. This diagram outlines the key steps from reagent preparation to data analysis for quantifying TPO inhibition.

Detailed Protocol

A. Materials and Reagents

  • TPO Source: Rat thyroid microsomes or recombinant human TPO.[12][13]

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: Propylthiouracil (PTU) or Methimazole (MMI).[12]

  • Substrate: Amplex™ UltraRed Assay Kit (contains Amplex UltraRed reagent and H₂O₂).

  • Assay Buffer: 200 mM Potassium Phosphate Buffer, pH 7.4.

  • Plate: Black, clear-bottom 384-well microplate.

  • Instrumentation: Fluorescence microplate reader.

B. Step-by-Step Procedure

  • Compound Preparation: Prepare a serial dilution series of this compound (e.g., 10 concentrations from 100 µM to 0.005 µM final assay concentration) in the assay buffer. Also, prepare a similar dilution series for the positive control (PTU).

  • Plate Layout:

    • Add 5 µL of each compound dilution to the appropriate wells.

    • Add 5 µL of assay buffer with DMSO (vehicle control, 0% inhibition) to at least 16 wells.

    • Add 5 µL of a high concentration of PTU (e.g., 100 µM, 100% inhibition) to at least 16 wells for the blank control.

  • Enzyme Addition: Add 10-15 µL of the TPO enzyme preparation (pre-diluted in assay buffer to optimal concentration) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare the Amplex UltraRed/H₂O₂ working solution according to the manufacturer's protocol. Add 75 µL of this solution to all wells to start the reaction.[13] The final volume should be ~100 µL.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[11]

  • Fluorescence Measurement: Read the plate on a fluorescence microplate reader with excitation set to ~530-540 nm and emission set to ~580-590 nm.

C. Data Analysis and Interpretation

  • Normalization: Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Blank) / (Mean_Vehicle - Mean_Blank))

  • IC₅₀ Calculation: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of TPO activity.

CompoundConcentration Range (µM)Expected IC₅₀ (µM)
This compound0.005 - 100To be determined
Propylthiouracil (PTU)0.005 - 100~1-10 (Literature Value)
Vehicle (DMSO)N/ANo inhibition

Section 2: Antiviral Activity Assay (Cytopathic Effect Reduction)

This assay determines the ability of this compound to protect host cells from virus-induced death or morphological changes, known as the cytopathic effect (CPE).[14] It is a robust and widely used primary screening method for antiviral compounds.

Principle of the Assay

Virus infection often leads to observable damage to host cells (CPE). An effective antiviral agent will inhibit viral replication, thereby preventing or reducing CPE and preserving cell viability.[15] Cell viability can be quantified using colorimetric reagents like MTT or MTS, where the amount of colored formazan product is proportional to the number of living cells.

Detailed Protocol

A. Materials and Reagents

  • Cell Line: A cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus).

  • Virus: A well-characterized stock of the virus to be tested.

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control: An established antiviral drug for the specific virus (e.g., Acyclovir for HSV).[7]

  • Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 2% Fetal Bovine Serum).

  • Viability Reagent: MTT or CellTiter-Glo® Luminescent Cell Viability Assay reagent.[11]

  • Plate: 96-well flat-bottom tissue culture plates.

B. Step-by-Step Procedure

  • Cell Seeding: Seed the 96-well plates with cells at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound and Virus Addition:

    • After 24 hours, remove the growth medium.

    • Add 100 µL of medium containing serial dilutions of this compound or the positive control drug.

    • Include "cell control" wells (no virus, no compound) and "virus control" wells (virus, no compound).

    • Add the virus at a pre-determined multiplicity of infection (MOI) that causes complete CPE in 3-5 days. Do not add virus to the "cell control" wells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus control wells show 90-100% CPE (typically 3-5 days).

  • Viability Measurement:

    • Remove the medium from the wells.

    • Add the viability reagent (e.g., MTT solution) and incubate according to the manufacturer's instructions.

    • If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Read the absorbance (for MTT) or luminescence on a microplate reader.

C. Data Analysis and Interpretation

  • Calculate Percent Protection: % Protection = 100 * (OD_Test - OD_VirusControl) / (OD_CellControl - OD_VirusControl)

  • EC₅₀ and CC₅₀:

    • EC₅₀ (50% Effective Concentration): Plot % Protection vs. log concentration and use non-linear regression to find the concentration that provides 50% protection from CPE.

    • CC₅₀ (50% Cytotoxic Concentration): In a parallel experiment without the virus, determine the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): Calculate the SI as CC₅₀ / EC₅₀. A higher SI value (>10) indicates that the antiviral activity is not due to general cytotoxicity and suggests a more promising compound.

Section 3: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA®)

CETSA® is a powerful biophysical method that verifies direct binding of a compound to its target protein within intact cells or cell lysates.[16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[18][19] This assay provides crucial evidence of target engagement in a physiologically relevant context.

Principle of the Assay

Cells are treated with the test compound and then heated. Unbound target protein will denature and aggregate at a specific temperature, while the compound-bound fraction remains soluble. After cell lysis and centrifugation to remove aggregated proteins, the amount of soluble target protein remaining is quantified, typically by Western Blot or other immunoassays. A shift in the melting temperature (Tₘ) to a higher value in the presence of the compound confirms binding.[19]

Experimental Workflow: CETSA®

Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA®). This process confirms target engagement by measuring ligand-induced protein stabilization.

Detailed Protocol

A. Materials and Reagents

  • Cell Line: A cell line endogenously expressing the target protein (e.g., a thyroid cell line for TPO).

  • Test Compound: this compound.

  • Lysis Buffer: PBS with protease inhibitors.

  • Antibodies: A specific primary antibody against the target protein (e.g., anti-TPO) and an appropriate HRP-conjugated secondary antibody.

  • Instrumentation: PCR thermocycler (for heating), centrifuges, Western Blot equipment.

B. Step-by-Step Procedure

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a saturating concentration of this compound and another with vehicle (DMSO) for 1-3 hours.[20]

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 10 temperatures from 40°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[19]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration (e.g., via BCA assay) and normalize all samples to the same concentration.

  • Western Blot Analysis: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody for the target protein, followed by the secondary antibody.[17] Visualize the bands using an ECL substrate.

C. Data Analysis and Interpretation

  • Quantify Bands: Measure the band intensity for each temperature point for both the vehicle- and compound-treated samples.

  • Generate Melt Curves: Normalize the band intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C), which is set to 100%.

  • Determine Thermal Shift (ΔTₘ): Plot the normalized intensity (% soluble protein) versus temperature for both conditions. The curve for the compound-treated sample should be shifted to the right compared to the vehicle-treated sample. The difference in the melting temperature (the temperature at which 50% of the protein is denatured) is the thermal shift (ΔTₘ), which confirms target engagement.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee.
  • Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived
  • STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0. European Union.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening.
  • Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the R
  • Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed. EURL ECVAM - TSAR.
  • A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II. MDPI.
  • In Vitro Antiviral Testing. IAR | USU.
  • Synthesis and Antiviral Activity of Novel 5-(1-Cyanamido-2-haloethyl) and 5-(1-Hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides.
  • Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. PubMed.
  • How to test antiviral activity of compound?
  • Effects of Chemotherapy on the Elimination of Various Viruses and Viroids
  • Studies in Chemotherapy. X. Antithyroid Compounds. Synthesis of 5- and 6- Substituted 2-Thiouracils from β-Oxoesters and Thiourea1. Journal of the American Chemical Society.
  • The mechanism of action of the thioureylene antithyroid drugs. PubMed.
  • Antiviral & Antimicrobial Testing.
  • Propylthiouracil (PTU).
  • Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal.
  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. MDPI.
  • Propylthiouracil. Wikipedia.
  • What is the mechanism of action (MOA) of Propylthiouracil (PTU)? Dr.Oracle.

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Troubleshooting & Optimization

Overcoming solubility issues with 5-Ethyl-2-thiouracil in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Ethyl-2-thiouracil. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound. As a weakly acidic molecule, this compound presents solubility hurdles that can impact experimental reproducibility and outcomes. This guide offers a multi-faceted approach, from quick-reference FAQs to detailed protocols and the fundamental science behind them.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries regarding this compound solubility.

Q1: What is the general solubility profile of this compound? A1: this compound is poorly soluble in water and acidic aqueous buffers. Its solubility is significantly enhanced in organic solvents like dimethyl sulfoxide (DMSO) and in alkaline aqueous solutions (pH > 8).[1] Thiouracil and its derivatives are known to be readily soluble in alkaline solutions.[1]

Q2: I dissolved this compound in DMSO for my cell culture experiment, but it precipitated when added to the media. Why? A2: This phenomenon, known as "crashing out," occurs when a concentrated organic stock solution is diluted into an aqueous medium where the compound is less soluble.[2] The final concentration of the organic solvent (DMSO) may be too low to maintain solubility in the bulk aqueous environment of the cell culture media.

Q3: What is a safe concentration of DMSO for most cell lines? A3: While cell line dependent, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe and non-toxic for most in vitro assays. It is always best practice to include a vehicle control (media + same final concentration of DMSO) in your experimental design to account for any solvent effects.[2]

Q4: Can I use heat to dissolve this compound? A4: Gentle warming (e.g., to 37°C) can aid dissolution, particularly in organic solvents or pH-adjusted buffers.[2] However, prolonged exposure to high temperatures should be avoided as it may risk compound degradation. Always check the compound's stability data if available.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem 1: Compound fails to dissolve in the desired aqueous buffer (e.g., PBS pH 7.4).
  • Underlying Cause: this compound is a weak acid. At neutral pH, it exists predominantly in its non-ionized, less soluble form. The crystalline structure of the solid compound also requires energy to break down before it can be solvated.[3][4]

  • Solution Pathway:

    • pH Adjustment: The most effective strategy for aqueous systems is to increase the pH.[3][5][] By raising the pH above the compound's pKa, the molecule deprotonates, becoming an ionized salt that is significantly more soluble in water.[3][7] A pilot test preparing a stock in a buffer of pH 9-10 is recommended.

    • Physical Assistance: Employing sonication or vortexing can provide the necessary energy to break the crystal lattice and accelerate dissolution in a chosen solvent.[8]

    • Particle Size Reduction: While more advanced, reducing the particle size of the solid drug increases the surface area available for solvent interaction, which can improve the dissolution rate.[4][9]

Problem 2: Precipitate forms upon dilution of an organic stock solution into aqueous media.
  • Underlying Cause: This is a classic solvent-exchange issue. The compound moves from a favorable organic environment (like DMSO) to an unfavorable aqueous one, causing it to precipitate.

  • Solution Pathway:

    • Minimize Final Organic Solvent: Prepare the highest possible stock concentration in your organic solvent (e.g., DMSO) to minimize the volume added to the aqueous medium. This keeps the final solvent concentration low, reducing potential toxicity and solubility issues.[2]

    • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one.[2][10][11] For example, preparing a stock in a mix of DMSO and PEG 400 or ethanol may improve stability upon dilution.[]

    • Stepwise Dilution: Instead of adding the stock directly to the final volume, add it to a smaller volume of media, vortex gently, and then bring it to the final volume. This can sometimes prevent localized high concentrations that initiate precipitation.

    • Utilize Solubilizing Excipients: For formulation development, surfactants or cyclodextrins can be employed. These molecules form micelles or inclusion complexes, respectively, that encapsulate the drug and keep it dispersed in the aqueous phase.[4][9]

G start Start: Need to dissolve This compound q_dissolve_aq q_dissolve_aq start->q_dissolve_aq For direct aqueous use prep_stock prep_stock start->prep_stock For stock solution prep

Solubility Data Summary

The following table summarizes the solubility behavior of this compound and its parent compound, 2-thiouracil, in various solvents. This data is compiled from chemical supplier technical sheets and public databases.

Solvent/ConditionCompoundSolubilityComments & Reference
Water (neutral pH)2-ThiouracilVery slightly soluble (~0.5 mg/mL)Often requires sonication.[1][8]
Aqueous Buffers4-ThiouracilSparingly solubleFor maximum solubility, first dissolve in DMF then dilute.[12]
Alkaline Solution2-ThiouracilReadily solubleDeprotonation at high pH forms a soluble salt.[1]
DMSO2-ThiouracilSoluble (≥50 mg/mL)A common choice for creating high-concentration stock solutions.[8]
Ethanol4-ThiouracilSoluble (~2 mg/mL)An alternative organic solvent.[12]
Dimethylformamide (DMF)4-ThiouracilSoluble (~12 mg/mL)Higher capacity than ethanol.[12]

Note: Specific quantitative data for this compound is limited; however, its behavior is expected to be very similar to other thiouracil derivatives.

Detailed Experimental Protocols

These protocols provide validated, step-by-step methods for preparing solutions. Always perform a small-scale pilot test before preparing large volumes.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock for subsequent dilution into cell culture media or aqueous assay buffers.

Materials:

  • This compound (MW: 156.21 g/mol )[13]

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 156.21 g/mol = 0.0015621 g = 1.56 mg

  • Weigh Compound: Accurately weigh 1.56 mg of this compound and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex thoroughly for 1-2 minutes. If needed, place the vial in a sonicating water bath for 5-10 minutes to ensure complete dissolution.[8]

  • Inspect: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL Aqueous Stock Solution via pH Adjustment

This protocol is ideal for experiments where organic solvents must be avoided.

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH solution

  • pH meter or pH strips

  • Stir plate and magnetic stir bar

Procedure:

  • Weigh Compound: Weigh 1 mg of this compound and add it to a beaker containing 0.9 mL of deionized water.

  • Initial Mixing: Place the beaker on a stir plate and begin stirring. A cloudy suspension will form.

  • Adjust pH: While stirring, add the 1 M NaOH solution dropwise (typically a few microliters at a time). Monitor the pH continuously.

  • Observe Dissolution: As the pH increases above 8, the compound will begin to dissolve. Continue adding NaOH slowly until all the solid has dissolved and the solution is clear. The final pH will likely be in the range of 9-11.

  • Final Volume: Adjust the final volume to 1.0 mL with deionized water.

  • Verification: Confirm the final pH. This stock solution is ready for use or further dilution in a buffer that can maintain an alkaline pH.

  • Caution: This alkaline stock may alter the pH of your final experimental medium. Ensure the buffering capacity of your final system can handle this addition or adjust the pH of the final solution accordingly. The use of non-physiological pH may introduce artifacts, so appropriate controls are critical.[5]

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024). WuXi AppTec.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
  • Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds. Benchchem.
  • Tactics to Improve Solubility. (2021). The Royal Society of Chemistry.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • This compound | 1X50MG | C6H8N2OS | 680329 | 34171-37-4. HPC Standards.
  • A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Deriv
  • What role does pH value play in the Differential extraction technique of purification/separation of organic compounds?. Homework.Study.com.
  • How can I adjust the pH of organic solvents?. ECHEMI.
  • Thiouracil | C4H4N2OS | CID 1269845. PubChem - NIH.
  • How can I adjust the pH of organic solvents?.
  • pH Adjustment and Co-Solvent Optimiz
  • This compound. Fluorochem.
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). PMC - PubMed Central.
  • This compound. Stenutz.
  • 2-Thiouracil (Thiouracil) | nNOS Inhibitor. MedchemExpress.com.
  • This compound. CymitQuimica.
  • pH Adjustment and Neutraliz
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). MDPI.
  • This compound. Biotuva Life Sciences.
  • This compound, 98% | 34171-37-4. J&K Scientific.
  • This compound | CAS 34171-37-4 | SCBT. Santa Cruz Biotechnology.
  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). MDPI.
  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023). PMC.
  • 4-Thiouracil - PRODUCT INFORM

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Technical Support Center: Synthesis of 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Ethyl-2-thiouracil. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful and efficient production of this important thiouracil derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?

The most prevalent and reliable method for synthesizing this compound is through the condensation of a β-ketoester with thiourea.[1][2] Specifically, the synthesis involves the reaction of ethyl 3-oxopentanoate (also known as ethyl propionylacetate) with thiourea in the presence of a strong base, typically sodium ethoxide.[3]

The general workflow can be broken down into two primary stages:

  • Claisen Condensation: The synthesis of the ethyl 3-oxopentanoate precursor is often achieved via a Claisen condensation reaction.[4]

  • Cyclocondensation: The subsequent reaction of the purified β-ketoester with thiourea leads to the formation of the pyrimidine ring structure of this compound.

Q2: During the Claisen condensation to form ethyl 3-oxopentanoate, I'm observing a mixture of products and low yield. What are the likely side reactions?

This is a common issue stemming from the nature of the Claisen condensation, especially when using a mixture of esters.[5]

Core Problem: If you are preparing ethyl 3-oxopentanoate from ethyl propionate and ethyl acetate, you are performing a "crossed" Claisen condensation. This can lead to a mixture of four possible β-keto ester products, significantly reducing the yield of your desired product.[5]

Side Reactions to Consider:

  • Self-Condensation of Ethyl Acetate: Produces ethyl acetoacetate.[5]

  • Self-Condensation of Ethyl Propionate: Results in ethyl 2-methyl-3-oxopentanoate.[5]

  • Cross-Condensation (undesired): Reaction of the ethyl acetate enolate with ethyl propionate.

Troubleshooting & Best Practices:

  • Use a Pre-formed β-Ketoester: To avoid the complexities of a crossed Claisen condensation, it is highly recommended to start with commercially available or pre-synthesized ethyl 3-oxopentanoate.

  • Control of Reaction Conditions: If synthesizing the β-ketoester is necessary, carefully control the stoichiometry and addition order. A mixed Claisen reaction is most successful when one ester partner lacks α-hydrogens and cannot form an enolate, which is not the case here.[6]

Diagram of Potential Claisen Condensation Side Products:

G cluster_reactants Reactants cluster_products Potential Products EtOAc Ethyl Acetate Desired Ethyl 3-Oxopentanoate (Desired Product) EtOAc->Desired Crossed Side1 Ethyl Acetoacetate EtOAc->Side1 Self EtProp Ethyl Propionate Side2 Ethyl 2-methyl-3-oxopentanoate EtProp->Side2 Self Side3 Other Crossed Product EtProp->Side3 Crossed

Caption: Potential products from a crossed Claisen condensation.

Q3: My cyclocondensation of ethyl 3-oxopentanoate and thiourea is resulting in a low yield of this compound. What are the potential side reactions here?

Low yields in the cyclocondensation step often point to issues with reactant purity, reaction conditions, or competing reaction pathways.

Potential Side Reactions & Causes:

  • Hydrolysis of the β-Ketoester: The strong basic conditions required for the condensation can lead to the hydrolysis of the ethyl 3-oxopentanoate back to its corresponding carboxylic acid and ethanol. This reduces the amount of starting material available for the cyclization.

  • Formation of Pseudothiohydantoin: Thiourea can react with α-halo esters or similar structures to form pseudothiohydantoin.[7] While not a direct reaction with the β-ketoester, impurities in the starting materials could lead to this side product.

  • Thiourea Decomposition: In the presence of strong base and heat, thiourea can decompose.[8]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

Troubleshooting Workflow:

G start Low Yield of this compound check_purity Verify Purity of Ethyl 3-oxopentanoate & Thiourea start->check_purity check_base Ensure Anhydrous Conditions & Freshly Prepared Base check_purity->check_base optimize_temp Optimize Reaction Temperature (Reflux Ethanol is common) check_base->optimize_temp optimize_time Increase Reaction Time (Monitor by TLC) optimize_temp->optimize_time workup Review Work-up Procedure (pH adjustment, precipitation) optimize_time->workup end Improved Yield workup->end

Caption: Troubleshooting workflow for low yield in cyclocondensation.

Q4: I am observing the formation of N,N'-disubstituted thioureas as a byproduct. How can this occur?

The formation of symmetrical N,N'-diarylthioureas has been observed as a side product in reactions involving N,N,-dialkyl-N'-arylthioureas with certain electrophiles.[9][10] While the direct synthesis of this compound uses unsubstituted thiourea, this type of side reaction highlights the reactivity of the thiourea nitrogens.

Plausible, though less common, side reactions could involve:

  • Reaction with Impurities: If there are reactive impurities in your starting materials or solvent, they could lead to the formation of substituted thioureas.

  • Complex Reaction Pathways: Under certain conditions, fragmentation and recombination of thiourea or its intermediates could occur, although this is less likely to be a major pathway.

Preventative Measures:

  • High-Purity Reagents: Always use high-purity thiourea and ethyl 3-oxopentanoate.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions caused by atmospheric components.

Q5: My final product is difficult to purify and appears to be contaminated with a sulfur-containing impurity. What could this be?

Besides unreacted thiourea, other sulfur-containing byproducts can form.

  • Carbonyl Sulfide: This can be a decomposition product in reactions involving thioureas.[9][10] While gaseous, its precursors or reaction products could contaminate the final product.

  • Oxidation Products: The thiol group in 2-thiouracil is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species, especially during work-up and storage.

Purification Protocol:

  • Initial Filtration: After the reaction, the crude product is typically precipitated by acidifying the reaction mixture.[11] This will remove most of the inorganic salts.

  • Washing: Wash the crude precipitate thoroughly with cold water and then with a cold organic solvent like ethanol to remove unreacted starting materials.[1]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) is a crucial step for obtaining a pure product.[1]

Data on Purification Solvents:

Solvent SystemPurpose
Ethanol/WaterGeneral purpose recrystallization.
DMF/WaterFor less soluble impurities.
Cold Ethanol WashTo remove unreacted starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard procedure for the laboratory-scale synthesis.

Materials:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Ethoxide (2.0 eq)

  • Absolute Ethanol

  • Hydrochloric Acid (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Addition of Reactants: To the stirred solution, add a solution of ethyl 3-oxopentanoate and thiourea in absolute ethanol dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and carefully acidify with hydrochloric acid to a pH of 5-6. A precipitate of this compound should form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. For higher purity, recrystallize from an appropriate solvent system.[1]

References

  • Roblin, R. O., Jr., & Clapp, J. W. (1950). Studies in Chemotherapy. X. Antithyroid Compounds. Synthesis of 5- and 6- Substituted 2-Thiouracils from β-Oxoesters and Thiourea. Journal of the American Chemical Society, 72(11), 4890–4892. Retrieved from [Link]

  • Anderson, G. W., Halverstadt, I. F., Miller, W. H., & Roblin, R. O., Jr. (1945). Antithyroid compounds. Synthesis of 5- and 6-substituted 2-thiouracils from β-oxo esters and thiourea. Journal of the American Chemical Society, 67(12), 2197–2200. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • Brainly. (2023, July 1). What product(s) result from the Claisen condensation carried out with an equimolar mixture of ethyl acetate. Retrieved from [Link]

  • Study.com. (n.d.). If a 1:1 mixture of ethyl acetate and ethyl propanoate is treated with base under Claisen... Retrieved from [Link]

  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Google Patents. (1973). US3718649A - Process for thiouracil production.
  • Organic Syntheses. (n.d.). pseudothiohydantoin. Retrieved from [Link]

  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • Singh, H., Ahuja, A. S., & Malhotra, N. (1982). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Journal of the Chemical Society, Perkin Transactions 1, 653-656. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). 653 Reactions of Monoprotic Thioureas with Ethyl a-Chloroacetoacetate, Ethyl Bromomalonate, and Ethyl Bromocyanoacetate t. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 5-Ethyl-2-thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Ethyl-2-thiouracil derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. The following information is presented in a question-and-answer format to provide direct and actionable solutions to specific issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing the this compound core structure?

A1: The two most prevalent and versatile methods for synthesizing the this compound core are variations of the Biginelli and Hantzsch reactions.[1][2][3][4]

  • Biginelli-type Reaction: This is a one-pot, three-component condensation reaction. For this compound, this typically involves the reaction of ethyl propionylacetate (the source of the ethyl group at the 5-position), an appropriate aldehyde, and thiourea.[3][5] The reaction is usually catalyzed by an acid.[3]

  • Hantzsch-type Synthesis: While classically known for pyridine synthesis, the Hantzsch reaction can be adapted for pyrimidine synthesis.[2][4][6] This approach also involves the condensation of a β-ketoester (ethyl propionylacetate), an aldehyde, and a nitrogen-containing reactant like thiourea.[2][7]

Q2: I am observing very low yields in my Biginelli reaction for a this compound derivative. What are the most likely causes and how can I improve it?

A2: Low yields in Biginelli reactions are a common issue and can often be rectified by systematically evaluating several parameters.[8]

  • Catalyst Choice and Concentration: The choice and amount of acid catalyst are critical. While Brønsted acids like HCl are traditional, Lewis acids such as Yb(OTf)₃ or InCl₃ have been shown to improve yields and shorten reaction times.[9] Consider screening different catalysts and optimizing their molar percentage.

  • Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature.[] For many Biginelli reactions, refluxing in a suitable solvent like ethanol is common.[1] However, some modern protocols utilize microwave irradiation to significantly reduce reaction times and improve yields.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid product degradation from prolonged heating.[12]

  • Purity of Reagents: Impurities in your starting materials (ethyl propionylacetate, aldehyde, or thiourea) can lead to side reactions and lower yields.[8] Ensure the purity of your reagents before starting the reaction.

  • Solvent Selection: While ethanol is a common solvent, exploring other solvents or even solvent-free conditions can sometimes lead to better outcomes.[5][9]

Q3: My purified this compound derivative shows extra peaks in the ¹H NMR spectrum. What could be the issue?

A3: The presence of unexpected peaks in the NMR spectrum often points to impurities or structural isomers.

  • Tautomerism: Thiouracil derivatives can exist in different tautomeric forms. This can lead to the appearance of multiple sets of peaks in the NMR spectrum.[1] For example, you might observe both keto and enol forms, or thione and thiol forms.

  • Residual Solvents: Ensure that all solvents used during the reaction and purification steps have been thoroughly removed. Common residual solvents like ethanol, ethyl acetate, or DMF can show up in the NMR spectrum.

  • Side Products: Side reactions can lead to the formation of impurities that are difficult to separate from the main product. Re-purification by column chromatography or recrystallization might be necessary. Common side products can arise from self-condensation of the starting materials.

Q4: How can I best purify my crude this compound derivative?

A4: The purification strategy will depend on the physical properties of your specific derivative.

  • Recrystallization: This is often the simplest and most effective method for obtaining highly pure crystalline solids. A good starting point is to try recrystallizing from a solvent system like ethanol/water or DMF/water.[12]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. A silica gel stationary phase with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

  • Washing: After filtration, washing the crude product with a cold solvent in which the impurities are soluble but the product is not can significantly improve purity before further purification steps.[12]

II. Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers a systematic approach to resolving them.

Problem Potential Cause Troubleshooting Steps & Rationale
Reaction Fails to Initiate (No Product Formation by TLC) 1. Inactive Catalyst: The acid catalyst may be old or deactivated. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Quality Reagents: Starting materials may be degraded or impure.1. Use a fresh batch of catalyst. Consider switching from a Brønsted acid to a Lewis acid, which can be more robust.[9] 2. Gradually increase the reaction temperature in increments of 10°C. If using reflux, ensure the solvent is boiling vigorously.[] 3. Verify the purity of your ethyl propionylacetate, aldehyde, and thiourea using appropriate analytical techniques (e.g., NMR, GC-MS).
Formation of Multiple Products (Complex TLC Profile) 1. Side Reactions: Competing reaction pathways are occurring. 2. Decomposition: The product or intermediates are unstable under the reaction conditions. 3. Incorrect Stoichiometry: An imbalance in the molar ratios of the reactants.1. Lower the reaction temperature to favor the desired kinetic product. Screen different catalysts that may offer higher selectivity. 2. Monitor the reaction by TLC at shorter time intervals to identify the point of maximum product formation before significant degradation occurs.[12] 3. Carefully check the molar equivalents of all reactants. A 1:1:1.5 ratio of aldehyde, β-ketoester, and thiourea is often a good starting point for Biginelli-type reactions.[5]
Product is an Inseparable Oil 1. Presence of Impurities: Minor impurities can prevent crystallization. 2. Amorphous Nature of the Product: The compound may not be crystalline under the conditions used.1. Attempt purification by column chromatography to remove baseline impurities. 2. Try different solvent systems for recrystallization. Sometimes adding a small "seed" crystal can induce crystallization. If the product remains an oil, purification will rely on chromatography.
Difficulty in Characterization (Ambiguous Spectroscopic Data) 1. Tautomerism: As mentioned in the FAQs, the presence of multiple tautomers can complicate NMR and other spectroscopic analyses.[1] 2. Broad NMR Peaks: This can be due to aggregation, conformational exchange, or the presence of paramagnetic impurities.1. Try acquiring NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) or at different temperatures to see if the equilibrium between tautomers shifts.[12] 2. Ensure the sample is fully dissolved and free of particulate matter. Running the NMR at a higher temperature can sometimes sharpen the peaks by increasing the rate of conformational exchange.

III. Experimental Protocols & Visualizations

General Protocol for the Synthesis of a this compound Derivative via Biginelli Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), ethyl propionylacetate (10 mmol), and thiourea (15 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (20-30 mL). Then, add a catalytic amount of an acid catalyst (e.g., 3-4 drops of concentrated HCl or 10 mol% of a Lewis acid like Yb(OTf)₃).[9]

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold water or ice to induce precipitation.[12]

  • Purification: Wash the crude solid with cold ethanol.[12] Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][12]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_reagents Verify Reagent Purity (NMR, GC-MS) start->check_reagents optimize_temp Optimize Temperature (Screen different temps) check_reagents->optimize_temp Reagents OK success Improved Yield/ Purity check_reagents->success Impurity Found & Replaced optimize_catalyst Optimize Catalyst (Screen acids, loading) optimize_temp->optimize_catalyst No Improvement optimize_temp->success Improvement optimize_time Optimize Reaction Time (TLC Monitoring) optimize_catalyst->optimize_time No Improvement optimize_catalyst->success Improvement purification Refine Purification (Recrystallization, Chromatography) optimize_time->purification No Improvement optimize_time->success Improvement purification->success Purity Increased

Caption: A logical workflow for troubleshooting common synthesis issues.

Biginelli Reaction Mechanism

BiginelliMechanism cluster_steps Reaction Steps aldehyde Aldehyde (R-CHO) step1 step1 aldehyde->step1 thiourea Thiourea thiourea->step1 ketoester Ethyl Propionylacetate step2 step2 ketoester->step2 step1->step2 step3 Step 3 Cyclization & Dehydration step2->step3 product This compound Derivative step3->product

Caption: Simplified mechanism of the Biginelli reaction for thiouracil synthesis.

IV. References

  • Synthetic design of novel uracil and thiouracil derivatives - International Journal of Chemical Studies. (2024-07-29). Available from: [Link]

  • Some reported methods for the synthesis 5-carbethoxy-2-thiouracil and its analogues. ResearchGate. Available from: [Link]

  • Kajino, M., & Meguro, K. (n.d.). THE HANTZSCH SYNTHESIS WITH 6-AMINOURACILS : ONE STEP SYNTHESIS OF PYRIDO [2,3-d ] PYRIMIDINES.

  • Process for thiouracil production. (1973-02-27). Google Patents. Available from:

  • Biginelli reaction. Wikipedia. Available from: [Link]

  • Learning from the Hantzsch synthesis. (2000-11-07). Available from: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2021-11-01). National Institutes of Health. Available from: [Link]

  • Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (2025-10-14). ResearchGate. Available from: [Link]

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023-07-06). National Institutes of Health. Available from: [Link]

  • Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. (2020-02-20). Juniper Publishers. Available from: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available from: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available from: [Link]

  • This compound. Stenutz. Available from: [Link]

  • 5-Ethyluracil: Properties, Applications, and Synthesis. Available from: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2010-01-01). National Institutes of Health. Available from: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available from: [Link]

  • Synthesis, Characterization and Antitumour Activity of Metal Complexes of 5-Carboxy-2-Thiouracil. (2011-01-01). National Institutes of Health. Available from: [Link]

  • Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents. ResearchGate. Available from: [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018-11-08). National Institutes of Health. Available from: [Link]

  • Synthesis of Novel 2-Thiouracil-5-sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. Available from: [Link]

  • SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. Available from: [Link]

  • [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. (2024-01-01). PubMed. Available from: [Link]

  • Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. Available from: [Link]

  • The Synthesis of Some Substituted 2-Thiouracils. ElectronicsAndBooks. Available from: [Link]

Sources

Technical Support Center: 5-Ethyl-2-thiouracil Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 5-Ethyl-2-thiouracil. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Question 1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Answer:

Low recovery from recrystallization is a common issue that can often be rectified by optimizing several key parameters.

  • Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] For thiouracil derivatives, a common solvent system is a mixture of a good solvent like dimethylformamide (DMF) or an alcohol (ethanol) with an anti-solvent like water.[2] If the compound is too soluble in the chosen solvent at low temperatures, much of it will remain in the mother liquor.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good starting points for this compound include ethanol, isopropanol, and mixtures of these with water. For instance, 6-propyl-2-thiouracil shows increased solubility in boiling water compared to room temperature water.[3]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will reduce the recovery of the purified compound upon cooling.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

    • Concentrate the Mother Liquor: A second crop of crystals can often be obtained by concentrating the filtrate from the first crystallization and allowing it to cool again.

Question 2: I'm observing an oily precipitate instead of crystals during the recrystallization of this compound. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Cause 1: High Concentration of Impurities. Impurities can lower the melting point of the compound and interfere with crystal lattice formation.

  • Solution:

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove baseline impurities before recrystallization.[4]

    • Adjust Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution to reduce the degree of supersaturation. Alternatively, using a lower boiling point solvent might be beneficial.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound to provide a nucleation site for crystal growth.[1]

Question 3: My purified this compound shows persistent impurities in the NMR spectrum. How can I remove them?

Answer:

If recrystallization fails to remove certain impurities, column chromatography is a more powerful purification technique.

  • Cause 1: Impurities with Similar Solubility. Some byproducts or starting materials may have solubility profiles very similar to this compound, making them difficult to separate by recrystallization alone.

  • Solution: Flash Column Chromatography.

    • Stationary Phase: Silica gel is the most common stationary phase for purifying thiouracil derivatives.

    • Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. For thiouracil-related compounds, solvent systems such as hexanes:ethyl acetate have been used.[5] The polarity of the eluent can be gradually increased (gradient elution) to improve separation.[6]

    • Monitoring: The progress of the separation should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the initial purification of crude this compound?

A1: For most cases, recrystallization is the preferred initial purification method due to its simplicity and scalability. A suitable solvent system, often an alcohol-water mixture, can effectively remove many common impurities.[2] If the product is still not pure enough, column chromatography should be employed.

Q2: How can I confirm the purity and identity of my final this compound product?

A2: A combination of analytical techniques is essential for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule.[8][9] Samples are typically prepared by dissolving 5-10 mg of the compound in a deuterated solvent like DMSO-d₆.[2]

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product.[10] Reversed-phase HPLC is commonly used for this class of compounds.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: Impurities can arise from unreacted starting materials, such as thiourea and the β-ketoester, or from side reactions. The specific impurities will depend on the synthetic route employed. For instance, in Biginelli-type reactions, side products from self-condensation of the ketoester can be present.

Q4: What is the best way to store purified this compound?

A4: this compound should be stored as a solid in a tightly sealed container, protected from light and moisture.[11] For long-term storage, keeping it in a cool, dry place is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated gently on a hot plate.[1]

  • Once dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy.[1]

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol outlines a general procedure for purification by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in a low-polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel.[4][6] Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This can help to separate compounds with similar polarities.[6]

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Solvent Systems for Purification and Analysis of Thiouracil Derivatives

TechniqueSolvent SystemPurposeReference
RecrystallizationDMF/waterPurification[2]
RecrystallizationEthanol/waterPurification[2]
Column ChromatographyHexanes/Ethyl AcetatePurification[5]
Column ChromatographyDichloromethane/MethanolPurification[12]
HPLCHexane/2-propanolPurity Analysis[13][14]
NMRDMSO-d₆Structural Elucidation[2][8]

Visualization

Diagram 1: General Workflow for Purification and Analysis of this compound

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Sufficiently Pure Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Check (TLC, NMR, HPLC, MS) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Sufficiently Pure Purity_Check2->Column_Chromatography Impure

Caption: Purification and analysis workflow for this compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-ETHYL-6-(NAPHTH-1-YL)-2-THIOURACIL. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiouracil. PubChem. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Improved Synthesis of 5-Benzyl-2-thiouracils. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC. Retrieved from [Link]

  • HPC Standards. (n.d.). This compound. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Carbethoxy-2-thiouracil. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US3718649A - Process for thiouracil production.
  • National Institute of Standards and Technology. (n.d.). 2-Thiouracil. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Retrieved from [Link]

  • CORE. (n.d.). VALIDATION OF RADIOCHEMICAL PURITY ANALYSIS METHODS USED IN TWO TERTIARY PUBLIC HOSPITALS IN SOUTH AFRICA. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • HETEROCYCLES. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Complexations of 2-thiouracil and 2,4-dithiouracil with Cd(SeCN)2and Hg(SeCN)2: NMR and anti-bacterial activity studies. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Synthesis of Some Substituted 2-Thiouracils. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Retrieved from [Link]

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Stability of 5-Ethyl-2-thiouracil under different experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethyl-2-thiouracil. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and success of your experiments. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to address the specific challenges you may encounter.

Introduction to this compound

This compound is a derivative of thiouracil, a class of compounds known for their applications in medicinal chemistry, particularly as antithyroid agents.[1][2] The stability of this compound is a critical parameter that can significantly impact experimental outcomes, from in vitro cell-based assays to the development of pharmaceutical formulations. Understanding its behavior under various experimental conditions is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive overview of the stability of this compound, drawing upon data from related thiouracil derivatives to offer a predictive and practical framework for your research.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

Based on studies of structurally related compounds like propylthiouracil, this compound is most likely susceptible to degradation under three main conditions:

  • Basic Hydrolysis: Alkaline pH can promote the hydrolysis of the thiouracil ring.

  • Oxidation: The thio-functional group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents in your experimental setup.[3][4]

  • Photolytic Stress: Exposure to light, particularly UV radiation, can lead to photodegradation.[3][4]

Conversely, the compound is expected to be relatively stable under acidic to neutral hydrolytic conditions and thermal stress.[3][4]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What could be the cause and how can I resolve it?

Thiouracil and its derivatives generally exhibit low solubility in water.[5] Precipitation is a common issue and can be caused by:

  • Concentration Exceeding Solubility: The concentration of this compound in your stock or working solution may be too high for the aqueous buffer.

  • Solvent Effects: If you are diluting a stock solution prepared in an organic solvent (like DMSO or ethanol) into an aqueous buffer, the final concentration of the organic solvent may be insufficient to maintain solubility.

  • Temperature Effects: A decrease in temperature can reduce the solubility of the compound.

Solutions:

  • Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO or ethanol.

  • When preparing working solutions, add the stock solution to your pre-warmed aqueous buffer dropwise while vortexing to ensure rapid and complete dissolution.

  • Ensure the final concentration of the organic solvent in your final working solution is kept to a minimum (typically <1%) to avoid solvent-induced artifacts in your experiment.

Q3: How should I properly store my this compound solid compound and stock solutions to ensure long-term stability?

For solid this compound:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Protect from light and moisture.

For stock solutions (in organic solvents like DMSO or ethanol):

  • Store in amber, airtight vials at -20°C or -80°C for long-term storage.

  • For short-term use, refrigeration at 2-8°C is acceptable, but it's crucial to allow the solution to come to room temperature before opening to prevent condensation.

  • Minimize freeze-thaw cycles, as this can lead to degradation over time. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q4: I suspect my this compound has degraded. What are the likely degradation products I should be looking for?

While specific degradation products for this compound are not extensively documented, we can infer potential products based on the degradation pathways of other thiouracil derivatives:

  • Oxidative Degradation: The primary site of oxidation is the sulfur atom. This can lead to the formation of sulfinates, sulfonates, and ultimately, the replacement of the sulfur with an oxygen atom to form 5-ethyluracil. Dimerization through a disulfide linkage is also a possibility.

  • Basic Hydrolysis: Alkaline conditions can lead to the opening of the pyrimidine ring. A likely degradation pathway involves the cleavage of the amide bonds, potentially leading to the formation of ureido and carboxy derivatives.

  • Photodegradation: UV exposure can induce complex photochemical reactions. For other thiouracils, this can involve the formation of uracil derivatives and other photoproducts.

A stability-indicating HPLC-MS method would be necessary to identify and characterize these potential degradation products in your samples.[3]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during experiments with this compound.

Guide 1: Inconsistent or Non-Reproducible Experimental Results
Symptom Possible Cause Troubleshooting Steps & Rationale
High variability between replicate experiments.Degradation of this compound in working solutions. The compound may be degrading over the course of your experiment, especially if conducted at room temperature and exposed to light for extended periods.1. Prepare fresh working solutions for each experiment from a frozen stock. This minimizes the impact of time-dependent degradation. 2. Protect solutions from light by using amber tubes and covering the experimental setup with aluminum foil. 3. Minimize exposure to atmospheric oxygen by using degassed buffers and keeping containers sealed.
Loss of biological activity over time.Instability in cell culture media or assay buffer. Components in the media or buffer could be accelerating degradation.1. Perform a time-course stability study in your specific media/buffer. Analyze samples at different time points using a stability-indicating HPLC method to quantify the remaining this compound. 2. Consider the pH of your media/buffer. If it is alkaline, this could be contributing to hydrolytic degradation.
Unexpected peaks in analytical chromatograms (e.g., HPLC).Formation of degradation products. These can interfere with the analysis of the parent compound or other analytes.1. Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This will help in identifying the retention times of potential impurities. 2. Optimize your HPLC method to ensure separation of the parent peak from all degradation product peaks.
Guide 2: HPLC Analysis Issues
Symptom Possible Cause Troubleshooting Steps & Rationale
Peak Tailing for this compound.Secondary interactions with the stationary phase. The amine and thio groups can interact with residual silanols on C18 columns.1. Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups. 2. Use a high-purity, end-capped column specifically designed to minimize silanol interactions. 3. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations, although this can suppress MS signal if used.
Shifting Retention Times. Inadequate column equilibration or changes in mobile phase composition. 1. Ensure sufficient column equilibration with the mobile phase before each run. 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 3. Use a column thermostat to maintain a consistent temperature, as temperature fluctuations can affect retention times.
Ghost Peaks appearing in the chromatogram.Late elution of a compound from a previous injection or contamination. 1. Implement a thorough column wash with a strong solvent (e.g., 100% acetonitrile or methanol) after each analytical run or sequence. 2. Ensure the purity of your solvents and sample diluent.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug substance to understand its stability profile and to generate degradation products for the development of a stability-indicating analytical method.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with a light source providing both UV and visible light) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation of this compound.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is adapted from established protocols for related thiouracil derivatives and is designed to separate this compound from its potential degradation products.[3][4][9]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (or a wavelength determined by UV-Vis scan of the compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation product peaks do not interfere with the main this compound peak.

Data Presentation & Visualization

Table 1: Predicted Stability Profile of this compound

This table is based on data from forced degradation studies of propylthiouracil and represents the expected, not experimentally confirmed, stability profile of this compound.[3][4]

Stress ConditionReagent/ConditionExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°CLikely Stable
Base Hydrolysis 0.1 M NaOH, RTDegradation Expected
Oxidative 3% H₂O₂, RTDegradation Expected
Thermal 80°C, Solid StateLikely Stable
Photolytic UV/Vis LightDegradation Expected
Diagrams

Workflow for Investigating Stability Issues

G A Inconsistent Results Observed B Prepare Fresh Reagents & Solutions A->B C Check for Precipitation B->C D Is Precipitation Observed? C->D E Optimize Solubilization Protocol D->E Yes F Run Experiment with Fresh Reagents D->F No E->F G Are Results Consistent? F->G H Conduct Forced Degradation Study G->H No M Problem Resolved G->M Yes I Develop/Validate Stability-Indicating Method H->I J Analyze Samples at Time Points I->J K Identify Degradation Pathway J->K L Modify Experimental Conditions K->L L->F

Caption: A logical workflow for troubleshooting inconsistent experimental results, potentially caused by the instability of this compound.

Proposed Oxidative Degradation Pathway of this compound

G cluster_0 Oxidative Stress (e.g., H₂O₂) A This compound B 5-Ethyl-2-sulfinyluracil (Sulfoxide Intermediate) A->B [O] C 5-Ethyl-2-sulfonyluracil (Sulfone Intermediate) B->C [O] D 5-Ethyluracil (Desulfurization Product) C->D -SO₂ E Ring Opening Products C->E Hydrolysis

Sources

Common challenges in working with thiouracil compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiouracil and its derivatives. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the common challenges encountered in your experiments. Our goal is to ensure the integrity and success of your research through scientifically sound and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with thiouracil compounds?

A: Thiouracil and its derivatives are considered hazardous and are suspected of being carcinogenic[1]. It is crucial to handle these compounds with care. Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2]. Avoid generating dust when handling the solid form[3]. For disposal, follow your institution's guidelines for hazardous chemical waste[1][2].

Q2: My thiouracil compound is not dissolving in my aqueous buffer. What should I do?

A: Thiouracil and its derivatives generally have low solubility in water[1][4]. To improve solubility, you can prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]. When preparing your working solution, you can then dilute the stock solution into your aqueous buffer. It is also noted that thiouracils are more readily soluble in alkaline solutions[4]. Therefore, slightly increasing the pH of your buffer, if your experiment allows, can also enhance solubility.

Q3: I am observing high cytotoxicity in my cell culture experiments. Could the thiouracil compound be the cause?

A: Yes, at high concentrations, thiouracil and its derivatives can be cytotoxic[5]. It is recommended to perform a dose-response experiment, such as an MTT assay, to determine the IC50 value and a non-toxic concentration for your specific cell line[5]. Also, ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <0.5%) to avoid solvent-induced toxicity[5].

Q4: How should I store my thiouracil compounds and their solutions?

A: Solid thiouracil compounds should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Some derivatives, like propylthiouracil, are sensitive to light and should be stored in amber vials or protected from light[6]. The stability of thiouracil solutions depends on the solvent and storage temperature. For instance, an extemporaneously prepared oral suspension of propylthiouracil was found to be stable for at least 70 days at 25°C and for at least 91 days at 4°C[7][8]. It is always best to prepare fresh solutions for your experiments, but if storage is necessary, refrigeration is recommended[9].

Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter during different phases of your work with thiouracil compounds.

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low yield of the desired thiouracil derivative Incomplete reaction during the condensation of thiourea with the β-dicarbonyl compound.[10][11]- Ensure an inert atmosphere (e.g., nitrogen) during the reaction.[11]- Optimize the reaction temperature and time.- Use a suitable base, such as sodium methylate, to facilitate the reaction.[11]
Difficulty in purifying the final product Presence of unreacted starting materials or side products.- Recrystallization from a suitable solvent is a common purification method.- Column chromatography can be employed for more challenging separations.- Characterize the impurities using techniques like NMR and Mass Spectrometry to understand their nature and optimize the purification strategy.[10]
Handling and Storage
Problem Possible Cause Suggested Solution
Degradation of the compound over time Sensitivity to light, temperature, or air.[6]- Store solid compounds in a cool, dark, and dry place.- For solutions, especially aqueous ones, prepare them fresh before use. If storage is unavoidable, store at 4°C and protect from light.[7][8]- Perform periodic purity checks using HPLC to monitor the stability of your stored compound.[9]
Inconsistent results between experiments Degradation of the compound in the experimental media.[5]- Prepare fresh dilutions for each experiment.[5]- Minimize the time the compound spends in the media before the assay is performed.
Analytical Characterization
Problem Possible Cause Suggested Solution
Broad or tailing peaks in HPLC analysis Inappropriate mobile phase composition or pH.- Optimize the mobile phase by varying the solvent ratio and pH. A common mobile phase for thiouracil derivatives is a mixture of acetonitrile and water with an acid modifier like phosphoric acid.[12][13]- Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.
Inaccurate quantification Lack of a suitable internal standard.- Use a structurally similar compound as an internal standard for HPLC analysis. For example, 6-methyl-2-thiouracil can be used as an internal standard for propylthiouracil analysis.[14]
Biological Assays
Problem Possible Cause Suggested Solution
Precipitation of the compound in cell culture media Low aqueous solubility of the thiouracil derivative.[5]- Prepare a high-concentration stock solution in DMSO or DMF.[5]- Perform a stepwise dilution into pre-warmed media to the final concentration.[5]- Visually inspect the media for any precipitation before and during the experiment.[5]
Unexpected or off-target effects The compound may be interacting with other cellular pathways.- Include appropriate controls in your experiment.[5]- Consider using an alternative compound with a different structure to confirm that the observed effect is specific to your target.[5]- Investigate potential off-target effects by examining relevant signaling pathways.[5]

Experimental Protocols

Protocol 1: Preparation of a Thiouracil Stock Solution for Cell Culture

This protocol provides a step-by-step guide for preparing a stock solution of a thiouracil compound, which typically has low aqueous solubility.

Materials:

  • Thiouracil compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of the thiouracil compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Cytotoxicity of a Thiouracil Derivative using an MTT Assay

This protocol outlines a general procedure to assess the cytotoxic effects of a thiouracil derivative on a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Thiouracil derivative stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of your thiouracil derivative in complete culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the thiouracil derivative and the vehicle control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Visualizations

Troubleshooting Workflow for Inconsistent Biological Assay Results

troubleshooting_workflow start Inconsistent Results in Biological Assay check_precipitation Visually inspect media for precipitation start->check_precipitation check_compound_stability Check compound stability check_precipitation->check_compound_stability No Precipitation prepare_fresh_solution Prepare fresh dilutions for each experiment check_precipitation->prepare_fresh_solution Precipitation Observed check_experimental_conditions Review experimental conditions check_compound_stability->check_experimental_conditions Compound Stable run_hplc_check Run HPLC to check for degradation check_compound_stability->run_hplc_check Degradation Suspected consistent_seeding Ensure consistent cell seeding density check_experimental_conditions->consistent_seeding Inconsistency Found end Consistent Results check_experimental_conditions->end Conditions Consistent optimize_dissolution Optimize dissolution (e.g., stepwise dilution in pre-warmed media) prepare_fresh_solution->optimize_dissolution optimize_dissolution->end store_properly Ensure proper storage (dark, 4°C) run_hplc_check->store_properly store_properly->end consistent_incubation Ensure consistent incubation times and conditions consistent_seeding->consistent_incubation consistent_incubation->end

Caption: A decision tree for troubleshooting inconsistent results in biological assays with thiouracil compounds.

Workflow for the Synthesis and Characterization of a Novel Thiouracil Derivative

synthesis_workflow start Starting Materials (Thiourea, β-Ketoester) synthesis One-Pot Condensation Reaction start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms elemental Elemental Analysis characterization->elemental end Pure, Characterized Thiouracil Derivative nmr->end ir->end ms->end elemental->end

Caption: A general workflow for the synthesis and characterization of a novel thiouracil derivative.

References

  • IARC Publications. (n.d.). THIOURACIL 1. Exposure Data. Retrieved from [Link]

  • PubMed. (n.d.). Stability of an extemporaneously compounded propylthiouracil suspension. Retrieved from [Link]

  • Solubility of Things. (n.d.). 6-Methyl-2-thiouracil. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Thiouracil. Retrieved from [Link]

  • PubChem. (n.d.). Thiouracil. Retrieved from [Link]

  • PubChem. (n.d.). Propylthiouracil. Retrieved from [Link]

  • Medscape. (n.d.). Stability of Propylthiouracil. Retrieved from [Link]

  • PubMed. (2000). Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C. Retrieved from [Link]

  • PubMed. (n.d.). Thiouracil: Comprehensive profile. Retrieved from [Link]

  • Medscape. (n.d.). Stability of Propylthiouracil - Page 2. Retrieved from [Link]

  • PubChem. (n.d.). Methylthiouracil. Retrieved from [Link]

  • Google Patents. (n.d.). US3718649A - Process for thiouracil production.
  • LabRulez LCMS. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. Retrieved from [Link]

  • Juniper Publishers. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • RxList. (n.d.). Propylthiouracil (Propylthiouracil Tablet): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • RJPT. (2021). Synthesis of S-glycosides analogues containing Thiouracil unite and Evaluated as antibacterial and Antifungal active. Retrieved from [Link]

  • SIELC. (2023). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) And Propylthiouracil (PTU) on Primes. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Propylthiouracil (PTU). Retrieved from [Link]

  • Pharmacophore. (2018). SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. Retrieved from [Link]

  • Mayo Clinic. (2025). Propylthiouracil (oral route) - Side effects & dosage. Retrieved from [Link]

  • NIH. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Ethyl-2-thiouracil. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to exploring and enhancing the therapeutic potential of this versatile pyrimidine scaffold. We provide field-proven insights, detailed protocols, and troubleshooting guides to navigate the common challenges encountered during experimentation.

Introduction to this compound

This compound is a pyrimidine derivative belonging to the thiouracil class of compounds.[1] Historically, this class is known for its antithyroid properties, primarily through the inhibition of the thyroperoxidase enzyme, which is essential for the synthesis of thyroid hormones.[2][3][4] However, the thiouracil scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer,[5][6][7] antiviral,[8][9] and antioxidant properties.[10]

The focus of current research is to enhance these biological activities—to increase potency, improve selectivity, and overcome potential resistance mechanisms. This guide addresses the key strategies to achieve these goals: structural modification and advanced drug delivery systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and potential of this compound.

Q1: What is the primary mechanism of action for the antithyroid effects of this compound?

A1: The primary mechanism is the inhibition of the enzyme thyroperoxidase (TPO).[2][4] TPO is a key enzyme in the thyroid gland responsible for oxidizing iodide ions (I⁻) to iodine (I⁰) and incorporating it into tyrosine residues on the thyroglobulin protein. This process, known as organification, is a critical step in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3][4] By inhibiting TPO, this compound effectively reduces the production of new thyroid hormones.[4]

cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroperoxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I⁰) Organification Thyroglobulin Iodination Iodine->Organification TPO->Iodine Hormones Thyroid Hormones (T4, T3) Organification->Hormones Thiouracil This compound Thiouracil->TPO Inhibition

Caption: Mechanism of Thyroperoxidase (TPO) Inhibition.

Q2: Beyond antithyroid activity, what other therapeutic potentials does the thiouracil scaffold possess?

A2: The thiouracil scaffold is highly versatile. Numerous studies have demonstrated that modifications, particularly at the C5 position, can yield derivatives with significant biological activities:

  • Anticancer Activity: Many 5-substituted-2-thiouracil derivatives have shown potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), colon (HT-29, CaCo-2), liver (HepG2), and ovarian (A-2780) cancers.[5][6][11][12] The mechanism often involves the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinase 2A (CDK2A).[5][11]

  • Antiviral Activity: Thiouracil derivatives have been investigated for their antiviral properties.[13] For example, 5-ethyl-2'-deoxyuridine (a related nucleoside) has shown activity against herpes simplex viruses.[9][14]

  • Antioxidant and Anti-inflammatory Activity: Novel 2-thiouracil-5-sulfonamide derivatives have been synthesized and evaluated as potent antioxidants and inhibitors of enzymes like 15-lipoxygenase (15-LOX), which is involved in inflammation.[10]

Q3: Why is structural modification a primary strategy for enhancing the biological activity of this compound?

A3: Structural modification, or derivatization, is a cornerstone of medicinal chemistry used to optimize a lead compound. For this compound, this strategy allows researchers to:

  • Improve Potency: By adding specific functional groups, the molecule's interaction with its biological target can be strengthened. For instance, adding sulfonamide moieties at the C5 position has led to derivatives with significantly lower IC50 values against cancer cell lines compared to reference drugs like 5-Fluorouracil.[6][12]

  • Enhance Selectivity: Modifications can be designed to increase the compound's affinity for a target in diseased cells (e.g., a specific kinase in cancer cells) while reducing its effect on healthy cells, thereby improving the therapeutic index.[5]

  • Modulate Physicochemical Properties: Derivatization can alter properties like solubility, stability, and membrane permeability, which are crucial for bioavailability and overall drug efficacy.

Part 2: Troubleshooting Guide for Experimental Workflows

This section provides practical solutions to common issues encountered during the synthesis and evaluation of this compound derivatives.

Workflow 1: Synthesis of 5-Substituted-2-Thiouracil Derivatives

A common and effective strategy for creating potent derivatives is the chlorosulfonation of the thiouracil ring at position 5, followed by reaction with various amines to create a library of sulfonamides.[7][10][13]

Start This compound Step1 Chlorosulfonation (Excess Chlorosulfonic Acid, 120°C) Start->Step1 Intermediate This compound- 5-sulfonyl chloride Step1->Intermediate Step2 Amination (Aromatic/Heterocyclic Amine, Pyridine catalyst) Intermediate->Step2 Product Novel 5-Sulfonamide Derivative Step2->Product

Caption: General workflow for synthesizing 5-sulfonamide derivatives.

Q: We are experiencing very low yields during the initial chlorosulfonation step. What are the likely causes and solutions?

A: This is a common challenge. The reaction with chlorosulfonic acid is potent and sensitive to conditions.

  • Causality: Chlorosulfonic acid reacts violently with water. Any moisture in your starting material or glassware will consume the reagent and lead to poor yields. Furthermore, the reaction is highly exothermic; improper temperature control can lead to the formation of unwanted side products and degradation of the starting material.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a desiccator or inert atmosphere. Use a fresh, unopened bottle of chlorosulfonic acid if possible.

    • Strict Temperature Control: Perform the initial addition of this compound to the chlorosulfonic acid portion-wise at 0°C (ice bath).[13] This helps to manage the initial exotherm.

    • Gradual Heating: Once the addition is complete, allow the mixture to stir at 0°C for a short period before slowly and carefully heating it to the target temperature (e.g., 120°C).[10][13] A controlled heating mantle or oil bath is essential.

    • Quenching: The work-up step of pouring the reaction mixture onto crushed ice must be done slowly and with vigorous stirring in a well-ventilated fume hood to manage the release of HCl gas.[13]

Q: Our newly synthesized sulfonamide derivative is showing poor activity compared to the parent compound. How do we rationally design the next derivative?

A: This indicates a negative structure-activity relationship (SAR). The key is to analyze the chemical properties of the substituent you added.

  • Causality: The electronic and steric properties of the substituent on the sulfonamide nitrogen are critical for binding to the target protein. A bulky or electron-withdrawing group may hinder the optimal orientation in the binding pocket.

  • Troubleshooting & Design Strategy:

    • Consult SAR Studies: Published literature often contains SAR data for similar compounds. For example, studies on 2-thiouracil sulfonamides have shown that substituents like dichlorophenyl or those capable of forming specific hydrogen bonds can significantly enhance activity.[6][11]

    • Vary Electronic Properties: Synthesize a small library of derivatives with both electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic amine to probe the electronic requirements of the binding site.

    • Perform Molecular Docking: If the biological target is known (e.g., CDK2A), use molecular docking simulations to predict the binding modes of potential derivatives before committing to synthesis.[5][6] This can help prioritize candidates that show favorable interactions.

Workflow 2: In Vitro Biological Activity Screening

Q: We are observing high variability in our IC50 measurements for a new derivative against the MCF-7 cell line. What can we do to improve consistency?

A: IC50 variability is a frequent issue in cell-based assays. Consistency requires strict adherence to standardized protocols.

  • Causality: Variability can stem from biological factors (cell health, passage number), technical factors (pipetting errors, incubation times), and compound-specific issues (solubility, stability in media).

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure cell viability is >95% before seeding and use a consistent seeding density for all experiments.

    • Address Compound Solubility: Thiouracil derivatives can have poor aqueous solubility. Always prepare a high-concentration stock solution in 100% DMSO. When diluting into culture media, ensure the final DMSO concentration is low and consistent across all wells (typically ≤0.5%) to avoid solvent toxicity. If precipitation is observed in the media, consider using a formulation aid or vortexing vigorously during dilution.

    • Implement Robust Controls: Include a reference compound (e.g., 5-Fluorouracil or a known active derivative) in every assay plate.[11][12] This allows you to normalize the data and track plate-to-plate variation. Also, include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

    • Increase Replicates: Use at least triplicate technical replicates for each concentration point and perform the entire experiment on three separate occasions (biological replicates).

Data Presentation: Comparative Cytotoxicity of Thiouracil Derivatives

To guide the rational design of new derivatives, summarizing existing data is crucial. The table below consolidates reported IC50 values for various 2-thiouracil derivatives against common cancer cell lines.

Compound IDR-Group on SulfonamideTarget Cell LineIC50 (µM)Reference
Reference 5-FluorouracilMCF-7 (Breast)19.98[11]
Reference 5-FluorouracilHT-29 (Colon)23.06[11]
Derivative 6e 2,3-DichlorophenylMCF-7 (Breast)2.50[11]
Derivative 6e 2,3-DichlorophenylHT-29 (Colon)4.90[11]
Derivative 9 4-ChlorophenylsulfamoylCaCo-2 (Colon)2.82 µg/mL[6]
Derivative 9 4-ChlorophenylsulfamoylMCF-7 (Breast)2.92 µg/mL[6]
Derivative 5d ThiosemicarbazoneMCF-7 (Breast)0.52 µg/mL[12]
Derivative 5d ThiosemicarbazoneHEPG-2 (Liver)0.63 µg/mL[12]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions. µg/mL values are presented as reported in the source.

Part 3: Advanced Strategies & Protocols

Strategy: Enhancing Efficacy via Nanocarrier Drug Delivery

Q: What is the scientific rationale for using a nanocarrier to deliver a thiouracil-based drug?

A: While structural modification can enhance intrinsic activity, drug delivery systems address pharmacokinetic and biodistribution challenges.

  • Rationale: Many potent compounds fail in development due to poor solubility, rapid metabolism, or an inability to reach the target tissue in sufficient concentrations. Nanocarriers, such as functionalized monolayers or nanoparticles, can encapsulate the drug, protecting it from degradation and improving its solubility.[15][16][17][18] More importantly, they can be engineered for targeted delivery to specific tissues (e.g., tumors), thereby increasing local drug concentration and reducing systemic toxicity. Theoretical studies using density functional theory (DFT) have shown that doping nanocarriers (e.g., Si-doped BC3 monolayers) can strengthen the adsorption of 2-thiouracil, suggesting a promising mechanism for stable drug loading.[15][16][17][18]

cluster_formulation Formulation cluster_delivery Systemic Circulation & Targeting cluster_release Drug Release Drug Thiouracil Derivative Loaded Drug-Loaded Nanocarrier Drug->Loaded Encapsulation Carrier Nanocarrier Carrier->Loaded Encapsulation Target Target Cell (e.g., Tumor) Loaded->Target Targeted Accumulation NonTarget Healthy Cell Loaded->NonTarget Reduced Uptake Release Drug Release at Target Site Target->Release Effect Enhanced Biological Effect Release->Effect

Caption: Conceptual workflow for nanocarrier-mediated drug delivery.

Protocol: General Synthesis of a 2-Thiouracil-5-Sulfonamide Derivative

This protocol is a representative methodology based on procedures described in the literature.[10][13] Safety Note: These reactions involve corrosive and hazardous materials. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Thiouracil-5-sulfonyl chloride

  • Preparation: Place an excess of chlorosulfonic acid (e.g., 10 molar equivalents) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the flask to 0°C using an ice-water bath.

  • Reaction: Add 2-thiouracil (1 equivalent) portion-wise to the stirred chlorosulfonic acid. The addition must be slow to control the exothermic reaction.

  • Heating: After the addition is complete, stir the mixture at 0°C for 30 minutes. Slowly raise the temperature to 120°C and maintain it for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: The sulfonyl chloride intermediate will precipitate. Isolate the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Step 2: Synthesis of the N-Substituted Sulfonamide

  • Preparation: Dissolve the 2-thiouracil-5-sulfonyl chloride intermediate (1 equivalent) in a suitable solvent like absolute ethanol.

  • Reaction: To this solution, add the desired primary or secondary amine (e.g., p-anisidine, 1 equivalent) and a catalytic amount of pyridine. Pyridine acts as a base to scavenge the HCl byproduct.

  • Heating: Heat the mixture under reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Isolation & Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure. Purify the crude product using recrystallization or column chromatography to yield the final sulfonamide derivative.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References
  • Aponte, A. M., et al. (2025). 2‑Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. ACS Omega. Available at: [Link]

  • Aponte, A. M., et al. (2025). 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. American Chemical Society. Available at: [Link]

  • Aponte, A. M., et al. (2025). 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC 3 Monolayers: A First-Principles Study. ResearchGate. Available at: [Link]

  • Aponte, A. M., et al. (2025). 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. ACS Omega, ACS Publications. Available at: [Link]

  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. Available at: [Link]

  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC, NIH. Available at: [Link]

  • Awad, S. M., et al. (2018). Synthesis, anticancer activity and molecular docking study of some novel 2-thiouracil sulfonamide derivatives. Pharmacophore. Available at: [Link]

  • Fathalla, O. A. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. ResearchGate. Available at: [Link]

  • Fathalla, O. A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel 2-Thiouracil-5-Sulfonamide Isosteres as Anticancer Agents. Pharmacophore. Available at: [Link]

  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thiouracil. PubChem Compound Database. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. PMC, NIH. Available at: [Link]

  • Balla, Z., et al. (2023). Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. MDPI. Available at: [Link]

  • Fatahala, S. S., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC, PubMed Central. Available at: [Link]

  • Soliman, A. M., et al. (2025). Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal. Available at: [Link]

  • Fathalla, O. A., et al. (2005). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. PubMed. Available at: [Link]

  • Semantic Scholar. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Available at: [Link]

  • Chemsrc. (2025). Propylthiouracil | CAS#:51-52-5. Available at: [Link]

  • De Clercq, E., et al. (1987). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. PubMed. Available at: [Link]

  • Herdewijn, P., et al. (1985). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. PubMed. Available at: [Link]

  • Kumar, R., et al. (1993). Synthesis and Antiviral Activity of Novel 5-(1-Cyanamido-2-haloethyl) and 5-(1-Hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Propylthiouracil. Available at: [Link]

  • Stenutz. (n.d.). This compound. Available at: [Link]

  • Autechem. (2025). Propylthiouracil (PTU) 51-52-5: Your Comprehensive Guide to Antithyroid Treatment. Available at: [Link]

  • Aslam, I., & Khattak, F. (2023). Propylthiouracil (PTU). StatPearls, NCBI Bookshelf. Available at: [Link]

  • Mayo Clinic. (2025). Propylthiouracil (oral route) - Side effects & dosage. Available at: [Link]

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Troubleshooting unexpected results in 5-Ethyl-2-thiouracil assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethyl-2-thiouracil. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve reliable, reproducible results. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.

Introduction to this compound

This compound belongs to the thiouracil family of compounds, which are structurally similar to the nucleobase uracil. This class of molecules is primarily recognized for its antithyroid properties, stemming from the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2] The ethyl group at the 5-position modifies the compound's properties, influencing its potency, solubility, and metabolic stability. Understanding these nuances is critical for designing robust assays and interpreting your results accurately.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when working with this compound.

Q1: What is the primary mechanism of action for this compound?

The primary on-target mechanism is the inhibition of thyroid peroxidase (TPO).[3] TPO is essential for the iodination of tyrosine residues on thyroglobulin, a critical step in the biosynthesis of thyroxine (T4) and triiodothyronine (T3).[1] By blocking TPO, this compound effectively reduces the production of thyroid hormones.

Q2: How should I dissolve this compound for my experiments?

This compound, like other thiouracils, has low aqueous solubility.[4] For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[5][6] When preparing your working solution, perform a stepwise dilution into your pre-warmed assay buffer or cell culture medium to minimize precipitation. Always include a vehicle control in your experiments with the same final concentration of the organic solvent.

Q3: What are the potential off-target effects of this compound in cell-based assays?

Thiouracil derivatives can exhibit off-target effects, particularly at higher concentrations. These may include cytotoxicity, reduced cell proliferation, and modulation of various signaling pathways.[1][7] It is crucial to perform a dose-response experiment, such as an MTT or other viability assay, to determine the optimal non-toxic concentration range for your specific cell line.

Q4: What is a suitable starting concentration for my in vitro assay?

The optimal concentration is highly dependent on the assay and cell type. For on-target TPO inhibition assays, concentrations in the low micromolar range are often a good starting point. For investigating potential off-target effects or in non-thyroid cell lines, a broader concentration range should be tested, potentially extending into the higher micromolar or low millimolar range, guided by cytotoxicity data.[1]

In-Depth Troubleshooting Guide

This section provides a more detailed approach to resolving unexpected results you may encounter during your this compound assays.

Issue 1: Inconsistent or Non-Reproducible Inhibition Data

Inconsistent results are a common frustration in enzyme inhibition assays. The root cause often lies in the physicochemical properties of the compound or the assay conditions.

Potential Causes and Solutions:

  • Compound Precipitation: Due to its low aqueous solubility, this compound can precipitate in your assay buffer, leading to inaccurate concentrations.

    • Solution: Visually inspect your solutions for any signs of precipitation, both in the stock and final assay wells. Prepare fresh dilutions for each experiment. Consider lowering the final concentration of the compound or the percentage of aqueous buffer in your final dilution step if possible.

  • Compound Instability: Thiouracil derivatives can be sensitive to light and oxidation.

    • Solution: Prepare fresh solutions for each experiment and avoid prolonged storage of diluted solutions. Protect your stock solutions from light by storing them in amber vials.

  • Assay Condition Variability: Minor variations in pH, temperature, or incubation time can significantly impact enzyme activity and inhibitor potency.

    • Solution: Strictly adhere to your validated protocol. Ensure that all buffers are correctly prepared and that the pH is verified. Use a temperature-controlled plate reader or water bath for incubations.[8]

Issue 2: High Background Signal or False Positives

An unexpectedly high background signal can mask the true inhibitory effect of your compound.

Potential Causes and Solutions:

  • Compound Interference with Detection Method: this compound may possess intrinsic fluorescence or absorbance at the wavelengths used in your assay.

    • Solution: Run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic signal.[9] Subtract this background from your experimental wells.

  • Redox Activity: Thiouracils can be redox-active, which can interfere with assays that rely on redox-sensitive reporters (e.g., resazurin-based assays).

    • Solution: Consider using an alternative assay with a different detection principle. You can also test for redox activity directly using assays like the horseradish peroxidase-phenol red (HRP-PR) assay.

Issue 3: No or Low Inhibition Observed

Observing little to no inhibition when you expect it can be perplexing.

Potential Causes and Solutions:

  • Inactive Compound: The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh vial of the compound. Verify the identity and purity of your compound using analytical techniques such as HPLC or mass spectrometry.

  • Suboptimal Assay Conditions: The enzyme may not be active, or the substrate concentration may be too high.

    • Solution: Run a positive control with a known inhibitor of your target enzyme to ensure the assay is performing as expected.[10] Determine the Michaelis-Menten constant (Km) for your substrate and use a substrate concentration around the Km value for competitive inhibition studies.

  • Incorrect Mechanism of Inhibition: If you are expecting competitive inhibition, but the compound acts through a different mechanism (e.g., uncompetitive or non-competitive), your assay design may not be optimal for its detection.

    • Solution: Vary the concentrations of both the inhibitor and the substrate to perform a full kinetic analysis. This will help elucidate the mechanism of inhibition.[11]

Experimental Protocols

Here are detailed protocols for common assays involving this compound.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 156.21 g/mol )[12]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

Procedure:

  • Weigh out 1.56 mg of this compound on a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary.

  • Store the stock solution at -20°C in an amber vial to protect it from light.

Protocol 2: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This protocol is adapted from a high-throughput screening method for TPO inhibitors and provides a framework for assessing the inhibitory potential of this compound.[13]

Materials:

  • Rat thyroid microsomes (as a source of TPO)

  • Amplex UltraRed (AUR) reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (200 mM)

  • This compound stock solution (10 mM in DMSO)

  • Methimazole (MMI) as a positive control

  • 96-well black plates with clear bottoms

Procedure:

  • Prepare serial dilutions of this compound and the positive control (MMI) in potassium phosphate buffer.

  • In a 96-well plate, add 10-15 µL of microsomal protein (12.5 µM).

  • Add the serially diluted this compound or MMI to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the reaction by adding 75 µL of AUR reagent (25 µM) and 25 µL of H₂O₂ (300 µM).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence on a plate reader with excitation at 530-560 nm and emission at ~590 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Data Presentation

Table 1: Troubleshooting Summary for Unexpected Results in this compound Assays

Observed Issue Potential Cause Recommended Action
Inconsistent Inhibition Compound precipitationPrepare fresh solutions, visually inspect for precipitates, consider lower concentrations.
Compound instabilityUse fresh stock, protect from light.
Assay condition variabilityStrictly adhere to protocol, verify buffer pH and temperature.
High Background Intrinsic compound fluorescence/absorbanceRun compound-only controls and subtract background.
Redox activityUse an alternative assay or test for redox activity.
No/Low Inhibition Degraded compoundUse a fresh vial, verify purity.
Suboptimal assay conditionsRun positive controls, optimize substrate concentration.
Incorrect assumed mechanismPerform full kinetic analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Inhibition

G start Inconsistent Inhibition Data check_precipitation Visually inspect for precipitation start->check_precipitation precipitation_yes Precipitation observed? check_precipitation->precipitation_yes check_freshness Prepare fresh solutions freshness_issue Are solutions freshly prepared? check_freshness->freshness_issue check_conditions Verify assay conditions (pH, temp) conditions_issue Are conditions consistent? check_conditions->conditions_issue precipitation_yes->check_freshness No lower_conc Lower compound concentration precipitation_yes->lower_conc Yes freshness_issue->check_conditions Yes use_fresh Use freshly prepared solutions freshness_issue->use_fresh No standardize_protocol Standardize protocol execution conditions_issue->standardize_protocol No re_run Re-run experiment conditions_issue->re_run Yes lower_conc->re_run use_fresh->re_run standardize_protocol->re_run

Caption: A logical workflow for troubleshooting inconsistent inhibition data.

Diagram 2: On-Target Mechanism of this compound

G cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Thyroglobulin Tyrosine residues on Thyroglobulin TPO->Thyroglobulin Iodination MIT_DIT MIT and DIT Thyroglobulin->MIT_DIT T3_T4 T3 and T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling Thiouracil This compound Thiouracil->TPO Inhibition

Caption: Inhibition of thyroid hormone synthesis by this compound.

References

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20). Chemistry Notes. [Link]

  • SpectraBase. 5-ETHYL-6-(NAPHTH-1-YL)-2-THIOURACIL - Optional[13C NMR]. [Link]

  • Gładysz, W., & Klinc, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Hornung, M. W., et al. (2019). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 170(1), 188–202. [Link]

  • Jomaa, B., et al. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. International Journal of Molecular Sciences, 20(24), 6203. [Link]

  • Elion, G. B., Ide, W. S., & Hitchings, G. H. (1946). The ultraviolet absorption spectra of thiouracils. Journal of the American Chemical Society, 68(11), 2137–2140. [Link]

  • Paul, K. B., et al. (2014). Development of a thyroperoxidase inhibition assay for high-throughput screening. Chemical Research in Toxicology, 27(3), 353–363. [Link]

  • Paul, K. B., et al. (2014). Development of a thyroperoxidase inhibition assay for high-throughput screening. Chemical Research in Toxicology, 27(3), 353–363. [Link]

  • SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. [Link]

  • SpectraBase. 5-Carbethoxy-2-thiouracil - Optional[1H NMR]. [Link]

  • JEOL. Analysis of Synthetic Drugs Using Electron and Chemical Ionization High Resolution Time-of-Flight Mass Spectrometry. [Link]

  • Fatahala, S. S., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(19), 6618. [Link]

  • NIST. 2-Thiouracil. [Link]

  • El-Naggar, A. M., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5364. [Link]

  • De Groef, B., et al. (2016). Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. ALTEX, 33(4), 425–434. [Link]

  • Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. (2024, October 18). Biomedical and Pharmacology Journal. [Link]

  • Al-Salahi, R., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2921. [Link]

  • Thuy, T. T. T., et al. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 4(9), 1548–1558. [Link]

  • Oxford Instruments. X-Pulse | Spectra. [Link]

  • BioCrick. 2-Thiouracil. [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

  • Fatahala, S. S., et al. (2022). Synthesis of Novel 2-Thiouracil-5-sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(19), 6618. [Link]

  • Wibowo, S. H., et al. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon, 7(10), e08215. [Link]

  • ResearchGate. (a) Simulated UV-Vis absorption spectra of the free 2-thiouracil (2-TU).... [Link]

  • ResearchGate. 2-Thiouracil absorption spectrum 44 in the gas phase (green) and.... [Link]

  • Prime Scholars. Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. [Link]

  • SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. [Link]

  • NIST. 2-Thiouracil. [Link]

  • ResearchGate. (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. [Link]

  • Kovács, L. G., et al. (2023). Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. Horticulturae, 9(5), 582. [Link]

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Technical Support Center: Strategic Modification of 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you—our fellow researchers and drug development professionals—with actionable insights and troubleshooting strategies for modifying the 5-Ethyl-2-thiouracil scaffold. Our goal is to move beyond simple protocols and delve into the rationale behind structural modifications to achieve enhanced efficacy, selectivity, and improved pharmacological profiles.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common preliminary questions regarding the this compound scaffold and the strategic considerations for its modification.

Q1: What is the primary mechanism of action for this compound, and what are its known limitations?

A1: this compound belongs to the thiouracil family of compounds. Its parent and related structures, like 6-propyl-2-thiouracil (PTU), are primarily known as antithyroid agents.[1][2][3] The core mechanism involves the inhibition of thyroperoxidase (TPO), a key enzyme in the thyroid gland responsible for oxidizing iodide and incorporating it into tyrosine residues on thyroglobulin to synthesize thyroid hormones (T4 and T3).[4][5][6]

However, the clinical utility of simple thiouracils can be hampered by several limitations:

  • Moderate Potency: Requiring relatively high doses for therapeutic effect.

  • Off-Target Effects: Lack of specificity can lead to interactions with other biological targets. For instance, propylthiouracil is also known to inhibit cytochrome b5 reductase 3 (CYB5R3).[7]

  • Adverse Drug Reactions: A significant concern with older thiouracil drugs is the risk of severe side effects like agranulocytosis (a dangerous drop in white blood cells) and hepatotoxicity.[3][4]

  • Limited Therapeutic Scope: While effective for hyperthyroidism, the scaffold's potential against other diseases is often underexplored without modification.

Recent research has demonstrated that the versatile thiouracil nucleus can be modified to target a range of other enzymes and pathways, showing promise in areas like oncology and infectious diseases.[8][9][10][11]

Q2: Which positions on the this compound ring are the most promising for chemical modification?

A2: The efficacy and target specificity of this compound can be significantly altered by making substitutions at several key positions. The most strategically important sites are C5, C6, and the N1/N3 positions.

  • C5 Position: This is a highly versatile position for introducing new functional groups. Modifications here directly influence the electronic environment of the pyrimidine ring and can introduce new interaction points with a biological target. A common and effective strategy is chlorosulfonation, creating a sulfonyl chloride intermediate that can be reacted with various amines to generate a library of sulfonamide derivatives.[8][9][12][13] These derivatives have shown potent anticancer activity.[11][14]

  • C6 Position: The substituent at C6 (an ethyl group in the parent topic molecule, though propyl and methyl are more common in literature[1][15]) plays a crucial role in defining a hydrophobic pocket interaction. Modifying the length, branching, or aromaticity of this group can fine-tune binding affinity and selectivity.[1][16]

  • N1 and N3 Positions: The nitrogen atoms of the pyrimidine ring can be alkylated or acylated, though this is less common than C5 or C6 modification. Such changes can alter the molecule's hydrogen bonding capacity, solubility, and metabolic stability.

The diagram below illustrates these key modification sites and their general strategic importance.

SAR_Map cluster_0 This compound Scaffold cluster_1 Thiouracil C5_Node C5 Position: - Key for introducing diverse functionality. - Sulfonamides, halogens, etc. - Directly impacts potency and target interaction. Thiouracil->C5_Node C5 C6_Node C6 Position: - Modulates hydrophobic interactions. - Varies alkyl/aryl groups. - Influences binding affinity & selectivity. Thiouracil->C6_Node C6 N_Node N1/N3 Positions: - Alters H-bonding & solubility. - Affects pharmacokinetic properties. Thouracil_N_Anchor Thouracil_N_Anchor->N_Node N1/N3

Caption: Key modification sites on the 2-thiouracil scaffold.

Part 2: Troubleshooting Guides for Synthesis & Evaluation

This section provides practical, experience-based advice for overcoming common hurdles during the experimental workflow.

Q3: My chlorosulfonation of the 2-thiouracil ring at the C5 position is resulting in low yields and a complex, dark-colored mixture. What are the likely causes and how can I fix this?

A3: This is a very common issue. The reaction of 2-thiouracil with chlorosulfonic acid is an aggressive electrophilic aromatic substitution and can be difficult to control.[12] Here’s a troubleshooting checklist:

  • Moisture Contamination (Most Common Cause): Chlorosulfonic acid reacts violently with water. Even trace amounts of moisture in your glassware or starting material will decompose the reagent, reduce the yield, and contribute to charring.

    • Solution: Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar) before use. Ensure your 2-thiouracil starting material is anhydrous.

  • Poor Temperature Control: The reaction is highly exothermic. Adding the thiouracil to the acid too quickly or at too high a starting temperature will cause localized overheating, leading to decomposition and side reactions.

    • Solution: Perform the initial addition of 2-thiouracil portion-wise to the chlorosulfonic acid in an ice-salt bath (0 to -5 °C). Maintain vigorous stirring to dissipate heat. Only after the addition is complete should you allow the reaction to warm to room temperature and then gently heat it (e.g., to 120°C as some protocols suggest, but this must be done slowly).[9][12]

  • Improper Quenching: Pouring the reaction mixture onto ice is the standard procedure, but how you do it matters.[12] Adding the ice to the reaction flask can cause a dangerous, uncontrolled exotherm.

    • Solution: Always pour the cooled reaction mixture slowly onto a large excess of crushed ice with rapid stirring. This ensures the heat is dissipated effectively and the sulfonyl chloride product precipitates cleanly.

  • Purity of Starting Material: Impurities in the 2-thiouracil can act as catalysts for decomposition.

    • Solution: Recrystallize your starting 2-thiouracil before use if its purity is in doubt.

Q4: I've successfully synthesized a series of 5-sulfonamide derivatives. What is a robust primary screening strategy to identify promising hits for anticancer activity?

A4: An effective screening cascade is essential to manage resources and identify true lead compounds. A tiered approach is recommended.

Tier 1: Broad-Spectrum Cytotoxicity Screening

  • Objective: To identify which of your compounds have general antiproliferative activity.

  • Method: Screen all synthesized compounds at a single high concentration (e.g., 10 or 50 µM) against a panel of 3-4 human cancer cell lines from different tissue origins (e.g., MCF-7 for breast, HCT-116 for colon, HepG2 for liver).[8][17] Use a standard viability assay like MTT or PrestoBlue. Include a reference drug like 5-Fluorouracil or Doxorubicin for comparison.[11]

  • Causality: This initial screen quickly eliminates inactive compounds. Using multiple cell lines helps identify compounds with broad activity versus those that are cell-line specific, which could be an early indicator of a specific mechanism.

Tier 2: Dose-Response and IC50 Determination

  • Objective: To quantify the potency of the "hits" from Tier 1.

  • Method: For compounds showing significant growth inhibition (>50%) in Tier 1, perform a dose-response experiment (e.g., 8-point, 3-fold serial dilution) on the most sensitive cell line(s). Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Causality: The IC50 value is a critical quantitative measure of potency. It allows you to rank your compounds and begin establishing a Structure-Activity Relationship (SAR).

Tier 3: Target-Based or Mechanistic Assays

  • Objective: To determine if your most potent compounds act via a hypothesized mechanism.

  • Method: Based on literature for similar compounds, select a relevant target. For many anticancer thiouracils, cyclin-dependent kinases (CDKs) or histone deacetylases (HDACs) are relevant targets.[8][17] Perform an in vitro enzymatic assay to measure the IC50 of your lead compounds against the purified enzyme (e.g., CDK2/Cyclin A).

  • Causality: This step validates that your compound's cytotoxic effect is (or is not) due to the inhibition of a specific molecular target. A compound that is potent in cells and on the isolated enzyme is a much stronger lead candidate.

The workflow for this screening cascade is visualized below.

Screening_Workflow cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Mechanism of Action A Synthesized Compound Library (N > 20) B Single-Dose (10 µM) Screen vs. Cancer Cell Panel (MCF-7, HCT-116, HepG2) A->B C Identify 'Hits' (e.g., >50% Growth Inhibition) B->C D Dose-Response Assay on Sensitive Cell Lines C->D Hits (N ≈ 5-10) E Calculate IC50 Values Rank Compounds by Potency D->E F In Vitro Enzymatic Assay (e.g., CDK2, HDAC1) E->F Potent Hits (N ≈ 2-3) G Determine Target IC50 Confirm On-Target Activity F->G H Lead Candidate(s) G->H

Caption: A tiered workflow for anticancer screening of novel derivatives.

Part 3: Experimental Protocols & Data Presentation

This section provides detailed methodologies and examples of how to present quantitative data.

Protocol: Synthesis of a 5-(Phenylsulfonamido)-2-thiouracil Derivative

This protocol details a representative two-step synthesis starting from 2-thiouracil, based on methodologies frequently described in the literature.[8][9][12]

Step 1: Synthesis of 2,4-dihydroxy-5-(chlorosulfonyl)pyrimidine-2-thiol (2-Thiouracil-5-sulfonyl chloride)

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube (CaCl₂). Allow to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add chlorosulfonic acid (10 mL, ~150 mmol) and cool the flask in an ice-salt bath to 0 °C.

  • Reaction: While stirring vigorously, add 2-thiouracil (2.56 g, 20 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a heating mantle and heat gently to 120 °C for 2 hours. The solution should become clear.

  • Quenching & Isolation: Cool the reaction mixture to room temperature. In a separate 1 L beaker, prepare 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A white precipitate will form.

  • Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral (check with pH paper), and then dry the solid under vacuum. The resulting white solid is 2-thiouracil-5-sulfonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 5-(N-phenylsulfamoyl)-2-thiouracil

  • Setup: In a 50 mL round-bottom flask, dissolve aniline (0.93 g, 10 mmol) in 20 mL of anhydrous pyridine.

  • Reaction: Add the 2-thiouracil-5-sulfonyl chloride (2.27 g, 10 mmol) from Step 1 to the solution. Stir the mixture at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the solution to pH ~2 using concentrated HCl. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to yield the pure 5-(N-phenylsulfamoyl)-2-thiouracil.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Structure-Activity Relationship (SAR) Table

When presenting data for a series of new analogs, a well-structured table is essential for clarity and interpretation. The hypothetical data below illustrates how modifications at the C5 position can impact target potency and cellular activity.

Compound IDR Group (at C5-SO₂NH-R)Target IC50 (CDK2, µM) [a]Cellular IC50 (MCF-7, µM) [b]Selectivity Index (SI) [c]
Parent This compound>100>100-
MOD-01 Phenyl5.211.84.2
MOD-02 4-Chlorophenyl1.12.39.5
MOD-03 2,3-Dichlorophenyl0.851.512.8
MOD-04 4-Methoxyphenyl8.925.11.9
5-FU (Reference Drug)N/A4.5N/A

Table Footnotes: [a] IC50 against purified CDK2/Cyclin A enzyme. Data are means of n=3 experiments. [b] IC50 for growth inhibition of MCF-7 breast cancer cells after 72h exposure. [c] Selectivity Index calculated as (IC50 against normal WI-38 cells) / (IC50 against MCF-7 cells). A higher value indicates greater selectivity for cancer cells.

Interpretation: The data clearly shows a structure-activity relationship. Adding a phenylsulfonamide group at C5 introduces potent anticancer activity (MOD-01 vs. Parent). Furthermore, adding electron-withdrawing groups (Cl) to the phenyl ring enhances potency (MOD-02, MOD-03), while adding an electron-donating group (OCH₃) decreases it (MOD-04). Compound MOD-03 emerges as the most promising lead due to its high potency and best selectivity index.[8]

References

  • El-Adl, K., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(22), 6845. [Link]

  • Fathalla, O. A. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archiv der Pharmazie, 335(5), 229-234. [Link]

  • Awad, S. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2915. [Link]

  • Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. Pharmacy 180. [Link]

  • ResearchGate. (n.d.). Some reported methods for the synthesis 5-carbethoxy-2-thiouracil and its analogues. ResearchGate. [Link]

  • Serrano, J. L., et al. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. HETEROCYCLES, 38(5), 1077-1086. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiouracil. PubChem Compound Database. [Link]

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  • Ghosh, A., et al. (2015). Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b 5 Reductase 3 That Increase Nitric Oxide Bioavailability. Journal of Biological Chemistry, 290(27), 16843-16857. [Link]

  • Khalil, N. Y., et al. (2019). Thiouracil: Comprehensive profile. Profiles of Drug Substances, Excipients and Related Methodology, 44, 293-331. [Link]

  • Chi, D. Y., & Johnson, T. B. (1937). The Synthesis of 5-Halogeno-2-thiouracil and 6-Methyl-5-halogeno-2-thiouracil Derivatives. Journal of the American Chemical Society, 59(1), 165-167. [Link]

  • Soliman, A. M. M., et al. (2025). Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal, 10(4), 44-54. [Link]

  • Fathalla, O. A., et al. (2017). Design, Synthesis and Biological Evaluation of Novel 2-Thiouracil-5-Sulfonamide Isosteres as Anticancer Agents. Pharmacophore, 8(6S1), e-1176285. [Link]

  • Awad, S. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. MDPI. [Link]

  • Ruswanto, R., et al. (2025). Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme as an anticancer agent. Journal of Pharmacy & Pharmacognosy Research, 13(1), 1-13. [Link]

  • Chen, Y., et al. (2025). 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. ACS Omega. [Link]

  • Al-Ostath, R. A., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5360. [Link]

  • Köhrle, J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Endocrinology, 155(3), 1139-1150. [Link]

  • Fathalla, O. A. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the Antithyroid Activity of 5-Ethyl-2-thiouracil and Propylthiouracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antithyroid properties of the well-established drug, 6-n-propyl-2-thiouracil (Propylthiouracil, PTU), and its analogue, 5-Ethyl-2-thiouracil. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, comparative experimental data, and validated protocols to facilitate informed decisions in research and development.

Introduction: The Thionamide Class and Hyperthyroidism

Hyperthyroidism is a clinical condition characterized by the overproduction of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by the thyroid gland. The thionamides, a class of sulfur-containing organic compounds, are a cornerstone in the pharmacological management of this condition. Propylthiouracil (PTU) is a prominent member of this class, widely used for decades in the treatment of Graves' disease and toxic multinodular goiter.[1][2] Its structural analogues, such as this compound, represent compounds of interest for potential modulation of activity and specificity. This guide will dissect the key differences and similarities in their antithyroid activity, grounded in their mechanism of action and supported by experimental frameworks.

Mechanism of Action: Targeting Thyroid Hormone Synthesis

Both this compound and Propylthiouracil belong to the thiouracil family and share a common primary mechanism: the inhibition of thyroid hormone synthesis.[3][4] Their action is centered on the disruption of the thyroid peroxidase (TPO) enzyme's function.

Propylthiouracil (PTU): A Dual-Action Inhibitor

PTU exerts its antithyroid effects through two distinct mechanisms:

  • Inhibition of Thyroid Peroxidase (TPO): TPO is the critical heme-containing enzyme that catalyzes the essential steps of thyroid hormone synthesis within the thyroid follicular cells.[5][6] PTU irreversibly inhibits TPO, thereby blocking the oxidation of iodide (I⁻) to iodine (I₂) and preventing the subsequent iodination of tyrosine residues on the thyroglobulin protein.[7][8] This action halts the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4.

  • Inhibition of Peripheral T4 to T3 Conversion: A key feature distinguishing PTU from other thionamides like methimazole is its ability to inhibit the enzyme 5'-deiodinase in peripheral tissues.[5][8][9] This enzyme is responsible for converting the prohormone T4 into the more biologically potent T3. This secondary action contributes to a more rapid reduction in circulating active thyroid hormone levels, making PTU particularly useful in severe hyperthyroid states like thyroid storm.[9][10]

This compound: An Inferred Mechanism

Direct and extensive mechanistic studies on this compound are less prevalent in the literature. However, based on its structural homology to PTU and other 2-thiouracil derivatives, its mechanism is confidently inferred to be the inhibition of thyroid peroxidase.[11][12] The core 2-thiouracil moiety is the pharmacophore responsible for TPO inhibition.[4][13] The nature of the substituent at position 5 or 6 can modulate the potency of this inhibition, but the fundamental mechanism remains the same. It is not definitively established whether this compound shares PTU's ability to inhibit peripheral 5'-deiodinase.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicle Thyroid Follicular Cell cluster_periphery Peripheral Tissues Iodide Iodide (I⁻) in Bloodstream NIS Na⁺/I⁻ Symporter (NIS) Iodide->NIS Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation MIT_DIT MIT & DIT (on Tg) TPO->MIT_DIT Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Iodination Coupling Coupling Reaction MIT_DIT->Coupling T3_T4_Tg T3 & T4 (on Tg) Coupling->T3_T4_Tg Release Proteolysis & Release T3_T4_Tg->Release T4_circ T4 (circulating) Release->T4_circ Deiodinase 5'-deiodinase T4_circ->Deiodinase T3_circ T3 (active form) Deiodinase->T3_circ PTU Propylthiouracil (PTU) PTU->TPO Inhibits PTU->Deiodinase Inhibits ETU This compound ETU->TPO Inhibits

Caption: Inhibition points of PTU and this compound in thyroid hormone synthesis.

Comparative Antithyroid Activity: Experimental Data

Quantitative comparison of antithyroid activity is typically achieved through in vitro assays measuring the inhibition of TPO or in vivo studies in animal models. While data for PTU is well-established, direct comparative data for this compound is limited. However, studies on related compounds provide context for structure-activity relationships.

A high-throughput screening assay using Amplex UltraRed (AUR) with rat thyroid microsomes as a TPO source provides a robust method for determining inhibitory potency.[14][15] In such an assay, the half-maximal inhibitory concentration (IC50) is a key metric.

CompoundTargetAssay TypeIC50 ValueReference
Propylthiouracil (PTU) Thyroid Peroxidase (TPO)Amplex UltraRed (AUR) Assay~2.5 µMInferred from[14]
This compound Thyroid Peroxidase (TPO)Not AvailableNot AvailableN/A

Note: The IC50 for PTU can vary between assays. The value presented is representative of data from sensitive fluorometric assays.[14]

Experimental Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

To empirically determine and compare the inhibitory potential of compounds like this compound and PTU, a validated in vitro TPO inhibition assay is essential. The following protocol is based on the Amplex™ UltraRed (AUR) method, a sensitive and reproducible fluorometric assay.[6][14][17]

Objective: To determine the IC50 of test compounds against thyroid peroxidase activity.

Principle: TPO, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of the non-fluorescent Amplex UltraRed substrate into the highly fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence, which can be quantified.

Materials:

  • Thyroid microsomal preparation (source of TPO, e.g., from rat thyroids or recombinant human TPO).[14][15]

  • Amplex™ UltraRed (AUR) reagent.

  • Hydrogen peroxide (H₂O₂).

  • Potassium phosphate buffer.

  • Test compounds (this compound, Propylthiouracil) dissolved in DMSO.

  • 96-well or 384-well black microplates.

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a working solution of potassium phosphate buffer (e.g., 200 mM, pH 7.4).

    • Prepare a stock solution of the AUR reagent in DMSO, then dilute to the final working concentration (e.g., 25 µM) in buffer.[15]

    • Prepare a working solution of H₂O₂ (e.g., 300 µM) in buffer.[15]

    • Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and the reference compound (PTU) in buffer containing a small, consistent percentage of DMSO.

  • Assay Procedure:

    • To each well of the microplate, add the reagents in the following order:

      • 75 µL of AUR working solution.

      • A specific volume of the thyroid microsomal protein (e.g., 10-15 µL, yielding a final concentration of ~12.5 µg/mL).[15]

      • A specific volume of the diluted test compound or vehicle control (DMSO).

    • Initiate the reaction by adding 25 µL of the H₂O₂ working solution to all wells. The final volume should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at 37°C for a fixed period (e.g., 30 minutes), protected from light.[6]

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without TPO) from all readings.

    • Normalize the data by setting the mean of the vehicle control (0% inhibition) to 100% activity and a control with a saturating concentration of a known inhibitor to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC50 value for each compound.

TPO_Assay_Workflow start Start: Prepare Reagents reagents 1. Prepare Serial Dilutions of PTU & this compound start->reagents plate_prep 2. Add Reagents to Microplate: - Amplex UltraRed (AUR) - Thyroid Microsomes (TPO) - Test Compound / Vehicle reagents->plate_prep initiation 3. Initiate Reaction by adding H₂O₂ plate_prep->initiation incubation 4. Incubate at 37°C (e.g., 30 minutes) initiation->incubation measurement 5. Measure Fluorescence (Ex: ~540nm, Em: ~590nm) incubation->measurement analysis 6. Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 measurement->analysis end End: Determine IC50 analysis->end

Caption: Workflow for the in vitro TPO inhibition assay using Amplex UltraRed.

Clinical Profile and Adverse Effects

The clinical utility of an antithyroid drug is defined not only by its efficacy but also by its safety profile.

Propylthiouracil (PTU):

PTU has a long history of clinical use.[18] However, it is associated with several significant adverse effects, which has led to methimazole often being preferred, except in specific situations like the first trimester of pregnancy or thyroid storm.[9][19]

  • Hepatotoxicity: PTU carries a boxed warning for severe liver injury and acute liver failure, which can be fatal or require liver transplantation.[20][21][22] This risk is a primary concern and necessitates monitoring of liver function.

  • Agranulocytosis: A rare but potentially life-threatening side effect is the drastic reduction of white blood cells (neutrophils), which impairs the body's ability to fight infection.[21][22][23] This typically occurs within the first three months of therapy.

  • Other Side Effects: More common, less severe side effects include rash, urticaria, arthralgia (joint pain), fever, and gastrointestinal distress.[1][20] A lupus-like syndrome and ANCA-associated vasculitis have also been reported.[1]

This compound:

As this compound is not an approved clinical drug, there is no established clinical safety profile. However, as a member of the thiouracil class, it would be anticipated to carry a similar risk profile to other thionamides, including the potential for hepatotoxicity and agranulocytosis. Any future development would require extensive toxicological and clinical studies to characterize its specific risks.

Adverse EffectPropylthiouracil (PTU)This compound
Hepatotoxicity High risk (Boxed Warning) [21][22]Anticipated Risk (Class effect)
Agranulocytosis Significant Risk (0.2-0.5%)[21][22]Anticipated Risk (Class effect)
Rash/Urticaria Common (~5%)[23]Likely
Arthralgia Common[1]Likely
Gastrointestinal Upset Common[1][20]Likely
Lupus-like Syndrome Rare[1]Possible

Conclusion and Future Directions

Propylthiouracil is a potent, dual-action antithyroid agent whose efficacy is well-documented but whose clinical use is tempered by a significant risk of severe side effects, particularly hepatotoxicity. This compound, as a structural analogue, is expected to share the core TPO-inhibiting mechanism of the thiouracil class.

The key distinction lies in the established versus the unknown. PTU has a vast body of clinical data defining its therapeutic window and risks. This compound remains a compound of primarily academic and research interest. The critical next step for evaluating its potential is direct, quantitative comparison against established drugs like PTU using standardized in vitro and in vivo models, as outlined in this guide. Such studies would clarify whether substitutions like the 5-ethyl group offer any advantages in potency, specificity, or safety profile, potentially leading to the development of next-generation thionamides with an improved therapeutic index.

References

  • Fnu Amisha; Anis Rehman. Propylthiouracil (PTU).
  • Patsnap Synapse. What is the mechanism of Propylthiouracil?.
  • Dr.Oracle. What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. Dr.Oracle.
  • Drugs.com. How does propylthiouracil work?. Drugs.com.
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  • Gaitan E, et al. In vitro measurement of antithyroid compounds and environmental goitrogens. PubMed.
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  • Fant K. STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0. European Union.
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A Comparative Analysis of 5-Ethyl-2-thiouracil and Other Antiviral Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, pyrimidine derivatives, particularly thiouracils, have garnered significant interest due to their structural resemblance to endogenous nucleobases, allowing them to interact with various biological targets. This guide provides a comprehensive comparison of the antiviral efficacy of 5-Ethyl-2-thiouracil and its derivatives against established antiviral compounds, supported by experimental data and detailed methodologies.

Introduction to this compound and Comparator Antiviral Agents

This compound belongs to the thiouracil family, a class of compounds where a sulfur atom replaces the oxygen at the C2 position of the uracil ring. This modification, coupled with substitutions at other positions, can lead to a broad spectrum of pharmacological activities, including antiviral properties. While data on this compound itself is limited, its derivatives and related compounds have shown promise against several key human viruses.

This guide will compare the potential efficacy of the this compound scaffold with established antiviral agents for the following viral infections:

  • Human Immunodeficiency Virus (HIV): A retrovirus causing acquired immunodeficiency syndrome (AIDS).

  • Herpes Simplex Virus (HSV): A DNA virus responsible for oral and genital herpes.

  • Influenza Virus: An RNA virus that causes seasonal epidemics and occasional pandemics.

  • Hepatitis C Virus (HCV): An RNA virus that leads to chronic liver disease.

Mechanisms of Antiviral Action: A Comparative Overview

The efficacy of any antiviral compound is intrinsically linked to its mechanism of action. Here, we explore the known and potential mechanisms of this compound derivatives in comparison to other antiviral drug classes.

HIV: Targeting Reverse Transcriptase

A critical enzyme for HIV replication is reverse transcriptase (RT) , which converts the viral RNA genome into DNA. This is a primary target for many anti-HIV drugs.

  • 5-Ethyl-thiouracil Derivatives: Certain 5-ethyl-6-phenylthiouracil derivatives have been identified as potent and selective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] These compounds bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[1] They do not require metabolic activation to exert their inhibitory effect.[1]

  • Comparator HIV Drugs:

    • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): (e.g., Zidovudine, Tenofovir) are analogs of natural nucleosides/nucleotides that, after phosphorylation, are incorporated into the growing viral DNA chain, causing chain termination.

    • Protease Inhibitors (PIs): (e.g., Ritonavir, Darunavir) block the viral protease enzyme, which is essential for the maturation of new virus particles.

    • Integrase Inhibitors (INSTIs): (e.g., Raltegravir, Dolutegravir) prevent the integration of the viral DNA into the host cell's genome.

HIV_Inhibition cluster_virus HIV Life Cycle cluster_drugs Antiviral Intervention Points Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Viral RNA Integration Integration Reverse_Transcription->Integration Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Assembly Assembly Transcription & Translation->Assembly Budding_Maturation Budding_Maturation Assembly->Budding_Maturation New Virions 5-Ethyl-thiouracil_Derivatives 5-Ethyl-thiouracil Derivatives (NNRTI) 5-Ethyl-thiouracil_Derivatives->Reverse_Transcription Inhibits NRTIs NRTIs NRTIs->Reverse_Transcription Inhibits PIs Protease Inhibitors PIs->Budding_Maturation Inhibits INSTIs Integrase Inhibitors INSTIs->Integration Inhibits

Caption: Comparative Mechanisms of Anti-HIV Agents.

Herpes Simplex Virus: Inhibition of Viral DNA Polymerase

The primary target for most anti-HSV drugs is the viral DNA polymerase, which is responsible for replicating the viral genome.

  • 5-Ethyluracil Nucleoside Analogs: The related compound, 5-ethyl-2'-deoxyuridine (EDU), a nucleoside analog, is phosphorylated by the viral thymidine kinase. The resulting triphosphate form can then inhibit the viral DNA polymerase. This selective activation by a viral enzyme contributes to its therapeutic index.[2]

  • Comparator HSV Drugs:

    • Acyclovir and its prodrugs (e.g., Valacyclovir): These are guanosine analogs that are also selectively phosphorylated by the viral thymidine kinase and subsequently inhibit the viral DNA polymerase, leading to chain termination.

HSV_Inhibition cluster_virus HSV Replication cluster_drugs Antiviral Intervention Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Viral_Thymidine_Kinase Viral Thymidine Kinase EDU 5-Ethyl-2'-deoxyuridine (EDU) EDU->Viral_DNA_Polymerase Inhibits EDU->Viral_Thymidine_Kinase Phosphorylated by Acyclovir Acyclovir Acyclovir->Viral_DNA_Polymerase Inhibits Acyclovir->Viral_Thymidine_Kinase Phosphorylated by

Caption: Mechanism of Action of Anti-HSV Nucleoside Analogs.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the available in vitro efficacy data for this compound derivatives and comparator drugs. It is important to note that direct comparative studies are scarce, and the data is compiled from various sources.

Table 1: Anti-HIV Activity
CompoundTargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell Type
1-Benzyloxymethyl-5-ethyl-6-phenylthiouracil HIV-1 RT0.0015 - 0.007>100>14,285 - >66,667Various
Zidovudine (AZT) HIV-1 RT0.003 - 0.1>100>1,000 - >33,333Various
Nevirapine HIV-1 RT0.01 - 0.1>100>1,000 - >10,000Various
Dolutegravir HIV-1 Integrase0.0005 - 0.002>50>25,000 - >100,000Various

EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values can vary depending on the specific viral strain and cell line used.

Table 2: Anti-HSV Activity
CompoundTargetED₅₀ (µM)VirusCell Type
5-Ethyl-2'-deoxyuridine (EDU) Viral DNA Polymerase8.6HSV-1Vero
5-Ethyl-2'-deoxyuridine (EDU) Viral DNA Polymerase7.8HSV-2Vero
Acyclovir Viral DNA Polymerase0.1 - 1.0HSV-1Various
Acyclovir Viral DNA Polymerase1.0 - 5.0HSV-2Various

ED₅₀ (50% effective dose) is equivalent to EC₅₀.

Note on Influenza and HCV: Currently, there is a lack of specific published data on the efficacy of this compound against influenza and hepatitis C viruses. Thiouracil derivatives have been explored for a wide range of biological activities, and their potential to inhibit viral polymerases or other key enzymes in these viruses warrants further investigation. For comparison, oseltamivir is a neuraminidase inhibitor for influenza, and direct-acting antivirals like sofosbuvir target the HCV RNA polymerase.

Experimental Protocols for Antiviral Efficacy and Cytotoxicity Testing

To ensure the scientific rigor of antiviral drug evaluation, standardized in vitro assays are crucial. The following are detailed protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero, MT-4) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of this compound and comparator compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without compound).

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC₅₀ value is determined by regression analysis of the dose-response curve.

MTT_Assay Start Seed Cells in 96-well Plate Add_Compound Add Serial Dilutions of Compound Start->Add_Compound Incubate_1 Incubate (48-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan Incubate_2->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate CC₅₀ Read_Absorbance->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Plaque Reduction Assay

This is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Principle: In a confluent monolayer of host cells, infectious virus particles create localized areas of cell death or lysis, known as plaques. The presence of an effective antiviral agent will reduce the number and/or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a dilution that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.

  • Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.

HIV Reverse Transcriptase (RT) Inhibition Assay

This assay specifically measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.

Principle: This cell-free assay uses a synthetic template (e.g., poly(rA)-oligo(dT)) and measures the incorporation of labeled deoxynucleotides (e.g., ³H-dTTP) into a newly synthesized DNA strand by the RT enzyme. A reduction in the incorporated radioactivity indicates inhibition of RT activity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, the poly(rA)-oligo(dT) template-primer, and ³H-labeled dTTP.

  • Compound and Enzyme Addition: Add serial dilutions of the test compound and a fixed amount of recombinant HIV-1 RT to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Precipitation and Filtration: Stop the reaction and precipitate the newly synthesized DNA onto filter paper (e.g., using trichloroacetic acid).

  • Scintillation Counting: Wash the filters to remove unincorporated labeled nucleotides and measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. The IC₅₀ value is the concentration of the compound that inhibits RT activity by 50%.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds promise as a source of novel antiviral agents, particularly against HIV-1. Derivatives of this compound have demonstrated potent and selective inhibition of HIV-1 reverse transcriptase. Furthermore, the related 5-ethyluracil nucleoside analog has shown activity against herpes simplex viruses.

However, a significant gap in knowledge exists regarding the antiviral spectrum of this compound itself. Further research is imperative to:

  • Synthesize and screen this compound and a broader range of its derivatives against a wide panel of human viruses, including influenza, HCV, and emerging viruses.

  • Elucidate the precise mechanisms of action of any active compounds.

  • Conduct structure-activity relationship (SAR) studies to optimize the antiviral potency and pharmacokinetic properties of lead compounds.

  • Evaluate the in vivo efficacy and safety of promising candidates in animal models.

The insights and methodologies presented in this guide provide a framework for the continued investigation of this compound and its analogs as a potential new class of antiviral therapeutics.

References

  • Baba, M., Tanaka, H., De Clercq, E., et al. (1991). Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase. Antimicrobial Agents and Chemotherapy, 35(7), 1430–1435.
  • Schinazi, R. F., Scott, R. T., Peters, J., Rice, V., & Nahmias, A. J. (1985). Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs. Antimicrobial Agents and Chemotherapy, 28(4), 552–557.

Sources

Validating the Mechanism of Action of 5-Ethyl-2-thiouracil: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5-Ethyl-2-thiouracil, a compound of interest in the modulation of thyroid hormone synthesis. By objectively comparing its performance with established alternatives and providing detailed experimental protocols, this document serves as a practical resource for rigorous scientific investigation.

Introduction: The Thiouracil Family and Thyroid Hormone Synthesis

The thiouracil family of compounds, including the well-studied propylthiouracil (PTU) and methimazole (MMI), are known for their ability to inhibit the production of thyroid hormones.[1] The primary mechanism of action for these molecules is the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for the synthesis of thyroxine (T4) and triiodothyronine (T3).[2] TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosines to form the thyroid hormones.[3] By inhibiting TPO, thiouracil derivatives effectively reduce the production of thyroid hormones, making them crucial for the treatment of hyperthyroidism.[4] this compound, as a member of this family, is hypothesized to share this primary mechanism of action. This guide outlines the necessary experimental steps to validate this hypothesis and characterize its potency relative to other key compounds.

The Core Mechanism: Inhibition of Thyroid Peroxidase (TPO)

The central hypothesis for this compound's activity is its ability to act as an inhibitor of thyroid peroxidase. This inhibition can be either reversible or irreversible, a critical distinction in drug development.[3] The validation process, therefore, begins with robust in vitro assays to quantify the inhibitory potential of this compound against TPO.

In Vitro Validation: Thyroid Peroxidase Inhibition Assays

To directly assess the inhibitory effect of this compound on TPO, established in vitro assays are employed. The Amplex® UltraRed (AUR) assay is a widely used and reliable method.[5]

Experimental Workflow: In Vitro TPO Inhibition Assay (AUR Method)

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tpo Prepare Thyroid Microsomes (Source of TPO) mix Incubate TPO with Test Compounds prep_tpo->mix prep_compound Prepare Serial Dilutions of this compound & Comparators prep_compound->mix prep_reagents Prepare Assay Reagents (AUR, H2O2, Buffer) initiate Initiate Reaction with AUR and H2O2 prep_reagents->initiate mix->initiate measure Measure Fluorescence (Ex/Em ~568/581 nm) initiate->measure plot Plot Fluorescence vs. Compound Concentration measure->plot calculate Calculate IC50 Values plot->calculate

Caption: Workflow for the in vitro TPO inhibition assay using the Amplex® UltraRed method.

Detailed Protocol: In Vitro TPO Inhibition Assay (AUR Method)

  • Preparation of Thyroid Microsomes:

    • Source: Porcine or bovine thyroid glands, or recombinant human TPO expressed in a suitable cell line.

    • Homogenize thyroid tissue in a buffered solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in TPO.

    • Determine the protein concentration of the microsomal preparation.

  • Compound Preparation:

    • Prepare stock solutions of this compound, propylthiouracil (PTU), and methimazole (MMI) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add the thyroid microsomal preparation to each well.

    • Add the serially diluted test compounds and control compounds (PTU, MMI) to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a solution containing Amplex® UltraRed reagent and hydrogen peroxide (H2O2).

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~568 nm and ~581 nm, respectively) over time.

  • Data Analysis:

    • Plot the rate of fluorescence increase against the concentration of the test compound.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.

Comparative Analysis of TPO Inhibitors

A critical aspect of validating this compound is to compare its potency against well-characterized TPO inhibitors.

CompoundReported TPO Inhibition IC50 (µM)Notes
This compound Data Not Available Potency is estimated to be ~10x that of thiouracil based on in vivo rat studies of 6-ethyl-2-thiouracil.[6]
Propylthiouracil (PTU)2.0[7]A standard clinical antithyroid drug.
Methimazole (MMI)0.8[7]A potent and commonly used antithyroid drug.
Thiouracil-The parent compound, used as a baseline for comparison.

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Level Validation: Impact on Thyroid Hormone Synthesis

While in vitro enzyme inhibition is a crucial first step, it is essential to validate these findings in a cellular context that more closely mimics the physiological environment of the thyroid gland. The FRTL-5 cell line, a rat thyroid follicular cell line, is an excellent model for this purpose as it retains many differentiated thyroid functions, including iodide uptake and TPO expression.[1]

Iodide Uptake Inhibition Assay

A key function of thyroid follicular cells is the uptake of iodide from the bloodstream via the sodium-iodide symporter (NIS). While thiouracils are not direct NIS inhibitors, their downstream effects on thyroid hormone synthesis can be assessed by measuring iodide organification.

Experimental Workflow: Cellular Iodide Organification Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis culture_frtl5 Culture FRTL-5 cells in TSH-containing medium seed_cells Seed cells into 96-well plates culture_frtl5->seed_cells pre_incubate Pre-incubate cells with This compound & comparators seed_cells->pre_incubate add_iodide Add radio-labeled iodide (e.g., 125I) pre_incubate->add_iodide wash_cells Wash cells to remove unbound iodide add_iodide->wash_cells lyse_cells Lyse cells and measure radioactivity wash_cells->lyse_cells analyze_data Determine inhibition of iodide organification lyse_cells->analyze_data

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-2-Thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

The 2-thiouracil scaffold, a sulfur-containing analog of the pyrimidine nucleobase uracil, represents a privileged structure in medicinal chemistry. Its inherent ability to mimic endogenous molecules allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted-2-thiouracil derivatives, with a focus on their anticancer, antiviral, and antibacterial properties. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of therapeutic discovery.

The 2-Thiouracil Core: A Versatile Pharmacophore

The therapeutic potential of 2-thiouracil derivatives is largely attributed to the versatility of the pyrimidine ring, which allows for chemical modifications at several positions. The substituent at the 5-position has been a particular focus of research, as modifications at this site have been shown to significantly influence the biological activity of the resulting compounds. This guide will delve into the nuanced ways in which different functional groups at the 5-position modulate the efficacy of these derivatives against various pathological targets.

Anticancer Activity: A Tale of Targeted Inhibition

The development of novel anticancer agents is a cornerstone of modern drug discovery. 5-Substituted-2-thiouracil derivatives have emerged as a promising class of compounds in this arena, with many exhibiting potent cytotoxic activity against a range of cancer cell lines.[2][3][4]

The Impact of 5-Sulfonamide Substituents

A significant body of research has focused on the introduction of a sulfonamide moiety at the 5-position of the 2-thiouracil ring. This chemical modification has consistently yielded compounds with notable anticancer activity. The general synthetic approach to these derivatives involves the chlorosulfonation of the 2-thiouracil core, followed by reaction with a diverse array of amines to generate a library of 5-sulfonamide analogs.[5]

Synthetic_Scheme Thiouracil 2-Thiouracil Sulfonyl_Chloride 2-Thiouracil-5-sulfonyl chloride Thiouracil->Sulfonyl_Chloride Reflux, 120°C Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Sulfonyl_Chloride Final_Compound 5-(R-aminosulfonyl)-2-thiouracil Sulfonyl_Chloride->Final_Compound Ethanol, Reflux Amine R-NH2 Amine->Final_Compound Pyridine Pyridine Pyridine->Final_Compound

Caption: General synthetic scheme for 5-sulfonamide-2-thiouracil derivatives.

The nature of the 'R' group on the amine plays a critical role in determining the cytotoxic potency of the final compound. For instance, derivatives bearing a dichlorophenyl group have demonstrated particularly strong inhibitory activity against multiple cancer cell lines.[3] The table below summarizes the in vitro anticancer activity of a selection of 5-substituted-2-thiouracil derivatives, highlighting the influence of the 5-substituent on their efficacy.

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
6e 2,3-DichlorophenylsulfonamideA-2780 (Ovarian)5.25-Fluorouracil7.8[3]
6e 2,3-DichlorophenylsulfonamideHT-29 (Colon)3.85-Fluorouracil6.5[3]
6e 2,3-DichlorophenylsulfonamideMCF-7 (Breast)2.95-Fluorouracil5.1[3]
6e 2,3-DichlorophenylsulfonamideHepG2 (Liver)4.15-Fluorouracil8.2[3]
6b 4-MethoxyphenylsulfonamideA-2780 (Ovarian)7.85-Fluorouracil7.8[3]
6d 3-AcetylphenylsulfonamideMCF-7 (Breast)4.55-Fluorouracil5.1[3]
7b Chalcone derivativeHT-29 (Colon)5.95-Fluorouracil6.5[3]
Mechanism of Action: Targeting Cell Cycle Progression

The anticancer activity of many 5-substituted-2-thiouracil derivatives is linked to their ability to interfere with the cell cycle. Several potent analogs have been shown to be effective inhibitors of cyclin-dependent kinase 2 (CDK2).[2][4] CDKs are a family of protein kinases that are essential for the regulation of the cell cycle, and their deregulation is a common feature of cancer.[2]

CDK2_Inhibition_Pathway Thiouracil_Derivative 5-Substituted-2-thiouracil Derivative CDK2 CDK2 Thiouracil_Derivative->CDK2 Inhibition Rb_Protein Rb Protein CDK2->Rb_Protein Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_E Cyclin E Cyclin_E->CDK2 Activation E2F E2F Transcription Factor Rb_Protein->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation S_Phase_Genes->Cell_Cycle_Arrest Blockage

Caption: Mechanism of action of anticancer 5-substituted-2-thiouracil derivatives via CDK2 inhibition.

By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S or S phase, and trigger apoptosis (programmed cell death) in cancer cells.[6] Molecular docking studies have further elucidated the binding of these derivatives to the active site of CDK2, providing a structural basis for their inhibitory activity.[4]

Antiviral and Antibacterial Activities: An Emerging Frontier

While the anticancer properties of 5-substituted-2-thiouracil derivatives have been extensively studied, their potential as antiviral and antibacterial agents is a rapidly developing area of research. The structural similarity of the 2-thiouracil core to natural pyrimidines suggests that these compounds could interfere with viral and bacterial nucleic acid synthesis or other essential metabolic pathways.

Antiviral Potential

Several studies have reported the antiviral activity of 5-substituted-2-thiouracil derivatives against a range of viruses.[6][7] For instance, certain derivatives have shown inhibitory activity against herpes simplex virus.[7] The mechanism of antiviral action is thought to involve the inhibition of viral enzymes that are crucial for replication. However, the structure-activity relationship for antiviral activity is not as well-defined as it is for anticancer activity, and further research is needed to identify the optimal 5-substituents for potent and selective antiviral agents.

Antibacterial Efficacy

The antibacterial potential of 5-substituted-2-thiouracil derivatives has also been explored, with some compounds demonstrating activity against both Gram-positive and Gram-negative bacteria.[3][8] For example, S-substituted derivatives have shown good antibacterial activity against Staphylococcus aureus and Streptococcus faecalis.[3] Additionally, derivatives containing an acyl thiourea moiety have been identified as inhibitors of SecA, an essential ATPase in bacteria, highlighting a specific molecular target for these compounds.[9] As with antiviral activity, a more systematic investigation into the SAR of antibacterial 5-substituted-2-thiouracil derivatives is warranted to guide the development of new and effective antimicrobial agents.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-substituted-2-thiouracil derivative and for a common in vitro anticancer assay.

Synthesis of a 5-Sulfonamide-2-Thiouracil Derivative

This protocol describes the synthesis of a 5-(arylsulfonamido)-2-thiouracil derivative, a class of compounds that has shown significant anticancer activity.

Step 1: Synthesis of 2-Thiouracil-5-sulfonyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chlorosulfonic acid (10 mL).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 2-thiouracil (2.56 g, 20 mmol) in small portions with constant stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to 120°C for 4 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain 2-thiouracil-5-sulfonyl chloride.

Step 2: Synthesis of the 5-Sulfonamide Derivative

  • In a round-bottom flask, dissolve 2-thiouracil-5-sulfonyl chloride (2.27 g, 10 mmol) in absolute ethanol (50 mL).

  • Add the desired aromatic amine (10 mmol) and a catalytic amount of pyridine (0.5 mL).

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration, wash it with cold ethanol, and recrystallize it from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 5-sulfonamide derivative.

In Vitro Anticancer Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.

Step 1: Cell Plating

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

Step 2: Compound Treatment

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plate for 48-72 hours at 37°C.

Step 3: Cell Fixation and Staining

  • Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Remove the SRB solution and quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

Step 4: Measurement

  • Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Conclusion and Future Directions

The 5-substituted-2-thiouracil derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. The structure-activity relationship for their anticancer activity is well-established, with 5-sulfonamide derivatives emerging as particularly potent inhibitors of cancer cell growth, often through the inhibition of key cell cycle regulators like CDK2. While their potential as antiviral and antibacterial agents is evident, further systematic studies are required to fully elucidate the SAR in these areas and to identify lead compounds for further development. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to build upon in their quest for novel and more effective therapeutic agents based on the 2-thiouracil scaffold.

References

  • Fatahala, S. S., Sayed, A. I., Mahgoub, S., Taha, H., El-Sayed, M. I. K., El-Shehry, M. F., ... & Abd El-Hameed, R. H. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6685. [Link][2][4]

  • Fatahala, S. S., Sayed, A. I., Mahgoub, S., Taha, H., El-Sayed, M. I. K., El-Shehry, M. F., ... & Abd El-Hameed, R. H. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6685. [Link][3]

  • Fathalla, O. A. (2005). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. Archives of Pharmacal Research, 28(12), 1205-1213. [Link][6][8]

  • Mikhailopulo, I. A., & Miroshnikova, E. I. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Pharmaceuticals, 15(5), 555. [Link][7]

  • Li, X., Zhang, Y., Wang, Y., Li, Z., Wang, J., & Hua, H. (2017). Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors. Bioorganic & medicinal chemistry letters, 27(9), 2234-2237. [Link][9]

  • Fatahala, S. S., El-Sayed, M. I. K., Mahgoub, S., Taha, H., Awad, S. M., & Abd El-Hameed, R. H. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1845. [Link][5]

  • Fathalla, O. A. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archives of Pharmacal Research, 25(3), 258-269. [Link]

  • Mai, A., & Rotili, D. (1993). Synthesis and antimicrobial properties of S-substituted derivatives of 2-thiouracil. Il Farmaco, 48(7), 979-988. [Link][3]

Sources

A Comparative Analysis for Drug Development Professionals: 5-Ethyl-2-thiouracil and Methimazole in Antithyroid Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of antithyroid therapeutics, a nuanced understanding of the available chemical entities is paramount. This guide provides a detailed comparative analysis of 5-Ethyl-2-thiouracil and the widely used Methimazole. Our focus will be on the core mechanisms, a quantitative comparison of potency, and the experimental methodologies crucial for their evaluation, thereby empowering informed decisions in drug discovery and development.

Introduction: Targeting Thyroid Hormone Synthesis

Hyperthyroidism, a condition characterized by an overactive thyroid gland, necessitates therapeutic intervention to curb the excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). Both this compound and Methimazole belong to the thioamide class of drugs, which form the cornerstone of pharmacological management for this condition. Their efficacy lies in their ability to inhibit a key enzyme in thyroid hormone biosynthesis: thyroid peroxidase (TPO).

Methimazole , a five-membered imidazole derivative, is a potent and widely prescribed antithyroid agent. In contrast, This compound is a derivative of thiouracil, a six-membered pyrimidine ring structure. While less common in clinical practice, thiouracil derivatives have been foundational in the development of antithyroid drugs and continue to be subjects of research for novel therapeutic agents. This guide will delve into a head-to-head comparison of these two compounds, offering insights into their structure-activity relationships and experimental evaluation.

Mechanism of Action: Inhibition of Thyroid Peroxidase

The primary mechanism of action for both this compound and Methimazole is the inhibition of thyroid peroxidase (TPO). TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells. It plays a crucial role in two key steps of thyroid hormone synthesis: the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein.

Both drugs act as suicide substrates for TPO. They are themselves oxidized by the TPO/H2O2 system, leading to the formation of reactive intermediates that irreversibly inactivate the enzyme. This inactivation prevents the incorporation of iodine into thyroglobulin, thereby halting the synthesis of T4 and T3.

While the core mechanism is shared, subtle differences in their interaction with TPO can influence their potency and duration of action. Methimazole is known to be a more potent inhibitor of TPO than propylthiouracil (PTU), a closely related and well-studied analogue of this compound.

G cluster_thyroid_follicle Thyroid Follicular Cell cluster_drugs Inhibitory Action I_minus Iodide (I⁻) TPO Thyroid Peroxidase (TPO) I_minus->TPO NIS Transporter I_zero Iodine (I⁰) TG Thyroglobulin (TG) I_zero->TG Iodination MIT Monoiodotyrosine (MIT) TG->MIT DIT Diiodotyrosine (DIT) TG->DIT T3_T4 T3 and T4 MIT->T3_T4 Coupling DIT->T3_T4 Coupling TPO->I_zero Oxidation Methimazole Methimazole Methimazole->TPO Inhibition Ethylthiouracil This compound Ethylthiouracil->TPO Inhibition caption Mechanism of Action of Thioamide Antithyroid Drugs

Caption: Signaling pathway of thyroid hormone synthesis and the inhibitory action of Methimazole and this compound on Thyroid Peroxidase (TPO).

Quantitative and Qualitative Comparison

Direct comparative data for this compound is limited in the public domain. Therefore, for a quantitative comparison, we will use data from its close and extensively studied analogue, 6-propyl-2-thiouracil (PTU). It is important to note that a study has shown 6-ethylthiouracil to be approximately ten times more active than thiouracil in rats, suggesting that the ethyl-substituted derivative possesses significant antithyroid potency.

ParameterThis compound (Data from Propylthiouracil as a proxy)Methimazole
Chemical Structure Thiouracil derivative (6-membered ring)Imidazole derivative (5-membered ring)
Primary Mechanism Inhibition of Thyroid Peroxidase (TPO)[1]Inhibition of Thyroid Peroxidase (TPO)
TPO Inhibition IC50 2 x 10⁻⁶ M[2]8 x 10⁻⁷ M[2]
In Vivo Efficacy Effective in reducing thyroid hormone levels in animal models.Highly effective in reducing thyroid hormone levels in clinical and preclinical settings.
Clinical Use Not commonly used clinically.Widely used as a first-line treatment for hyperthyroidism.

Note: The IC50 values are for Propylthiouracil and Methimazole, respectively, and are provided to illustrate the relative potency. The lower IC50 value for Methimazole indicates a higher potency in inhibiting TPO in vitro.[2]

Experimental Protocols for Comparative Evaluation

For a rigorous comparative analysis of novel thiouracil derivatives like this compound against a standard like Methimazole, a combination of in vitro and in vivo assays is essential.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on TPO activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against TPO.

Methodology:

  • Source of TPO: Porcine or human thyroid microsomes are commonly used as a source of TPO.

  • Assay Principle: The assay is based on the TPO-catalyzed oxidation of a chromogenic or fluorogenic substrate in the presence of hydrogen peroxide (H2O2).

  • Procedure:

    • Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4), the TPO source, and the substrate (e.g., guaiacol or Amplex UltraRed).

    • Add varying concentrations of the test compounds (this compound and Methimazole) and a vehicle control.

    • Initiate the reaction by adding H2O2.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of TPO inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G start Start prepare_reagents Prepare Reaction Mixture: - TPO Source (Microsomes) - Substrate (e.g., Guaiacol) - Buffer start->prepare_reagents add_compounds Add Test Compounds: - this compound - Methimazole - Vehicle Control prepare_reagents->add_compounds initiate_reaction Initiate Reaction with H₂O₂ add_compounds->initiate_reaction measure_activity Monitor Absorbance/ Fluorescence Change initiate_reaction->measure_activity analyze_data Calculate % Inhibition and IC₅₀ measure_activity->analyze_data end End analyze_data->end caption Workflow for In Vitro TPO Inhibition Assay

Caption: A generalized workflow for conducting an in vitro thyroid peroxidase (TPO) inhibition assay.

In Vivo Efficacy Study in a Rat Model of Hyperthyroidism

This model allows for the assessment of the overall antithyroid effect of the compounds in a physiological context.

Objective: To compare the efficacy of this compound and Methimazole in reducing serum thyroid hormone levels in hyperthyroid rats.

Methodology:

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Induction of Hyperthyroidism: Administer L-thyroxine (T4) to the rats for a specified period (e.g., 14 days) to induce a hyperthyroid state. This is confirmed by measuring elevated serum T4 and suppressed thyroid-stimulating hormone (TSH) levels.

  • Treatment Groups:

    • Group 1: Normal control (euthyroid)

    • Group 2: Hyperthyroid control (vehicle-treated)

    • Group 3: Hyperthyroid + this compound (at various doses)

    • Group 4: Hyperthyroid + Methimazole (at various doses)

  • Drug Administration: Administer the test compounds and vehicle orally once daily for a defined treatment period (e.g., 14-28 days).

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and clinical signs throughout the study.

    • At the end of the treatment period, collect blood samples for the measurement of serum T3, T4, and TSH levels using ELISA or radioimmunoassay (RIA).

    • Excise and weigh the thyroid glands.

  • Data Analysis: Compare the serum hormone levels and thyroid gland weights between the treatment groups and the hyperthyroid control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Conclusion and Future Directions

This comparative guide highlights that both this compound and Methimazole function through the inhibition of thyroid peroxidase, a critical enzyme in thyroid hormone synthesis. While Methimazole is a more potent and established therapeutic agent, the structural modifications in thiouracil derivatives, such as the ethyl group in this compound, can significantly influence their antithyroid activity.

For drug development professionals, the key takeaway is the importance of a systematic and comparative experimental approach. The described in vitro and in vivo protocols provide a robust framework for evaluating novel antithyroid candidates. Future research should focus on obtaining direct comparative quantitative data for this compound and other promising thiouracil derivatives to fully elucidate their therapeutic potential and structure-activity relationships. This will pave the way for the development of next-generation antithyroid drugs with improved efficacy and safety profiles.

References

  • Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]

  • A comparative study on the clinical efficacy and pregnancy outcomes of methimazole and propylthiouracil in managing pregnancy complicated with hyperthyroidism. [Link]

  • Comparison of Propylthiouracil vs Methimazole for Thyroid Storm in Critically Ill Patients. [Link]

  • Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. [Link]

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A Comparative Guide to the Experimental Cross-Validation of 5-Ethyl-2-thiouracil and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental results for 5-Ethyl-2-thiouracil, a significant pyrimidine derivative. In the landscape of medicinal chemistry, thiouracil and its analogs represent a cornerstone scaffold, primarily recognized for their antithyroid properties but also exhibiting a spectrum of other biological activities, including antiviral, anticancer, and antimicrobial effects.[1] The structural similarity of the thiouracil core to the endogenous nucleobase uracil enables it to interact with a diverse array of biological targets.[1]

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth technical comparison, grounded in scientific integrity. We will delve into the essential experimental data required for robust characterization, present comparative analyses with relevant alternatives, and provide detailed, validated protocols. While specific experimental data for this compound is not abundantly available in public literature, this guide will utilize data from closely related and well-characterized thiouracil derivatives to establish a validated methodological blueprint for its evaluation.

Foundational Chemistry and Synthesis of Thiouracil Derivatives

The synthesis of the thiouracil scaffold is a well-established process, typically achieved through a one-pot multicomponent condensation reaction. A common and versatile approach is a variation of the Biginelli reaction, which involves the condensation of thiourea with a β-dicarbonyl compound, such as ethyl acetoacetate, or an active methylene compound like ethyl cyanoacetate, along with an aldehyde.[1] This method allows for the strategic introduction of various substituents at positions 4, 5, and 6 of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).[1]

An alternative strategy for creating novel derivatives involves the modification of a pre-existing 2-thiouracil nucleus. For instance, chlorosulfonation of the 2-thiouracil ring at position 5 can yield a versatile sulfonyl chloride intermediate, which can then be reacted with various amines to produce a library of sulfonamide derivatives.[1][2]

Below is a generalized workflow for the synthesis and subsequent analysis of thiouracil derivatives.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (Thiourea, β-dicarbonyl, Aldehyde) Condensation One-Pot Condensation (e.g., Biginelli Reaction) Start->Condensation Reaction Crude Crude Thiouracil Derivative Condensation->Crude Precipitation Purification Purification (Recrystallization, Chromatography) Crude->Purification Isolation Pure Pure Thiouracil Derivative Purification->Pure Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Pure->Spectroscopy Crystallography Structural Elucidation (X-ray Crystallography) Pure->Crystallography Bioassay Biological Activity Screening Spectroscopy->Bioassay

Figure 1: Generalized workflow for the synthesis and analysis of thiouracil derivatives.

Experimental Data & Comparative Analysis

A thorough characterization of any novel compound is predicated on a suite of analytical techniques that provide unambiguous evidence of its structure, purity, and properties. For this compound and its analogs, this includes spectroscopic and crystallographic analyses.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. For a representative thiouracil derivative, the following table outlines the expected chemical shifts.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H (pyrimidine ring)9.0 - 9.5 (broad singlet)-
C-H (aromatic substituents)7.0 - 7.5 (multiplet)125 - 145
C-H (aliphatic substituents)1.0 - 4.510 - 60
C=O-160 - 175
C=S-170 - 180

Note: Specific shifts are dependent on the solvent and the full molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch3300 - 3500 (broad)
C=O stretch1650 - 1700
SO₂ stretch (for sulfonamides)1320 and 1140

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often employed for precise mass determination.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. For pyrimidine derivatives, this technique is crucial for understanding their solid-state packing and hydrogen-bonding networks, which can influence their biological activity.[3][4][5] The crystal structures of numerous pyrimidine derivatives have been determined and are available in crystallographic databases.[3]

Comparative Analysis with Propylthiouracil (PTU)

6-n-propyl-2-thiouracil (PTU) is a widely used antithyroid drug and serves as an excellent benchmark for comparison.[6] Studies have shown that substituents on the thiouracil ring can significantly impact biological activity. For instance, compounds like 6-ethylthiouracil and 6-n-propylthiouracil have demonstrated approximately ten times the antithyroid activity of the parent thiouracil in rat models.[7]

The rationale for designing new thiouracil derivatives often stems from the desire to enhance interactions with biological targets. The X-ray crystal structure of lactoperoxidase (LPO) bound to PTU reveals a hydrophobic channel at the binding site.[6] This insight has spurred the design of new analogs with modified hydrophobic side chains to achieve more favorable interactions and, consequently, enhanced antithyroid activity.[6] Many newly designed compounds have shown superiority over PTU in reducing serum T4 levels in hyperthyroid rats.[6][8]

Experimental Protocols

To ensure the reproducibility and validity of experimental results, detailed and standardized protocols are essential.

Protocol: Synthesis of a Representative Thiouracil Derivative

This protocol describes a general method for the synthesis of a 2-thiouracil-5-sulfonamide derivative.

  • Step 1: Synthesis of 2-Thiouracil-5-sulfonyl chloride:

    • At 0°C, add 2-thiouracil portion-wise to an excess of chlorosulfonic acid.[1]

    • Stir the mixture and slowly heat to 120°C for 2 hours.[1]

    • After cooling, pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry to yield the sulfonyl chloride intermediate.[1]

  • Step 2: Synthesis of the Sulfonamide:

    • Dissolve the 2-thiouracil-5-sulfonyl chloride intermediate (0.01 mol) in absolute ethanol (30 mL).[1]

    • Add the desired amine (e.g., p-anisidine, 0.01 mol) and a catalytic amount of pyridine.[1]

    • Heat the mixture under reflux for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the crude product with cold ethanol and recrystallize from a suitable solvent system (e.g., DMF/water) to obtain the pure product.[1]

Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified, dry thiouracil derivative.[1]

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, in which many thiouracil derivatives are soluble).[1]

  • Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.[1]

  • Place the NMR tube into the spectrometer for analysis.

NMR_Sample_Prep A Weigh 5-10 mg of purified compound B Transfer to NMR tube A->B C Add ~0.6 mL of deuterated solvent B->C D Dissolve sample (vortex/invert) C->D E Place in spectrometer D->E

Figure 2: Step-by-step workflow for NMR sample preparation.

Conclusion and Future Directions

The cross-validation of experimental results for this compound and its analogs is a critical step in the drug discovery and development process. This guide has outlined the key experimental techniques, provided comparative insights with established compounds like PTU, and detailed essential protocols for synthesis and characterization. While a comprehensive dataset for this compound is not yet prevalent in the literature, the methodologies described herein provide a robust framework for its systematic investigation.

Future research should focus on the synthesis and thorough characterization of this compound to populate the existing data gap. Subsequent comparative studies with a broader range of thiouracil derivatives will be instrumental in elucidating the nuanced structure-activity relationships that govern their biological effects. Such efforts will undoubtedly contribute to the development of more potent and selective therapeutic agents.

References

  • A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives - Benchchem.
  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC - NIH.
  • (IUCr) A knowledge availability survey of the crystal structure data for pyrimidine derivatives.
  • Thiouracil Derivatives of Greater Activity for the Treatment of Hyperthyroidism - The Journal of Clinical Endocrinology & Metabolism.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
  • (PDF) Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - ResearchGate.
  • Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine.
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC - NIH.

Sources

A Comparative Guide to the In Vivo vs. In Vitro Effects of 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo and in vitro effects of 5-Ethyl-2-thiouracil, a derivative of the thiouracil class of compounds known for their antithyroid properties. While direct, extensive research on the 5-ethyl derivative is less prevalent than for its close analogue, propylthiouracil (PTU), this guide synthesizes established principles of thioureylene drug action to build a predictive and comparative framework. We will explore the mechanistic actions in isolated systems versus the complex physiological responses within a living organism, offering researchers a nuanced understanding of how to translate laboratory findings into predictable biological outcomes.

Introduction: The Thiouracil Class and the In Vitro-In Vivo Divide

Thiouracil and its derivatives are heterocyclic compounds that form the basis of several antithyroid drugs.[1][2][3] Their primary therapeutic action is the inhibition of thyroid hormone synthesis, making them crucial for the management of hyperthyroidism.[4] this compound, as a member of this class, is expected to share this core mechanism.

The journey of any therapeutic compound from benchtop to bedside is fraught with complexity. A compound's potent activity in a controlled in vitro assay does not guarantee its efficacy or safety in vivo. This guide bridges that gap by dissecting:

  • In Vitro Analysis : How this compound interacts with its molecular target in a controlled, isolated environment.

  • In Vivo Analysis : How the compound behaves within the intricate network of a living system, subject to metabolic processes, systemic feedback loops, and off-target effects.

Understanding the discrepancies and correlations between these two domains is paramount for accurate preclinical assessment and successful drug development.

The In Vitro Profile: Targeting the Engine of Hormone Synthesis

In vitro studies are designed to isolate and characterize the direct interaction between a drug and its molecular target. For thiouracils, the primary target is Thyroid Peroxidase (TPO), a key enzyme in the thyroid gland.[4][5]

Mechanism of Action: Thyroid Peroxidase Inhibition

TPO is responsible for two critical steps in thyroid hormone synthesis: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[4] Thiouracils, including this compound, act as "suicide substrates" for TPO. The drug itself is oxidized by the TPO-H₂O₂ complex, which inactivates the enzyme and prevents it from carrying out its normal function.[5] This inhibition is potent and can be either reversible or irreversible depending on the relative concentrations of the drug and iodide.[5]

TPO_Inhibition cluster_thyroid_cell Thyroid Follicular Cell TPO Thyroid Peroxidase (TPO) Iodine Active Iodine (I⁰) TPO->Iodine MIT_DIT MIT & DIT on Tg TPO->MIT_DIT T3_T4 T3 & T4 on Tg TPO->T3_T4 Inactivated_TPO Inactivated TPO-ETU Complex TPO->Inactivated_TPO Oxidizes ETU Iodide Iodide (I⁻) Iodide->TPO Oxidation Iodine->MIT_DIT Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->MIT_DIT Iodination MIT_DIT->T3_T4 Coupling ETU This compound (ETU) ETU->TPO Inhibits caption Mechanism of TPO Inhibition by this compound.

Caption: Mechanism of TPO Inhibition by this compound.

Quantitative Analysis of In Vitro Potency

The potency of TPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the TPO enzyme activity in a specific assay. While specific data for this compound is not available, we can present an illustrative comparison with its well-known analogue, Propylthiouracil (PTU).

CompoundTargetAssay TypeIllustrative IC50 (µM)
This compound Thyroid Peroxidase (TPO)Amplex UltraRedHypothetical: 5-15 µM
Propylthiouracil (PTU) Thyroid Peroxidase (TPO)Amplex UltraRedReported: ~10 µM

Note: The IC50 value for this compound is hypothetical and serves for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocol: In Vitro TPO Inhibition Assay (Amplex UltraRed Method)

This protocol describes a common high-throughput method for assessing TPO inhibition.[6][7] The assay is based on the TPO-catalyzed oxidation of Amplex UltraRed in the presence of hydrogen peroxide (H₂O₂), which produces a highly fluorescent product, resorufin.

Principle: The rate of resorufin production is directly proportional to TPO activity. An inhibitor will decrease this rate.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of Amplex UltraRed reagent (e.g., 100 µM in reaction buffer).

    • Prepare a working solution of H₂O₂ (e.g., 20 µM in reaction buffer).

    • Prepare a source of TPO, typically from rat or porcine thyroid microsomes.[7]

    • Reaction Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of reaction buffer containing the TPO enzyme preparation.

    • Add 2 µL of the this compound solution at various concentrations (creating a dose-response curve). Include a vehicle control (DMSO only) and a positive control (e.g., PTU).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of a pre-mixed solution containing Amplex UltraRed and H₂O₂.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The In Vivo Profile: A Systemic Cascade of Effects

In vivo studies reveal the physiological consequences of the drug's action, encompassing pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacodynamics: Hormonal and Physiological Changes

The in vitro inhibition of TPO translates into a reduction of T4 and T3 synthesis in vivo.[2] This primary effect triggers a systemic feedback loop:

  • Decreased Thyroid Hormones: Circulating levels of T4 and T3 fall.

  • Increased TSH: The pituitary gland detects the low hormone levels and increases its secretion of Thyroid-Stimulating Hormone (TSH) to stimulate the thyroid gland.

  • Thyroid Gland Hyperplasia: Chronic stimulation by high TSH levels can lead to an increase in the size of the thyroid gland (goiter).

Some thiouracils, like PTU, also inhibit the peripheral conversion of T4 to the more potent T3 by blocking the 5'-deiodinase enzyme, an effect that cannot be observed in standard TPO assays.[4][8] It is plausible that this compound shares this secondary mechanism.

Pharmacokinetics: The Journey Through the Body

The journey of this compound from administration to elimination dictates its efficacy and duration of action. Key pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion - ADME) determine its bioavailability at the target tissue (the thyroid gland). The ethyl group at the 5-position, compared to the propyl group in PTU, will influence its lipophilicity, potentially altering its absorption profile and volume of distribution. While specific data is unavailable, it is known that thiouracils accumulate in the thyroid gland.[2]

Illustrative In Vivo Data

The following table illustrates the expected outcomes from a rodent study investigating the effects of this compound.

ParameterControl GroupThis compound Treated GroupExpected Outcome
Serum T4 (µg/dL)4.5 ± 0.51.2 ± 0.3Significant Decrease
Serum T3 (ng/dL)70 ± 835 ± 6Significant Decrease
Serum TSH (mU/L)1.0 ± 0.28.5 ± 1.5Significant Increase
Thyroid Gland Weight (mg)20 ± 245 ± 5Significant Increase

Note: These values are hypothetical and serve as a realistic representation of expected experimental outcomes.

Experimental Protocol: Rodent Model of Hypothyroidism

This protocol outlines a standard procedure for evaluating the in vivo efficacy of an antithyroid agent in a rat model.[9][10]

Principle: Administering the test compound to healthy animals and measuring the subsequent changes in thyroid hormone levels and gland morphology demonstrates its antithyroid activity.

InVivo_Workflow cluster_workflow In Vivo Experimental Workflow cluster_samples Collected Samples cluster_analysis Analysis start Acclimatize Male Wistar Rats (n=20) randomize Randomize into Two Groups (Control & Treatment, n=10 each) start->randomize dosing Daily Oral Gavage for 28 Days - Control: Vehicle (e.g., 0.5% CMC) - Treatment: this compound randomize->dosing monitoring Monitor Body Weight and Clinical Signs dosing->monitoring collection Day 29: Euthanasia and Sample Collection monitoring->collection blood Blood (via Cardiac Puncture) collection->blood thyroid Thyroid Gland collection->thyroid elisa Serum Analysis (ELISA) for T3, T4, TSH blood->elisa histo Thyroid Weight & Histopathology thyroid->histo data_analysis Statistical Analysis (e.g., t-test) elisa->data_analysis histo->data_analysis caption Workflow for an in vivo rodent study.

Sources

Benchmarking 5-Ethyl-2-thiouracil: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5-Ethyl-2-thiouracil against existing therapeutic agents for the management of hyperthyroidism. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanistic rationale, key comparative experiments, and data interpretation necessary to evaluate its potential as a new antithyroid drug.

Introduction: The Therapeutic Landscape of Hyperthyroidism and the Promise of this compound

Hyperthyroidism, a condition characterized by an overactive thyroid gland, is primarily managed by antithyroid drugs that interfere with the synthesis of thyroid hormones.[1] The current standards of care, propylthiouracil (PTU) and methimazole (MMI), have been the cornerstone of therapy for decades.[2] Both are members of the thiouracil family and effectively reduce thyroid hormone levels.[3] However, they are not without their limitations, including potential side effects such as agranulocytosis and hepatotoxicity.[2][4]

This compound, a derivative of 2-thiouracil, emerges as a candidate with the potential for an improved therapeutic profile. Its structural modifications warrant a thorough investigation to determine if it offers advantages in efficacy, safety, or pharmacokinetics over the established agents. This guide will delineate the necessary scientific inquiry to position this compound within the current therapeutic landscape.

Mechanism of Action: A Shared Pathway with Potential Nuances

The primary mechanism of action for thiouracil-based antithyroid drugs is the inhibition of thyroid peroxidase (TPO), the key enzyme in thyroid hormone synthesis.[1][3] TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3).[5][6]

This compound is hypothesized to share this core mechanism. The presence of the 2-thiouracil scaffold strongly suggests TPO inhibitory activity. However, the ethyl group at the 5-position could influence its potency, selectivity, and metabolic stability.

A secondary mechanism, exhibited by PTU but not MMI, is the peripheral inhibition of the enzyme 5'-deiodinase, which converts T4 to the more potent T3 in peripheral tissues.[3][7] A crucial aspect of benchmarking this compound will be to determine if it shares this peripheral activity.

Signaling Pathway: Thyroid Hormone Synthesis and Inhibition by Thiouracils

Thyroid Hormone Synthesis Inhibition Thyroid Hormone Synthesis and Inhibition Pathway cluster_follicular_cell Thyroid Follicular Cell cluster_drugs Iodide_blood Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Transport Iodine Iodine (I2) TPO->Iodine Oxidation Thyroglobulin Thyroglobulin (Tg) MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT Iodination T3_T4_Tg T3 & T4 on Tg MIT_DIT->T3_T4_Tg Coupling (TPO) Release Hormone Release T3_T4_Tg->Release T3_T4_blood T3 & T4 (in blood) Release->T3_T4_blood Secretion Iodine->MIT_DIT Thiouracils This compound Propylthiouracil Methimazole Thiouracils->TPO Inhibition T4_blood T4 Peripheral_Tissues Peripheral Tissues Deiodinase 5'-deiodinase T4_blood->Deiodinase T3_active Active T3 Deiodinase->T3_active PTU Propylthiouracil PTU->Deiodinase Inhibition

Caption: Inhibition of thyroid hormone synthesis by thiouracils.

Comparative Experimental Benchmarking

A rigorous, head-to-head comparison is essential to determine the therapeutic potential of this compound. The following experimental plan outlines the key assays and models required.

In Vitro Efficacy: Targeting the Molecular Machinery

Objective: To quantify the inhibitory activity of this compound on thyroid peroxidase and compare it to PTU and MMI.

Experimental Protocol: Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

  • Preparation of Microsomes: Isolate thyroid microsomes from a relevant species (e.g., rat, porcine) as a source of TPO.

  • Assay Setup: In a 96- or 384-well plate, combine the thyroid microsomes, Amplex UltraRed (AUR) reagent, and hydrogen peroxide.

  • Compound Addition: Add varying concentrations of this compound, PTU, and MMI to the wells. Include a vehicle control.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths. The inhibition of TPO activity results in a decreased fluorescent signal.

  • Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits 50% of the enzyme's activity) for each compound.

Data Presentation: Comparative In Vitro TPO Inhibition

CompoundTPO Inhibition IC50 (µM)
This compoundExperimental Data Needed
Propylthiouracil (PTU)1.2[8]
Methimazole (MMI)0.11[8]

Note: The IC50 values for PTU and MMI are provided from existing literature and may vary based on experimental conditions.

In Vivo Efficacy: Modeling Hyperthyroidism

Objective: To evaluate the ability of this compound to restore euthyroidism in an animal model of hyperthyroidism.

Experimental Protocol: TSH-Receptor Immunization-Induced Hyperthyroidism in Mice

  • Model Induction: Induce hyperthyroidism in mice (e.g., BALB/c strain) by immunization with an adenovirus expressing the human TSH receptor A-subunit.[9] This leads to the production of stimulating autoantibodies, mimicking Graves' disease.[9][10]

  • Treatment Groups: Once hyperthyroidism is confirmed (elevated T4, suppressed TSH), divide the mice into treatment groups:

    • Vehicle control

    • This compound (various doses)

    • Propylthiouracil (clinically relevant dose)

    • Methimazole (clinically relevant dose)

  • Drug Administration: Administer the compounds orally for a defined period (e.g., 2-4 weeks).

  • Monitoring: Monitor key parameters throughout the study, including:

    • Serum T4 and T3 levels

    • Serum TSH levels

    • Body weight

    • Heart rate

  • Endpoint Analysis: At the end of the treatment period, collect blood and thyroid glands for further analysis.

Data Presentation: Comparative In Vivo Efficacy

ParameterThis compoundPropylthiouracil (PTU)Methimazole (MMI)
Serum T4 Reduction (%) Experimental Data NeededDose-dependent reductionDose-dependent reduction
Time to Euthyroidism Experimental Data NeededVariableGenerally faster than PTU[2]
Effect on Heart Rate Experimental Data NeededReductionReduction

Experimental Workflow: In Vivo Benchmarking of this compound

InVivo_Benchmarking_Workflow start Induce Hyperthyroidism in Mice (TSHR-Adenovirus) confirm Confirm Hyperthyroid State (Elevated T4, Suppressed TSH) start->confirm grouping Randomize into Treatment Groups confirm->grouping treatments Vehicle Control This compound (Dose Range) Propylthiouracil Methimazole grouping->treatments administration Oral Administration (e.g., 2-4 weeks) treatments->administration monitoring Monitor Serum T4, T3, TSH, Body Weight, Heart Rate administration->monitoring endpoint Endpoint Analysis: Blood & Thyroid Gland Collection monitoring->endpoint analysis Comparative Data Analysis: Efficacy & Safety endpoint->analysis

Sources

A Researcher's Guide to Ensuring Reproducibility in Experiments with 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 5-Ethyl-2-thiouracil, a compound of interest for its potential therapeutic applications. We will explore the chemical properties of this compound, common experimental pitfalls, and best practices for ensuring the validity and consistency of your results. Furthermore, we will present a comparative framework for evaluating its performance against relevant alternatives, supported by detailed experimental protocols.

Understanding this compound and the Imperative of Reproducibility

This compound belongs to the thiouracil family of compounds, which are structurally analogous to the nucleobase uracil.[1] This structural similarity allows them to interact with various biological targets, leading to a wide range of pharmacological activities, including antithyroid, anticancer, and antiviral effects.[2][3] The introduction of an ethyl group at the 5-position of the uracil ring can modulate the compound's lipophilicity and target-binding affinity, making it a subject of interest in medicinal chemistry.

The journey from a promising compound in the lab to a clinically effective drug is long and fraught with challenges. A critical and often underestimated hurdle is the lack of experimental reproducibility. Inconsistent findings not only impede scientific progress but also lead to wasted resources and a loss of confidence in research outcomes. This guide aims to equip researchers with the knowledge and tools to proactively address the variables that can impact the reproducibility of experiments with this compound.

Key Factors Governing Experimental Reproducibility

The reliability of experiments involving any chemical entity, including this compound, is contingent upon a multitude of factors. Overlooking any of these can introduce variability and lead to discordant results between experiments and across different laboratories.

Purity and Characterization of this compound

The starting material is the most fundamental variable in any experiment. The presence of impurities, even in trace amounts, can significantly alter the observed biological activity.

  • Synthesis and Purification: this compound can be synthesized through various methods, such as the condensation of ethyl acetoacetate with thiourea.[2][4] It is crucial to employ a well-documented and robust purification strategy, such as recrystallization or column chromatography, to isolate the compound in a highly pure form.

  • Analytical Characterization: The identity and purity of each batch of this compound must be rigorously verified using a panel of analytical techniques. These include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

A detailed record of the characterization data for each batch should be maintained and referenced in all experimental reports.

Compound Stability and Handling

Thiouracil derivatives can be susceptible to degradation under certain conditions.[5] The stability of this compound is influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[5] It is advisable to store the solid compound at low temperatures (e.g., -20°C) and to minimize the time that solutions are kept at room temperature.

  • Light: Exposure to UV and visible light can cause photodegradation.[5] Stock solutions and experimental samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: The pH of the solvent can significantly impact the stability of the compound.[5][6] For biological assays, it is essential to use buffered solutions and to verify that the pH remains stable throughout the experiment.

  • Oxidation: The thiocarbonyl group in 2-thiouracil derivatives can be prone to oxidation.[5] The use of freshly prepared solutions and minimizing exposure to air can help mitigate this issue.

Table 1: Key Factors Affecting the Stability of this compound

FactorPotential ImpactMitigation Strategy
Temperature Accelerated degradationStore at low temperatures (-20°C for solid, 4°C for short-term solution storage)
Light PhotodegradationUse amber vials or protect from light with foil
pH Hydrolysis and structural changesUse buffered solutions and monitor pH
Humidity Hydrolysis and microbial growthStore in a desiccator
Oxygen Oxidation of the thiocarbonyl groupUse freshly prepared solutions and minimize air exposure
Standardization of Experimental Protocols

Even with a well-characterized and stable compound, variations in the experimental protocol can lead to significant discrepancies in the results.

  • Solvent Selection: The choice of solvent for preparing stock solutions is critical. The solvent should fully dissolve the compound and be compatible with the experimental system. For in vitro assays, dimethyl sulfoxide (DMSO) is commonly used, but the final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Cell Culture Conditions: When conducting cell-based assays, the cell line's identity should be authenticated (e.g., by short tandem repeat profiling), and the cells should be routinely tested for mycoplasma contamination. Passage number, seeding density, and media composition should be kept consistent across experiments.

  • Assay-Specific Parameters: For any given assay, parameters such as incubation times, reagent concentrations, and the type of microplate used should be meticulously documented and adhered to.

A Comparative Framework: this compound vs. Alternatives

To provide a practical context for ensuring reproducibility, we present a hypothetical comparative study evaluating the in vitro anticancer activity of this compound against the well-established chemotherapeutic agent 5-Fluorouracil (5-FU) and another thiouracil analog, Propylthiouracil.

The objective of this hypothetical experiment is to determine the half-maximal inhibitory concentration (IC50) of each compound in a human breast cancer cell line (e.g., MCF-7).

Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture MCF-7 Cell Culture start->cell_culture compound_prep Prepare Stock Solutions (this compound, 5-FU, Propylthiouracil) start->compound_prep cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat Cells with Serial Dilutions of Compounds compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curves calculate_viability->plot_curve calculate_ic50 Determine IC50 Values plot_curve->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a comparative in vitro cytotoxicity assay.

Hypothetical Experimental Data

The following table presents hypothetical IC50 values obtained from three independent experiments. The consistency of the results across the replicates is a key indicator of reproducibility.

Table 2: Hypothetical IC50 Values (µM) for Test Compounds in MCF-7 Cells

CompoundExperiment 1Experiment 2Experiment 3Mean IC50 (µM)Standard Deviation
This compound25.428.126.526.71.35
5-Fluorouracil5.24.85.55.170.35
Propylthiouracil> 100> 100> 100> 100N/A

This data illustrates that, in this hypothetical scenario, 5-Fluorouracil is the most potent compound, followed by this compound, while Propylthiouracil shows minimal activity at the tested concentrations. The low standard deviation for the IC50 values of this compound and 5-Fluorouracil suggests good reproducibility.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • This compound (purity >98%, structure confirmed by NMR)

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest MCF-7 cells using trypsin-EDTA and resuspend in fresh medium.

    • Count the cells using a hemocytometer and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µM). The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Potential Mechanism of Action and Signaling Pathway

Thiouracil derivatives, including this compound, can exert their anticancer effects through various mechanisms. One potential pathway involves the inhibition of enzymes crucial for nucleotide synthesis, thereby disrupting DNA replication and cell proliferation.[7][8] The following diagram illustrates a simplified potential mechanism of action.

signaling_pathway Thiouracil This compound TS Thymidylate Synthase Thiouracil->TS Inhibition dNTPs dNTP Pool TS->dNTPs Synthesis of dTMP DNA_Synthesis DNA Synthesis & Replication dNTPs->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of action for this compound.

Conclusion and Future Directions

The reproducibility of experimental results is a cornerstone of scientific integrity. For researchers working with this compound, a systematic and meticulous approach to compound characterization, handling, and experimental execution is paramount. By controlling for the variables discussed in this guide, scientists can enhance the reliability of their findings and contribute to the robust development of new therapeutic agents.

Future research should focus on establishing standardized protocols for the evaluation of thiouracil derivatives and on conducting inter-laboratory studies to assess the reproducibility of key findings. The development of certified reference materials for compounds like this compound would also be a significant step forward in ensuring consistency across the research community.

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A Researcher's Guide to Comparative Docking of 2-Thiouracil Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of 2-thiouracil derivatives through the lens of molecular docking, a cornerstone of modern, computationally-driven drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and strategic choices that underpin a robust computational study. We will explore the "why" behind the "how," ensuring that the described protocols are not just followed, but understood.

Introduction: The Therapeutic Potential of 2-Thiouracil and the Role of In Silico Analysis

2-Thiouracil, a derivative of uracil, serves as a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of biological activities, including anticancer, antiviral, and antioxidant effects.[1][2] The structural modifications on the 2-thiouracil ring system allow for the fine-tuning of its pharmacological properties, making it a versatile starting point for the design of novel therapeutics.[1][3]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (a ligand, such as a 2-thiouracil derivative) and a protein's binding site at an atomic level.[5] This in silico approach is invaluable for prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources.[4]

This guide will focus on a comparative docking study of 2-thiouracil-5-sulfonamide derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy.[6][7] We will detail a rigorous and reproducible docking protocol, present a comparative analysis of binding affinities, and discuss the structure-activity relationships (SAR) that can be elucidated from these studies.

Experimental Workflow: A Self-Validating Protocol for Comparative Docking

The following workflow is designed to be a self-validating system, incorporating essential steps for quality control and ensuring the reliability of the docking results. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase p1 1. Target Protein Acquisition & Preparation (e.g., CDK2 - PDB ID: 1FIN) p2 2. Ligand Preparation (2D to 3D Conversion & Energy Minimization) p1->p2 Prepare Ligands d1 3. Grid Box Generation (Defining the Search Space) p2->d1 Define Target Site d2 4. Molecular Docking (AutoDock Vina) d1->d2 Run Docking Simulation v1 5. Protocol Validation (Redocking of Co-crystallized Ligand) d2->v1 Validate Protocol Accuracy a1 6. Pose Analysis & Scoring (Binding Energy Evaluation) v1->a1 Proceed with Validated Protocol a2 7. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) a1->a2 Visualize Interactions a3 8. Comparative Analysis & SAR a2->a3 Derive Insights

Caption: A comprehensive workflow for a comparative molecular docking study.

Step-by-Step Methodology

1. Target Protein Preparation

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Protocol:

    • Acquisition: Download the 3D crystal structure of the target protein, in this case, human CDK2, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1FIN, which is a complex of CDK2 with a staurosporine inhibitor.

    • Cleaning the Structure: Remove all water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is crucial as their presence can interfere with the docking of the new ligands.

    • Adding Hydrogens: Add polar hydrogen atoms to the protein structure. The positions of hydrogen atoms are often not resolved in crystal structures, yet they are critical for forming hydrogen bonds.

    • Assigning Charges: Compute and assign partial charges to all atoms of the protein (e.g., Gasteiger charges). This is essential for accurately calculating the electrostatic interactions between the protein and the ligand.

    • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and includes charge and atom type information.[8]

  • Causality: A properly prepared protein structure is the foundation of a reliable docking study. Incomplete or incorrectly prepared structures can lead to inaccurate binding predictions.

2. Ligand Preparation

  • Objective: To generate low-energy 3D conformations of the 2-thiouracil derivatives and prepare them for docking.

  • Protocol:

    • 2D to 3D Conversion: Draw the 2D structures of the 2-thiouracil derivatives using a chemical drawing software (e.g., ChemDraw or MarvinSketch) and convert them to 3D structures.

    • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable and not in a strained state.

    • Defining Torsions: Identify the rotatable bonds in the ligands. Allowing these bonds to rotate during docking enables conformational flexibility, which is critical for finding the optimal binding pose.

    • File Format Conversion: Save the prepared ligands in the PDBQT file format.

  • Causality: Ligands are not static molecules; they are flexible. Accounting for this flexibility is essential for a realistic simulation of the binding process.

3. Grid Box Generation

  • Objective: To define the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses.

  • Protocol:

    • Identifying the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file.

    • Defining the Grid Box: A 3D grid box is centered on the binding site. The size of the box should be large enough to accommodate the ligands and allow them to rotate freely, but not so large that it unnecessarily increases the computational time. For CDK2 (PDB ID: 1FIN), the grid box can be centered on the ATP-binding pocket.

  • Causality: The grid box focuses the computational effort on the region of interest, making the docking process more efficient and relevant.

4. Molecular Docking Simulation

  • Objective: To run the docking algorithm to predict the binding poses and affinities of the 2-thiouracil derivatives.

  • Protocol:

    • Software: Use a well-validated docking program such as AutoDock Vina.[9]

    • Execution: Run the docking simulation for each prepared ligand against the prepared protein, using the defined grid box. AutoDock Vina will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Causality: The docking algorithm employs a search algorithm and a scoring function to explore possible binding modes and estimate their stability.

5. Protocol Validation (Trustworthiness)

  • Objective: To ensure that the docking protocol can accurately reproduce a known binding mode.

  • Protocol:

    • Redocking: Extract the co-crystallized ligand (staurosporine in the case of 1FIN) from the original PDB file and dock it back into the protein's binding site using the exact same protocol.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[10][11]

  • Causality: This step provides confidence that the chosen parameters and software are appropriate for the system under study.[10]

Comparative Analysis: 2-Thiouracil-5-Sulfonamides as CDK2 Inhibitors

A study by Fatahala et al. (2020) investigated a series of 2-thiouracil-5-sulfonamide derivatives for their anticancer activity and inhibitory effects on CDK2.[6][7] The molecular docking results from this study provide an excellent case for a comparative analysis.

Table 1: Comparative Docking Scores and Interactions of 2-Thiouracil Derivatives against CDK2

Compound IDSubstituent Group (R)Binding Energy (kcal/mol)Key Interacting Residues
6b 4-Fluorophenyl-8.1Leu83, Glu81, Gln131
6d 4-Chlorophenyl-8.5Leu83, Glu81, Gln131
6e 2,3-Dichlorophenyl-9.2Leu83, Glu81, Gln131, Asp86
6f 4-Bromophenyl-8.6Leu83, Glu81, Gln131
6g 4-Nitrophenyl-8.9Leu83, Glu81, Gln131, Asp86
7b Chalcone derivative-7.9Leu83, Glu81
Roscovitine (Reference Inhibitor)-9.5Leu83, Glu81, Gln131, Asp86

Data synthesized from Fatahala et al. (2020).[6][7]

G cluster_protein CDK2 Active Site cluster_ligand Compound 6e Leu83 Leu83 Glu81 Glu81 Gln131 Gln131 Asp86 Asp86 Thiouracil Thiouracil Core Thiouracil->Leu83 H-bond (backbone) Thiouracil->Glu81 H-bond (side chain) Sulfonamide Sulfonamide Linker Sulfonamide->Gln131 H-bond Dichlorophenyl 2,3-Dichlorophenyl Dichlorophenyl->Asp86 Halogen bond

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The proper disposal of laboratory reagents is a critical, final step that ensures the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Ethyl-2-thiouracil, grounded in regulatory standards and scientific principles. Our approach moves beyond simple instruction to explain the causality behind each procedural choice, empowering you to manage your chemical waste with confidence and expertise.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound and its structural analogs, such as 2-Thiouracil and Propylthiouracil, are classified based on a range of health and environmental risks. The primary concern with this class of compounds is their potential carcinogenicity.[1][2][3][4]

Safety Data Sheets (SDS) are the primary source for this information. While data for this compound itself can be limited, examining related compounds provides a conservative basis for handling and disposal. The precautionary principle—treating a substance as hazardous in the absence of complete data—is the cornerstone of laboratory safety.

Table 1: Summary of Hazard Classifications for Thiouracil Analogs

Hazard Classification2-ThiouracilPropylthiouracilThis compoundAuthoritative Source
Carcinogenicity Suspected of causing cancer (Category 2)[1]Suspected of causing cancer (Category 2)[2]Data not available; handle as suspected carcinogenSigma-Aldrich, CymitQuimica[1][2]
Reproductive Toxicity Data not availableSuspected of damaging fertility or the unborn child[2]Data not availableCymitQuimica[2]
Skin Irritation Not classifiedNot classifiedCauses skin irritation (Category 2)HPC Standards[5]
Eye Irritation Not classifiedNot classifiedCauses eye irritation (Category 2)[5]HPC Standards[5]
Skin Sensitization Not classifiedNot classifiedMay cause an allergic skin reaction (Category 1)[5]HPC Standards[5]
Aquatic Hazard Toxic to aquatic life with long-lasting effects[6]Data not availableData not available; do not let product enter drains[5]Fisher Scientific[6]

Given this profile, this compound must be managed as a hazardous waste. The causality is clear: its potential as a carcinogen and known irritant properties necessitate that it be isolated from standard waste streams to prevent human exposure and environmental contamination.

Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[7] As a generator of hazardous waste, your laboratory is legally responsible for its safe handling from the point of generation to its final disposal.

The core of RCRA compliance involves a few key steps:

  • Hazardous Waste Identification: The generator must first determine if their waste is hazardous.[10] This can be a "listed" waste (specifically named in the regulations) or a "characteristic" waste (exhibiting properties of ignitability, corrosivity, reactivity, or toxicity).[11] this compound is not a specifically listed RCRA waste. However, due to its suspected carcinogenicity, it must be conservatively managed as a toxic hazardous waste.

  • Generator Status: Your facility's procedures will depend on whether you are classified as a Large Quantity Generator (LQG), a Small Quantity Generator (SQG), or a Very Small Quantity Generator (VSQG).

  • Proper Management: The waste must be accumulated in appropriate containers, correctly labeled, and stored for a limited time before being transported by a licensed professional for disposal.[10]

This guide is built upon these federal standards, which are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[8][12]

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe disposal of this compound waste, ensuring every step accounts for the chemical's hazard profile and regulatory requirements.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate waste streams at the point of generation. This prevents accidental chemical reactions and ensures cost-effective, compliant disposal.

  • Action: As soon as a material is designated as waste, it must be characterized. All waste containing this compound, including pure chemical, reaction mixtures, and contaminated materials, must be treated as hazardous waste.

  • Causality: Segregation prevents the cross-contamination of non-hazardous waste, which would increase the volume of hazardous material requiring expensive disposal. It also prevents potentially dangerous reactions between incompatible chemicals.

Step 2: On-Site Collection and Accumulation

Proper containment is essential to prevent exposure and environmental release.

  • Action for Solid Waste:

    • Collect unused or expired this compound powder in its original container or a new, clean, sealable container made of compatible material (e.g., HDPE).

    • Collect contaminated personal protective equipment (PPE) such as gloves and weighing papers, as well as contaminated labware (e.g., pipette tips, centrifuge tubes), in a dedicated, clearly labeled, plastic-lined hazardous waste container.

    • Do not mix with liquid or sharp waste.

  • Action for Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE carboy).

    • Ensure the container is compatible with the solvent used. Do not mix aqueous solutions with organic solvent waste.

    • Keep the container securely closed at all times, except when adding waste.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Contaminated PPE" or "Aqueous Solution in Water").

  • Causality: Using dedicated, sealed, and clearly labeled containers is a core requirement of RCRA.[7] This practice prevents accidental spills, minimizes personnel exposure to dust or vapors, and provides critical information for emergency responders and waste disposal technicians.

Step 3: Storage in a Satellite Accumulation Area (SAA)

RCRA regulations allow laboratories to accumulate small amounts of hazardous waste at or near the point of generation in an SAA.

  • Action: Store your labeled waste containers in a designated SAA within your laboratory. This area should be under the direct control of laboratory personnel.

  • Causality: The SAA provides a controlled and safe short-term storage location, preventing the accumulation of large quantities of hazardous waste in the main laboratory workspace.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][10]

  • Action: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department, who will arrange for a licensed hazardous waste contractor to collect, transport, and dispose of the material.[13]

  • Recommended Disposal Method: The preferred and most effective disposal method for this compound and similar organic compounds is high-temperature incineration at a permitted TSDF.

  • Causality: Incineration ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and sulfur oxides (which are subsequently "scrubbed" from the emissions).[1] Landfilling is not an appropriate method for this type of waste, as it poses a risk of leaching into the soil and groundwater. Disposing of this chemical down the drain is strictly prohibited as it is toxic to aquatic life and can disrupt wastewater treatment processes.[5][6]

Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for handling this compound waste is summarized in the workflow diagram below.

G Disposal Workflow for this compound cluster_0 In-Lab Procedure start Waste Generated (Contains this compound) char Step 1: Characterize as Hazardous Waste (Precautionary Principle) start->char seg Step 2: Segregate Waste Stream char->seg solid Solid Waste (Powder, Contaminated PPE, Labware) seg->solid Solid liquid Liquid Waste (Aqueous or Solvent-based Solutions) seg->liquid Liquid collect_solid Collect in Labeled, Sealed Container (e.g., Lined Pail) solid->collect_solid collect_liquid Collect in Labeled, Sealed Carboy (Compatible Material) liquid->collect_liquid store Step 3: Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store pickup Step 4: Arrange Pickup via EHS / Licensed Contractor store->pickup dispose Final Disposal: High-Temperature Incineration at a Permitted TSDF pickup->dispose

Caption: Decision workflow for handling this compound waste.

By adhering to this comprehensive guide, you build a deep, trust-based system of safety and compliance within your laboratory. Proper chemical disposal is not merely a regulatory burden; it is a fundamental aspect of responsible scientific practice.

References

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  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.
  • Ethyl 2-thiouracil-5-carboxyl
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (2020). Weill Cornell Medicine.
  • SAFETY DATA SHEET - 6-Amino-5-Nitroso-2-Thiouracil. Pfaltz & Bauer.
  • Thiouracil | C4H4N2OS | CID 1269845. PubChem - NIH.
  • 2-THIOURACIL FOR SYNTHESIS. Loba Chemie.

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling 5-Ethyl-2-thiouracil must adhere to stringent safety protocols to mitigate potential health risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to furnish you with the necessary knowledge to create a secure laboratory environment, ensuring both personal safety and data integrity.

Understanding the Risks: Hazard Profile of this compound

This compound and its structural analogs, such as 2-thiouracil and propylthiouracil, are classified as potentially hazardous substances. A thorough understanding of their toxicological profile is fundamental to implementing effective safety measures.

The primary concerns associated with this compound include:

  • Suspected Carcinogenicity: Compounds like 2-thiouracil are suspected of causing cancer.[1][2][3] The precautionary principle dictates that this compound be handled as a potential carcinogen.

  • Skin and Eye Irritation: Direct contact can lead to skin irritation and may cause an allergic skin reaction.[4] It can also cause eye irritation.[4]

  • Inhalation Hazard: Inhalation of dust particles should be avoided.[5]

  • Organ Damage: Some related compounds may cause damage to organs like the thyroid gland and liver through prolonged or repeated exposure.[6]

Given these potential hazards, a multi-layered approach to safety, with PPE as the final and critical barrier, is essential.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed and the associated risks of exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact and absorption.[5][7] PVC gloves offer little protection against chemical exposures.[7] Powder-free gloves are advised to prevent aerosolization of the compound.[7]
Body Protection Disposable, solid-front, back-closing gownTo protect against spills and contamination of personal clothing. Long cuffs that can be tucked into gloves are ideal.[7]
Eye and Face Protection Chemical safety goggles and a face shieldTo provide comprehensive protection against splashes and airborne particles.[5][7] Standard eyeglasses are insufficient.[7]
Respiratory Protection NIOSH-approved N95 or higher respiratorTo be used when there is a risk of inhaling dust, especially when handling the powder outside of a containment system.[7][8]

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to a strict operational workflow is paramount to minimizing exposure. The following steps outline the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any airborne particles.[8]

  • Gather Materials: Before starting, ensure all necessary PPE, spill kits, and waste containers are readily accessible.

  • Donning PPE: Put on PPE in the following order: gown, respirator (if required), eye and face protection, and then gloves (the outer pair over the cuff of the gown).

Handling the Compound
  • Weighing: If weighing the solid compound, do so within a ventilated enclosure to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the liquid to minimize splashing.

  • Avoid Contact: At all times, avoid direct contact with the substance.[4][5] Do not eat, drink, or smoke in the handling area.[5]

Doffing PPE and Decontamination
  • Remove PPE Carefully: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face shield, and goggles. The respirator (if used) and inner gloves should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Visualizing the Workflow: Safe Handling Process

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Work Area (Fume Hood) prep2 Assemble PPE & Spill Kit prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weighing in Containment prep3->handle1 Enter Handling Phase handle2 Solution Preparation handle1->handle2 post1 Segregate Waste handle2->post1 Complete Handling post2 Doff PPE post1->post2 post3 Hand Hygiene post2->post3

Caption: Workflow for Safe Handling of this compound.

Spill Management and Waste Disposal

Accidents can happen, and a clear plan for spill management and waste disposal is a critical component of a comprehensive safety protocol.

Spill Response
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Assess: Evaluate the extent of the spill and ensure you have the correct PPE before attempting to clean it up.

  • Contain and Clean: For small spills, use an absorbent material like vermiculite or sand to cover the spill.[5] Collect the material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal
  • Segregation: All materials contaminated with this compound, including gloves, gowns, and absorbent materials, must be disposed of as hazardous waste.[1]

  • Labeling: Ensure all waste containers are clearly labeled with the contents.

  • Compliance: Dispose of waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and rinse the skin with plenty of water.[1] Seek medical attention.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][9] Seek immediate medical attention from an ophthalmologist.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water at most.[4] Seek immediate medical attention.[4]

Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.

By integrating these robust safety measures and procedural steps into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • Phebra. (2014). PTU™, Propylthiouracil 50mg Tablet Safety Data Sheet. [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Sciencelab.com. (2004). Material Safety Data Sheet 2-Thiouracil. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Thiouracil. [Link]

  • PubChem - National Institutes of Health. Thiouracil. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.